N-benzyl-1,1,1-trifluoromethanesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c9-8(10,11)15(13,14)12-6-7-4-2-1-3-5-7/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHVVEQTOXFGCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189972 | |
| Record name | N-Benzyl-1,1,1-trifluoromethanesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36457-58-6 | |
| Record name | 1,1,1-Trifluoro-N-(phenylmethyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36457-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Benzyl-1,1,1-trifluoromethanesulphonamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-1,1,1-trifluoromethanesulphonamide | |
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| Record name | N-benzyl-1,1,1-trifluoromethanesulphonamide | |
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| Record name | N-Benzyltrifluoromethanesulfonamide | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-benzyl-1,1,1-trifluoromethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-1,1,1-trifluoromethanesulfonamide, also known as N-benzyltriflamide, is a versatile reagent and building block in modern organic synthesis. Its unique combination of a benzyl protecting group and a highly electron-withdrawing trifluoromethanesulfonyl (triflyl) group imparts valuable reactivity and properties, making it significant in the synthesis of nitrogen-containing compounds, including those with potential pharmaceutical applications. This guide provides a comprehensive overview of the primary and alternative methods for its synthesis, complete with detailed experimental protocols, mechanistic insights, and a comparative analysis of the available routes. The information is grounded in authoritative sources to ensure scientific integrity and practical utility for researchers in the field.
Introduction
The triflamide (N-SO₂CF₃) functional group has garnered considerable attention in organic and medicinal chemistry. The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the N-H proton, enhancing the nucleophilicity of the corresponding anion and influencing the biological properties of molecules containing this moiety. This compound serves as a key intermediate, allowing for the introduction of the benzyl-protected triflamide group, which can be deprotected under various conditions. This guide aims to be a definitive resource for the synthesis of this important compound.
Core Synthesis Methodologies
There are two primary approaches to the synthesis of this compound: the direct sulfonylation of benzylamine and the N-alkylation of trifluoromethanesulfonamide.
Method 1: Direct Sulfonylation of Benzylamine with Trifluoromethanesulfonic Anhydride
This is the most common and direct route for the preparation of this compound. The reaction involves the nucleophilic attack of benzylamine on the highly electrophilic sulfur atom of trifluoromethanesulfonic anhydride (triflic anhydride).
Caption: General reaction scheme for the synthesis of this compound.
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of benzylamine attacks one of the sulfur atoms in triflic anhydride. This forms a tetrahedral intermediate. Subsequently, the trifluoromethanesulfonate anion, a very good leaving group, is eliminated, and after deprotonation of the nitrogen, the final product is formed.
An In-depth Technical Guide to the Physicochemical Properties of N-benzyl-1,1,1-trifluoromethanesulfonamide
Abstract
N-benzyl-1,1,1-trifluoromethanesulfonamide, a compound of increasing interest in medicinal chemistry and organic synthesis, possesses a unique combination of structural motifs that dictate its physicochemical behavior. The presence of the highly electron-withdrawing trifluoromethanesulfonyl (triflyl) group appended to a flexible benzylamine core imparts significant acidity to the N-H bond, enhances lipophilicity, and governs its reactivity profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established experimental data and high-fidelity computational predictions. Detailed, field-proven protocols for the experimental determination of key parameters such as melting point, solubility, and pKa are presented, underscored by the scientific rationale behind methodological choices. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of this versatile molecule.
Introduction: The Scientific Imperative of this compound
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1] The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound (also known as N-benzyltriflamide) exemplifies this principle, merging the well-understood benzyl protecting group with the powerful trifluoromethanesulfonamide moiety. This latter group is a bioisostere of the classic sulfonamide functional group, which is a privileged scaffold in a wide array of therapeutics.
The high acidity of the N-H proton in triflamides, a direct consequence of the potent electron-withdrawing nature of the CF₃SO₂ group, is a defining characteristic that influences both its biological activity and its utility as a synthetic intermediate.[2] This guide will systematically dissect the key physicochemical properties that are direct downstream consequences of this unique electronic and structural arrangement. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as informing rational approaches to formulation and chemical synthesis.
Core Physicochemical Profile
A consolidated summary of the key physicochemical properties of this compound is presented below. This table combines experimentally determined values with high-quality computational predictions where experimental data is not publicly available.
| Property | Value | Data Type | Source(s) |
| CAS Registry Number | 36457-58-6 | Experimental | [NIST] |
| Molecular Formula | C₈H₈F₃NO₂S | - | [NIST] |
| Molecular Weight | 239.22 g/mol | Calculated | [2] |
| Melting Point | 44-46 °C | Experimental | [2] |
| Boiling Point | 305.3 ± 52.0 °C (at 760 mmHg) | Predicted | [3] |
| pKa (Acidity of N-H) | ~5.45 (in Methanol for CH₂Ph) | Experimental (Analog) | [4] |
| LogP | 1.6258 | Predicted | [2] |
| Aqueous Solubility | Low (predicted) | Predicted | - |
| Organic Solvent Solubility | Soluble in various organic solvents | Experimental (Qualitative) | [2] |
| Appearance | Colorless solid | Experimental | [2] |
In-Depth Analysis and Experimental Verification Protocols
This section provides both a deeper insight into the significance of each property and detailed, self-validating protocols for their experimental determination. The causality behind experimental choices is emphasized to provide actionable intelligence for laboratory work.
Melting Point: A Sentinel of Purity and Intermolecular Forces
The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range, typically less than 2°C, is indicative of a highly pure compound, whereas impurities will lead to a depression and broadening of the melting range.[5] The experimentally determined melting point of 44-46°C for this compound is relatively low compared to unsubstituted benzenesulfonamide (153-154°C), suggesting that the introduction of the trifluoromethyl and benzyl groups disrupts the strong intermolecular hydrogen bonding networks typically seen in simpler sulfonamides.[2]
This protocol outlines the standard capillary method, a robust and widely used technique for accurate melting point determination.
Methodology:
-
Sample Preparation: Ensure the crystalline sample of this compound is completely dry, as residual solvent will depress the melting point. Grind a small amount of the solid into a fine powder using a mortar and pestle. This ensures uniform heat distribution.
-
Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15°C per minute to get a rough estimate.
-
Accurate Determination: Allow the apparatus to cool to at least 15°C below the estimated melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute. A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal melts (T_clear). The melting range is reported as T_onset - T_clear. For a pure compound, this range should be narrow.
Solubility: The Gateway to Bioavailability and Formulation
Solubility is a critical physicochemical property that profoundly influences a drug candidate's ADME profile.[6] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[6] this compound is described as being soluble in various organic solvents, a property consistent with its predicted LogP of 1.6258, which suggests moderate lipophilicity.[2] Its aqueous solubility is predicted to be low.
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a definitive measure of a compound's solubility in a given solvent system.[7]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[7]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by careful removal of the supernatant or filtration through a low-binding filter (e.g., 0.22 µm PVDF) are common methods.[7]
-
Quantification: Accurately dilute a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the solubility from the measured concentration, accounting for any dilution factors. The result is typically expressed in units of mg/mL or µM.
pKa: The Arbiter of Ionization and Physiological Behavior
Potentiometric titration is a robust and widely accepted method for determining the pKa of ionizable compounds.[8]
Methodology:
-
Instrument Calibration: Calibrate a potentiometer using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent system. Due to its low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary. The solution should be purged with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of an acidic compound.[8]
-
Titration: Immerse the calibrated pH electrode and a stirrer in the sample solution. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point (where moles of base equal the initial moles of acid) can be identified as the point of maximum slope, often determined from the peak of the first derivative of the titration curve. The pKa is the pH at the half-equivalence point.
Spectroscopic and Spectrometric Characterization
While publicly accessible spectra for this compound are limited, its structure allows for the confident prediction of its key spectral features.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.5 ppm region), a singlet or doublet for the benzylic methylene protons (-CH₂-) adjacent to the nitrogen (likely around 4.4-4.6 ppm), and a signal for the N-H proton, which may be broad and its chemical shift dependent on solvent and concentration.[9][10]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons (typically 125-140 ppm), the benzylic carbon (~45-55 ppm), and a characteristic quartet for the trifluoromethyl carbon (-CF₃) due to coupling with the three fluorine atoms (typically around 120-125 ppm).[11][12]
-
¹⁹F NMR Spectroscopy: The fluorine NMR should exhibit a single, sharp singlet for the three equivalent fluorine atoms of the -CF₃ group.
-
Infrared (IR) Spectroscopy: Key absorption bands are expected for the N-H stretch (around 3300-3200 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), asymmetric and symmetric SO₂ stretches (typically around 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹, respectively), and strong C-F stretches (in the 1300-1100 cm⁻¹ region).[5][13]
-
Mass Spectrometry: Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 240.03 would be expected. Characteristic fragmentation patterns for sulfonamides often involve the cleavage of the S-N bond and the loss of SO₂.[7][14] Common fragments could include the benzyl cation (C₇H₇⁺, m/z 91) and fragments arising from the loss of the triflyl group.
Conclusion: A Framework for Application
The physicochemical properties of this compound, governed by the interplay between its benzyl and triflyl moieties, define its potential in drug discovery and chemical synthesis. Its moderate lipophilicity, significant N-H acidity, and defined crystalline nature are critical parameters that have been outlined in this guide. The provided experimental protocols offer a robust framework for the in-house validation of these properties, ensuring data integrity and reproducibility. By synthesizing established data, computational predictions, and actionable experimental methodologies, this guide serves as a comprehensive resource for scientists seeking to harness the full potential of this important fluorinated compound.
References
- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 36457-58-6 [smolecule.com]
- 3. N-Phenyl-bis(trifluoromethanesulfonimide) | 37595-74-7 [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One moment, please... [ripublication.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. spectrabase.com [spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-benzyl-1,1,1-trifluoromethanesulfonamide (CAS: 36457-58-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Triflamide Moiety in Modern Synthesis
The introduction of fluorine-containing functional groups has become a cornerstone of contemporary drug discovery and materials science. Among these, the trifluoromethanesulfonyl group, or triflyl group (Tf), and its corresponding triflamide derivatives hold a prominent position.[1] The strong electron-withdrawing nature of the triflyl group imparts unique chemical properties, including high acidity of the N-H bond in triflamides and the excellent leaving group ability of the triflate anion.[2] N-benzyl-1,1,1-trifluoromethanesulfonamide, also known as N-benzyltriflamide, is a versatile reagent that combines the steric and electronic features of a benzyl group with the potent reactivity of the triflamide moiety, making it a valuable tool in synthetic organic chemistry.[3] This guide aims to provide a comprehensive overview of its synthesis, properties, and key applications, offering insights from a Senior Application Scientist's perspective.
Physicochemical Properties and Structural Features
This compound is a colorless solid with a melting point in the range of 44-46 °C.[3] It is readily soluble in a variety of organic solvents, which facilitates its use in a wide array of reaction conditions.[3]
| Property | Value | Reference |
| CAS Number | 36457-58-6 | [4] |
| Molecular Formula | C₈H₈F₃NO₂S | [4] |
| Molecular Weight | 239.22 g/mol | [3] |
| Melting Point | 44-46 °C | [3] |
| Appearance | Colorless solid | [3] |
| Solubility | Soluble in various organic solvents | [3] |
The molecular architecture of this compound is characterized by a tetrahedral sulfur atom at the core of the triflamide group, bonded to two oxygen atoms, a nitrogen atom, and the carbon of the trifluoromethyl group.[3] The benzyl group is attached to the nitrogen atom, providing a handle for various synthetic transformations.
Synthesis of this compound: A Validated Protocol
The most common and efficient synthesis of this compound involves the reaction of benzylamine with trifluoromethanesulfonic anhydride (triflic anhydride).[3] This reaction is typically performed at low temperatures to control the high reactivity of the anhydride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzylamine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 equivalent) and anhydrous dichloromethane (DCM) to create a dilute solution (approximately 0.1 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add anhydrous pyridine (1.1 equivalents) to the solution.
-
Slowly add trifluoromethanesulfonic anhydride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction is exothermic, and a slow addition rate is crucial to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be employed to obtain the pure product as a colorless solid.
Caption: Synthetic workflow for this compound.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected spectroscopic data.
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~7.4-7.2 (m, 5H, Ar-H), ~4.5 (d, 2H, CH₂), ~5.0 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~120 (q, CF₃), ~50 (CH₂) |
| FTIR (KBr) | ~3300 cm⁻¹ (N-H stretch), ~1350 cm⁻¹ (S=O asymmetric stretch), ~1150 cm⁻¹ (S=O symmetric stretch), ~1200 cm⁻¹ (C-F stretch) |
| Mass Spec (EI) | m/z 239 (M⁺), 91 (C₇H₇⁺, benzyl fragment) |
Applications in Synthetic Organic Chemistry
This compound is a versatile reagent with applications in the construction of complex nitrogen-containing molecules.
Mitsunobu Reaction: A Source of Nucleophilic Nitrogen
The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including amines, with inversion of stereochemistry.[5] The acidic nature of the N-H bond in this compound (pKa estimated to be around 10-11) makes it a suitable nucleophile for this reaction.[6]
Mechanism Insight: In the Mitsunobu reaction, triphenylphosphine and an azodicarboxylate (such as DEAD or DIAD) form a phosphonium salt, which activates the alcohol. The deprotonated triflamide then acts as the nucleophile, attacking the activated alcohol in an Sₙ2 fashion, leading to the desired N-alkylated product with inversion of configuration at the carbon center.
Caption: General mechanism of the Mitsunobu reaction with this compound.
Gabriel Synthesis: A Pathway to Primary Amines
The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often seen with ammonia.[7] this compound can be utilized as a phthalimide surrogate in a modified Gabriel synthesis.
Experimental Workflow:
-
N-Alkylation: The triflamide is first deprotonated with a suitable base (e.g., NaH or K₂CO₃) and then reacted with a primary alkyl halide to form the N-alkylated triflamide.
-
Deprotection: The benzyl and triflyl groups are subsequently cleaved to liberate the primary amine. Cleavage of the N-benzyl group can often be achieved by catalytic hydrogenation.[8] Removal of the triflyl group can be more challenging but may be accomplished under strongly acidic or reductive conditions.
N-Benzylation of Amines and Heterocycles
While less common, under specific conditions, this compound can potentially act as an N-benzylating agent, particularly for more nucleophilic amines. The triflamide group can act as a leaving group under certain catalytic conditions.
Deprotection Strategies
The utility of this compound as a protecting group or in multi-step syntheses relies on the ability to selectively cleave the N-benzyl and/or N-triflyl bonds.
-
N-Benzyl Group Removal: Catalytic transfer hydrogenation or standard hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is a common method for N-debenzylation.[8]
-
N-Triflyl Group Cleavage: The triflamide bond is generally robust. Cleavage often requires harsh conditions, such as strong acid (e.g., trifluoromethanesulfonic acid) or reducing agents.[9]
Safety and Handling
This compound is classified as an irritant. It can cause skin and serious eye irritation, as well as respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its unique combination of a benzyl group and a highly electron-withdrawing triflamide moiety allows for its application in a range of important transformations, including the synthesis of chiral amines and the construction of complex nitrogen-containing scaffolds. As the demand for sophisticated fluorinated molecules in drug discovery and materials science continues to grow, the utility of reagents like this compound is poised to expand further, with ongoing research likely to uncover new and innovative applications.
References
- 1. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. peptide.com [peptide.com]
Spectroscopic Profile of N-benzyl-1,1,1-trifluoromethanesulfonamide: A Technical Guide
Introduction
N-benzyl-1,1,1-trifluoromethanesulfonamide, a compound of significant interest in organic synthesis and medicinal chemistry, possesses a unique molecular architecture combining a benzyl group, a sulfonamide linkage, and a trifluoromethyl moiety. This guide provides an in-depth analysis of its spectral characteristics, offering researchers, scientists, and drug development professionals a comprehensive reference for its identification and characterization. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for confirming its structure and purity, which is paramount for its application in complex synthetic pathways and as a potential pharmacophore. The synthesis of this compound is typically achieved through the reaction of benzylamine with trifluoromethanesulfonic anhydride.[1]
Molecular Structure and Key Spectroscopic Features
The structure of this compound (C₈H₈F₃NO₂S, Molar Mass: 239.22 g/mol ) dictates its spectroscopic behavior.[1] The key functional groups to be identified are the monosubstituted benzene ring, the methylene bridge (-CH₂-), the sulfonamide group (-SO₂NH-), and the trifluoromethyl group (-CF₃).
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the benzylic methylene protons, and the amine proton.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Phenyl (Ar-H) | 7.2 - 7.4 | Multiplet (m) | 5H | The five protons on the benzene ring will likely appear as a complex multiplet due to similar chemical environments. |
| Methylene (-CH₂-) | ~ 4.4 | Doublet (d) | 2H | The benzylic protons are adjacent to the nitrogen and will be split by the N-H proton. The exact shift is influenced by the electron-withdrawing sulfonamide group. |
| Amine (N-H) | 5.0 - 6.0 | Triplet (t) or Broad Singlet (br s) | 1H | The amine proton will be coupled to the adjacent methylene protons, appearing as a triplet. It may also appear as a broad singlet due to exchange with trace amounts of water or variations in solvent. |
Expertise & Experience: The downfield shift of the benzylic protons to approximately 4.4 ppm is a direct consequence of the strong electron-withdrawing nature of the trifluoromethanesulfonamide group. This deshielding effect is a key diagnostic feature. The coupling between the N-H and -CH₂- protons is often observable in a dry solvent; however, in the presence of moisture, this coupling can be lost due to rapid proton exchange, resulting in a singlet for the methylene group and a broad singlet for the N-H proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon environments within the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Phenyl (Ar-C) | 127 - 137 | Four signals are expected: one for the ipso-carbon, one for the para-carbon, and two for the ortho- and meta-carbons. |
| Methylene (-CH₂) | 45 - 50 | The chemical shift is influenced by the adjacent nitrogen and the aromatic ring. |
| Trifluoromethyl (-CF₃) | ~ 120 | This will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). |
Authoritative Grounding: The chemical shift of the trifluoromethyl carbon is characteristically found around 120 ppm and exhibits a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 280-300 Hz.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3200 | Medium | A single, relatively sharp peak is expected for the secondary amine. |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of C-H bonds on a benzene ring. |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium | From the methylene group. |
| Aromatic C=C Stretch | 1600, 1500, 1450 | Medium to Strong | Multiple bands are characteristic of the benzene ring. |
| S=O Asymmetric Stretch | 1380 - 1350 | Strong | A very strong and characteristic absorption for the sulfonamide group. |
| S=O Symmetric Stretch | 1180 - 1150 | Strong | Another strong and characteristic absorption for the sulfonamide group. |
| C-F Stretch | 1300 - 1100 | Strong | The C-F bonds of the trifluoromethyl group will give rise to strong absorptions in this region. |
Trustworthiness: The presence of two very strong absorption bands for the S=O stretches is a definitive indicator of the sulfonamide functionality.[3] These, in conjunction with the N-H stretch, provide a self-validating system for the identification of the sulfonamide moiety.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
| m/z | Proposed Fragment | Notes |
| 239 | [M]⁺ | Molecular ion peak. |
| 106 | [C₇H₈N]⁺ | Loss of the trifluoromethanesulfonyl radical (•SO₂CF₃). This corresponds to the benzylamine radical cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment from benzyl-containing compounds, formed by the loss of NH₂SO₂CF₃. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of the entire side chain. |
Expertise & Experience: A key fragmentation pathway for sulfonamides involves the cleavage of the S-N bond.[4][5] For this compound, the most prominent fragmentation is expected to be the loss of the trifluoromethanesulfonyl radical, leading to the stable benzylamine radical cation at m/z 106. The subsequent fragmentation to the highly stable tropylium ion (m/z 91) is a classic pathway for benzylic compounds and serves as a strong confirmation of the benzyl group's presence.
Caption: Proposed key fragmentation pathway for this compound.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectral data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[6]
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. The interpretations are grounded in fundamental spectroscopic principles and data from structurally related compounds, offering a high degree of confidence in the expected spectral features. The outlined experimental protocols provide a solid foundation for researchers to obtain and confirm these spectroscopic signatures in the laboratory. This comprehensive spectral profile is an essential tool for the unambiguous identification and characterization of this important synthetic building block.
References
- 1. Buy this compound | 36457-58-6 [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
An In-depth Technical Guide to N-benzyl-1,1,1-trifluoromethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-benzyl-1,1,1-trifluoromethanesulfonamide, a versatile reagent with significant applications in organic synthesis and medicinal chemistry.
Core Molecular Attributes
This compound, often abbreviated as BNT, is a sulfonamide derivative characterized by the presence of a benzyl group and a trifluoromethanesulfonyl (triflyl) moiety attached to a nitrogen atom. This unique combination of functional groups imparts distinct chemical properties that make it a valuable tool in modern chemical research.
| Property | Value | Source |
| Molecular Formula | C₈H₈F₃NO₂S | [1][2] |
| Molecular Weight | 239.22 g/mol | [1][3] |
| CAS Number | 36457-58-6 | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 44-46 °C | [3] |
The molecular structure features a tetrahedral geometry around the sulfur atom. The highly electronegative trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing the electrophilicity of the sulfur atom and the acidity of the N-H proton.[3]
Synthesis and Mechanistic Considerations
The synthesis of this compound is most commonly achieved through the reaction of benzylamine with trifluoromethanesulfonic anhydride (triflic anhydride) in an inert solvent, such as dichloromethane, at reduced temperatures.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzylamine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or other suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of benzylamine (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents). Cool the mixture to 0 °C using an ice bath.
-
Addition of Triflic Anhydride: While stirring vigorously, add trifluoromethanesulfonic anhydride (1.05 equivalents) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[3]
Causality of Experimental Choices:
-
Anhydrous Conditions: Triflic anhydride is highly reactive towards water; therefore, anhydrous solvents and an inert atmosphere are crucial to prevent its decomposition and ensure high yields.
-
Low Temperature: The reaction is exothermic, and maintaining a low temperature (0 °C) during the addition of triflic anhydride helps to control the reaction rate and minimize side product formation.
-
Base: Triethylamine acts as a scavenger for the trifluoromethanesulfonic acid byproduct formed during the reaction, driving the equilibrium towards the product.
-
Aqueous Workup: The aqueous bicarbonate wash neutralizes any remaining acidic byproducts, and the subsequent water and brine washes remove water-soluble impurities.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The trifluoromethanesulfonamide moiety is a key structural motif in medicinal chemistry due to its ability to modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and acidity.[3] While specific biological activities of this compound are not extensively documented, the broader class of N-benzyl sulfonamides has shown promise in various therapeutic areas.[3]
For instance, libraries of N-benzyl sulfonamides derived from an indole core have been synthesized and evaluated for their activity against pancreatic cancer cell lines.[4] Some of these compounds displayed sub-micromolar potency, highlighting the potential of the N-benzyl sulfonamide scaffold in the development of novel anticancer agents.[4]
The trifluoromethyl group, in particular, is a crucial component in modern drug design. Its incorporation can significantly affect a compound's lipophilicity, solubility, metabolic stability, and binding interactions with biological targets. This has led to the development of numerous trifluoromethylated drugs for a wide range of diseases.
Spectroscopic Characterization
Accurate characterization of this compound is essential for its use in research and development. Below is a summary of expected spectroscopic data.
¹H NMR Spectroscopy:
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.
-
Methylene Protons (CH₂): A doublet in the range of δ 4.3-4.5 ppm, coupled to the N-H proton.
-
Amine Proton (NH): A broad singlet or triplet (depending on solvent and concentration) in the range of δ 5.0-6.0 ppm.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Signals in the range of δ 127-137 ppm.
-
Methylene Carbon (CH₂): A signal around δ 48-50 ppm.
-
Trifluoromethyl Carbon (CF₃): A quartet due to coupling with fluorine, typically observed around δ 120 ppm (J ≈ 320 Hz).
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
S=O Asymmetric and Symmetric Stretch: Strong absorptions in the regions of 1350-1380 cm⁻¹ and 1150-1180 cm⁻¹, respectively.
-
C-F Stretch: Strong, characteristic absorptions in the range of 1100-1250 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 239).
-
Major Fragments: Common fragmentation patterns include the loss of the triflyl group (SO₂CF₃) and the formation of the benzyl cation (C₇H₇⁺, m/z = 91).
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[5]
Hazard Identification:
-
Skin Irritation: Causes skin irritation.[5]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]
-
Avoid inhalation of dust and contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.[5]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[5]
-
In case of skin contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.[5]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[5]
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek medical attention.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 36457-58-6|this compound|BLD Pharm [bldpharm.com]
- 3. Buy this compound | 36457-58-6 [smolecule.com]
- 4. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
The Indispensable Role of Triflamide and Triflimide Derivatives in Modern Chemistry: A Technical Guide
In the landscape of contemporary chemical synthesis and materials science, few functional groups have imparted as significant an impact as triflamides (CF₃SO₂NHR) and triflimides ((CF₃SO₂)₂NH). Their unique electronic properties, exceptional acidity, and remarkable stability have established them as pivotal tools for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the core features of these compounds, offering both foundational knowledge and field-proven insights into their application.
Fundamental Physicochemical Properties: The Source of Unique Reactivity
The utility of triflamide and triflimide derivatives stems from a confluence of distinct physicochemical characteristics. At the heart of these properties lies the potent electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl or Tf) group.
Exceptional Acidity
The presence of one or two strongly electron-withdrawing CF₃SO₂ groups renders the N-H bond in triflamides and triflimides exceptionally acidic.[1][2][3][4][5] This high acidity is a cornerstone of their chemical behavior, enabling them to act as potent Brønsted acid catalysts in a variety of organic transformations.[1][6][7][8] For instance, triflimide (Tf₂NH) is considered a "super Brønsted acid" and has demonstrated superior performance over triflic acid (TfOH) in many reactions.[6]
| Compound | General Structure | pKa (in H₂O) |
| Triflamide | CF₃SO₂NH₂ | 6.33[1][3][4][5] |
| Triflimide | (CF₃SO₂)₂NH | 2.8[1][3][4][5] |
Lipophilicity and Low Nucleophilicity
The trifluoromethyl groups also impart significant lipophilicity to these molecules, a property that is particularly advantageous in medicinal chemistry for enhancing membrane permeability and bioavailability of drug candidates.[1][7][8] Furthermore, the conjugate base of triflimide, the triflimidate anion ([Tf₂N]⁻), is a large, charge-delocalized, and consequently, a very weakly coordinating and non-nucleophilic anion.[6] This feature is critical in catalysis, as it allows the cationic active species to remain highly reactive without interference from the counterion.[9][10]
Synthetic Methodologies: Accessing Triflamide and Triflimide Scaffolds
The synthesis of triflamide and triflimide derivatives can be broadly approached through two primary routes: N-sulfonylation of amines or amination of sulfonyl-containing precursors.
N-Sulfonylation of Amines
A common and versatile method for the preparation of triflamides involves the reaction of a primary or secondary amine with trifluoromethanesulfonyl chloride or triflic anhydride in the presence of a base.[11]
Experimental Protocol: Synthesis of an N-Aryl Triflamide
Objective: To synthesize N-phenyltrifluoromethanesulfonamide.
Materials:
-
Aniline
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve aniline (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add triflic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the N-phenyltrifluoromethanesulfonamide.
Synthesis of Triflimides
Triflimides are typically synthesized by the reaction of a triflamide with a triflylating agent, such as triflic anhydride, in the presence of a suitable base.
Caption: General synthesis of a triflimide derivative.
Applications in Catalysis: Harnessing Acidity and Non-coordinating Anions
The unique properties of triflamide and triflimide derivatives have led to their widespread use as catalysts and ligands in a multitude of organic reactions.[1][2][7][8]
Brønsted Acid Catalysis
Triflimide is a highly effective Brønsted acid catalyst for a range of reactions, including Friedel-Crafts alkylations and acylations, cycloadditions, and condensations.[1][2][7][8] Its high acidity and solubility in organic solvents make it a versatile and powerful catalyst.[1][6]
Lewis Acid Catalysis with Metal Triflimidates
Metal salts of triflimide, such as silver triflimide (AgNTf₂) and iron(III) triflimide (Fe(NTf₂)₃), are powerful Lewis acids.[1][12][13] The non-coordinating nature of the triflimidate anion enhances the Lewis acidity of the metal center, leading to highly active catalysts for reactions like C-H functionalization and halogenation.[1][13]
Caption: Generalized Lewis acid catalysis with a metal triflimidate.
Ligands in Transition Metal Catalysis
Triflamide-containing molecules have been designed as ligands for transition metal catalysts.[1][8] The electronic properties of the triflamide moiety can be tuned to modulate the reactivity and selectivity of the metal center in various cross-coupling and photocatalytic reactions.[14][15][16]
Role in Medicinal Chemistry and Drug Development
The incorporation of triflamide and triflimide functionalities into bioactive molecules is a widely employed strategy in drug discovery.[1][9][10]
Bioisosteric Replacement
The triflamide group is often used as a bioisostere for carboxylic acids, phosphates, and tetrazoles. Its high acidity allows it to mimic the charge state of these groups while offering improved lipophilicity and metabolic stability.
Enhancing Pharmacokinetic Properties
The lipophilic nature of the triflyl group can enhance the ability of a drug candidate to cross cellular membranes, leading to improved absorption and distribution.[1][9] Furthermore, the triflamide group is generally resistant to metabolic degradation, which can increase the half-life of a drug.
A notable example is the use of triflamide derivatives in the development of anti-inflammatory, antiviral, and anti-cancer agents.[9][10]
Applications in Materials Science
The unique properties of the triflimidate anion have made it a key component in advanced materials, particularly in the field of energy storage.
Electrolytes for Lithium-Ion Batteries
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is a widely used salt in electrolytes for lithium-ion batteries.[17][18][19][20] Its high ionic conductivity, thermal stability, and electrochemical stability contribute to improved battery performance, including faster charging times and enhanced safety.[17][19][20] The triflamide moiety itself serves as a precursor in the synthesis of LiTFSI.[17][20]
Ionic Liquids
The triflimidate anion is a common component of ionic liquids due to its low melting point, high thermal stability, and wide electrochemical window.[9][10][18] These properties make triflimide-based ionic liquids attractive for a variety of applications, including as solvents for synthesis and catalysis, and as electrolytes in electrochemical devices.
Conclusion
Triflamide and triflimide derivatives represent a versatile and powerful class of compounds with a broad spectrum of applications. Their defining features—high acidity, lipophilicity, and the non-coordinating nature of the triflimidate anion—have been ingeniously harnessed by chemists to address challenges in catalysis, drug discovery, and materials science. As research continues to uncover new synthetic methodologies and applications, the importance of these remarkable molecules in advancing chemical innovation is set to grow even further.
References
- 1. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triflamides and Triflimides: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triflamides and Triflimides: Synthesis and Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triflamides and Triflimides: Synthesis and Applications [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Silver triflimide | C2AgF6NO4S2 | CID 15975413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. azom.com [azom.com]
- 16. Novel Ligands for Transition-Metal Catalysis of Photoreactions | CHIBADAI NEXT [cn.chiba-u.jp]
- 17. nbinno.com [nbinno.com]
- 18. micronanoeducation.org [micronanoeducation.org]
- 19. Bistriflimide - Wikipedia [en.wikipedia.org]
- 20. nbinno.com [nbinno.com]
An In-Depth Technical Guide on the Reactivity of N-benzyl-1,1,1-trifluoromethanesulfonamide with Nucleophiles
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-1,1,1-trifluoromethanesulfonamide (BnNHTf), a unique molecular scaffold, possesses a fascinating duality in its chemical reactivity, making it a valuable tool in modern organic synthesis. The presence of the strongly electron-withdrawing trifluoromethanesulfonyl (triflyl) group profoundly influences the molecule's properties, rendering the N-H proton highly acidic and activating the N-benzyl group toward nucleophilic displacement. This guide provides a comprehensive exploration of the reactivity of BnNHTf with a range of nucleophiles. We will delve into the mechanistic underpinnings of its reactions at both the benzylic carbon and the nitrogen atom, discuss the factors governing reaction outcomes, and provide field-proven experimental protocols. This document serves as a technical resource for chemists seeking to leverage the distinct properties of this reagent in complex molecule synthesis, particularly within the pharmaceutical and agrochemical industries.
Introduction: The Triflamide Moiety in Synthesis
This compound belongs to the triflamide class of compounds (CF₃SO₂NHR), which have garnered significant attention in synthetic chemistry.[1][2][3] The triflamide group imparts a unique combination of high acidity, lipophilicity, and catalytic activity, while its conjugate base is a very poor nucleophile.[1][2][3]
Key Physicochemical Properties:
-
Molecular Formula: C₈H₈F₃NO₂S[4]
-
Molecular Weight: 239.21 g/mol [4]
-
Appearance: Colorless solid[4]
-
Melting Point: 44-46 °C[4]
The core of BnNHTf's reactivity stems from two key features:
-
High N-H Acidity: The powerful electron-withdrawing nature of the CF₃SO₂ group makes the attached N-H proton significantly acidic, far more so than in typical sulfonamides.[4][5] This high acidity facilitates deprotonation to form a stable N-anion, which can then act as a nucleophile in its own right, for instance, in Mitsunobu or Gabriel-type reactions.[4]
-
Activated N-Benzyl Group: The triflamide group is an excellent leaving group. This property activates the adjacent benzylic C-N bond, making the benzyl group susceptible to cleavage via nucleophilic attack. This reactivity is central to its use as a protecting group for the triflamide moiety, which can be unveiled under specific conditions.
This dual nature allows BnNHTf to act as either an acidic proton source, a nucleophile upon deprotonation, or an electrophile at the benzylic carbon. Understanding this dichotomy is crucial for its effective application in synthesis.
The Dichotomy of Nucleophilic Attack
Nucleophilic reactions with this compound can proceed via two primary pathways, dictated by the reaction conditions and the nature of the nucleophile.
-
Pathway A (Sₙ2 Displacement): A potent nucleophile directly attacks the electrophilic benzylic carbon, leading to the cleavage of the C-N bond. The triflamide anion, [CF₃SO₂NH]⁻, serves as the leaving group. This pathway is effectively a debenzylation of the triflamide or, from another perspective, an N-alkylation of the nucleophile.
-
Pathway B (Deprotonation): A basic nucleophile abstracts the highly acidic N-H proton. This acid-base reaction is often fast and reversible, forming the N-anion of the triflamide. This anion is generally a poor nucleophile itself but can participate in subsequent reactions with added electrophiles.[1]
The preferred pathway is a function of the nucleophile's basicity versus its nucleophilicity, as well as solvent and temperature. Strong, non-basic nucleophiles (e.g., I⁻, RS⁻) will favor Pathway A, while strong, sterically hindered bases (e.g., t-BuO⁻) may favor Pathway B.
Pathway A: Nucleophilic Cleavage of the N-Benzyl Bond
The use of a benzyl group as a protecting strategy is common in organic synthesis, with numerous methods available for its removal.[6][7] In the context of BnNHTf, the triflamide moiety renders the N-benzyl bond susceptible to cleavage by a range of soft nucleophiles under relatively mild conditions. This reaction is synthetically valuable for unmasking the triflamide group on a molecule of interest at a late stage.
Mechanism of N-Benzyl Cleavage
The reaction proceeds via a classical Sₙ2 mechanism. The nucleophile attacks the σ* antibonding orbital of the C-N bond at the benzylic carbon. This leads to a pentavalent transition state, followed by inversion of stereochemistry (if the carbon is chiral) and displacement of the triflamide anion.
Reactivity with Specific Nucleophile Classes
The choice of nucleophile is critical and dictates the reaction conditions required for efficient cleavage.
| Nucleophile Class | Example Reagent | Typical Conditions | Product Type | Yield Range |
| S-Nucleophiles | Sodium thiophenoxide (NaSPh) | DMF, 25-60 °C | Benzyl phenyl sulfide | High |
| N-Nucleophiles | Benzylamine (BnNH₂) | Neat or in CH₃CN, 70-90 °C | Dibenzylamine | Moderate-High |
| O-Nucleophiles | Sodium methoxide (NaOMe) | MeOH, reflux | Benzyl methyl ether | Moderate |
| Halide Nucleophiles | Sodium Iodide (NaI) | Acetone, reflux | Benzyl iodide | Moderate |
Table 1: Summary of reaction conditions for N-benzyl cleavage with various nucleophiles.
-
Sulfur Nucleophiles: Thiolates are excellent soft nucleophiles and are highly effective for cleaving the N-benzyl bond. Thiophenol, in the presence of a base like potassium carbonate or sodium hydride, readily displaces the triflamide group, often at room temperature or with gentle heating. This method is generally high-yielding and clean.
-
Nitrogen Nucleophiles: Primary and secondary amines can also serve as nucleophiles, though they typically require higher temperatures.[8] The reaction of benzylamine with BnNHTf would result in the formation of dibenzylamine and the triflamide salt of benzylamine. This approach is useful when the goal is to transfer the benzyl group to a different amine.
-
Oxygen Nucleophiles: Alkoxides like sodium methoxide are competent nucleophiles but are also strongly basic. Consequently, a competition between N-H deprotonation (Pathway B) and Sₙ2 attack (Pathway A) can occur. To favor cleavage, the reaction is often run in the corresponding alcohol as a solvent at reflux.
-
Other Nucleophiles: While less common for this specific substrate, other nucleophiles such as azides, cyanides, and soft carbon nucleophiles can, in principle, displace the triflamide group under appropriate conditions.
Pathway B: N-H Acidity and Reactions of the N-Anion
The triflyl group is one of the most powerful non-ionic electron-withdrawing groups in organic chemistry, which dramatically increases the acidity of the adjacent N-H bond.[5] Gas-phase acidity measurements for this compound show a significantly high value, reflecting this strong electronic influence.[4] While exact pKa values in solution can vary by solvent, triflamides are recognized as strong NH-acids, significantly more acidic than carboxamides or non-fluorinated sulfonamides.[1][2]
This acidity means that BnNHTf will be readily deprotonated by a wide range of bases (e.g., metal hydrides, alkoxides, carbonates, and many amines) to form the corresponding N-anion.
Once formed, this anion is a potent nucleophile for introducing the Bn-N-Tf moiety into a molecule. For example, it is a highly effective nucleophile in Mitsunobu reactions for converting alcohols to the corresponding protected amine.
Protocol: Mitsunobu Reaction Using this compound
This protocol describes the conversion of a primary or secondary alcohol to its corresponding N-benzyltriflamide-protected amine, a key step in multi-step synthesis.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol, this compound, and triphenylphosphine.
-
Dissolve the solids in anhydrous THF (approx. 0.1-0.2 M concentration with respect to the alcohol).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add the DEAD or DIAD dropwise via syringe over 10-15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired N-alkylated product.
Causality and Trustworthiness: The Mitsunobu reaction relies on the in-situ formation of an alkoxyphosphonium salt from the alcohol and DEAD/PPh₃. The deprotonated N-benzyltriflamide anion, being a good nucleophile, then attacks this activated alcohol in an Sₙ2 fashion, leading to inversion of stereochemistry at the alcohol carbon.[9] The use of anhydrous THF is critical to prevent quenching of the reactive intermediates by water. The stoichiometry (excess of reagents) ensures full conversion of the limiting alcohol. This protocol is a reliable method for accessing secondary benzylamines.[9]
Conclusion
This compound is a reagent of significant utility, characterized by a reactivity profile governed by the interplay between its high N-H acidity and the susceptibility of its N-benzyl group to nucleophilic cleavage. Researchers can exploit Pathway A (Sₙ2 cleavage) to use the benzyl group as a protecting element for the triflamide, which can be removed with soft nucleophiles like thiolates. Alternatively, Pathway B (deprotonation) allows the molecule to serve as a potent nucleophile precursor for reactions like the Mitsunobu, enabling the direct installation of the Bn-N-Tf functional group. A thorough understanding of the factors that dictate which pathway predominates—namely the nucleophile's character, solvent, and temperature—is essential for harnessing the full synthetic potential of this versatile compound in the development of novel therapeutics and other advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Triflamides and Triflimides: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 36457-58-6 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Benzylamines [organic-chemistry.org]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
historical development of triflamide chemistry
An In-depth Technical Guide The Ascendancy of the Triflamide Moiety: A Historical and Application-Focused Guide to its Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The triflamide functional group (CF3SO2NHR), once a niche curiosity, has burgeoned into a cornerstone of modern synthetic and medicinal chemistry. Characterized by its profound acidity, high lipophilicity, and unique stereoelectronic properties, the triflamide moiety has proven to be far more than a simple sulfonamide analogue.[1] Its journey from challenging synthetic target to versatile building block, powerful catalyst, and critical bioisostere is a compelling narrative of chemical innovation. This guide provides a comprehensive exploration of the , detailing the evolution of synthetic methodologies from classical, often harsh, approaches to sophisticated catalytic systems. We will examine the causality behind key experimental choices, the physicochemical properties that underpin the group's utility, and its transformative applications in catalysis and drug discovery. Through detailed protocols, comparative data, and mechanistic diagrams, this document serves as a technical resource for professionals seeking to understand and harness the power of the triflamide group in their research and development endeavors.
Part 1: The Triflamide Functional Group: Structure and Intrinsic Properties
The triflamide, or N-trifluoromethanesulfonamide, is a functional group with the general structure R-NH-SO2CF3. It is distinguished from a standard sulfonamide by the presence of a trifluoromethyl (CF3) group attached to the sulfur atom. This single structural modification has profound consequences for the molecule's properties.
The potent electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl, Tf) group dramatically increases the acidity of the N-H proton. For instance, the parent triflamide (TfNH2) has a pKa of approximately 6.3 in water, making it orders of magnitude more acidic than typical amides or even other sulfonamides.[2] This high acidity is a central theme in its chemistry, enabling it to act as a potent Brønsted acid catalyst and influencing its behavior as a hydrogen bond donor.[1][2]
Furthermore, the trifluoromethyl group imparts significant lipophilicity, a property of immense value in medicinal chemistry for modulating compound solubility and membrane permeability.[3][4] These defining characteristics—high acidity and tunable lipophilicity—are the primary drivers behind the widespread adoption of triflamides in diverse chemical fields.[5][6] It is also crucial to distinguish triflamides from the related bis(trifluoromethanesulfonyl)imide, commonly known as triflimide (Tf2NH), which is one of the strongest known neutral Brønsted acids and sees extensive use as a catalyst.[7]
Part 2: Foundational Synthesis: The Classical Approach
The earliest and most direct route to triflamide synthesis involves the reaction of a primary or secondary amine with an electrophilic trifluoromethanesulfonyl source. The most common reagents for this transformation are trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride (TfCl).
This reaction is a classical nucleophilic substitution at the sulfur center. The amine's lone pair attacks the highly electrophilic sulfur atom, leading to the displacement of a triflate or chloride leaving group. The reaction typically requires a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the strong acid (TfOH or HCl) generated as a byproduct.
Causality in Experimental Design: The choice of Tf2O or TfCl was historically one of convenience and reactivity. Tf2O is exceptionally reactive, allowing for the triflylation of even weakly nucleophilic amines, but its potency can be indiscriminate and requires careful handling and low temperatures. TfCl is less reactive and more stable but often requires more forcing conditions. The necessity of a base is critical; without it, the acidic byproduct would protonate the starting amine, shutting down the reaction by rendering the nucleophile inert.
Representative Experimental Protocol: Synthesis of N-Benzyltriflamide
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous dichloromethane (DCM, 0.5 M). Cool the flask to 0 °C in an ice bath.
-
Addition of Amine and Base: Add benzylamine (1.0 eq.) followed by triethylamine (1.2 eq.). Stir the solution for 5 minutes.
-
Addition of Triflylating Agent: Slowly add trifluoromethanesulfonic anhydride (Tf2O) (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-benzyltriflamide.
Part 3: The Evolution of Synthetic Methodologies
While effective, the classical approach has limitations regarding functional group tolerance and substrate scope. The need for milder, more versatile, and catalytic methods drove significant innovation in the field, expanding the accessibility of complex triflamides.
A. Transition Metal-Catalyzed Cross-Coupling
A paradigm shift in triflamide synthesis came with the application of transition metal catalysis. Analogous to the well-established Buchwald-Hartwig and Ullmann amination reactions, these methods couple an aryl or vinyl halide/triflate with the parent trifluoromethanesulfonamide (TfNH2).
The catalytic cycle typically involves a palladium or copper catalyst. The cycle begins with the oxidative addition of the metal center into the aryl-halide bond. Subsequent coordination of the deprotonated triflamide (TfNH⁻) and reductive elimination furnishes the desired N-aryl triflamide and regenerates the active catalyst.
Expert Insight: The key challenge in developing these methods was overcoming the relatively low nucleophilicity of the triflamide anion and potential catalyst inhibition. The success of these reactions hinged on the careful selection of ligands for the metal center, which modulate its reactivity to favor the desired C-N bond formation over competing side reactions. This approach is particularly powerful for late-stage functionalization, allowing for the installation of a triflamide group onto a complex molecular scaffold.
B. Oxidative Amination of Alkenes
Another modern approach involves the direct addition of the N-H bond of triflamide across a C=C double bond. These reactions typically require an oxidant to facilitate the transformation, which can proceed through various metal-catalyzed or metal-free pathways.[5] This method provides a highly atom-economical route to alkyl triflamides from simple alkene precursors.
| Method | Reagents | Conditions | Scope | Advantages |
| Classical | Amine, Tf₂O/TfCl, Base | Low Temp to RT | Broad amine scope | High reactivity, well-established |
| Catalytic | Aryl Halide, TfNH₂, Pd/Cu catalyst, Base, Ligand | Elevated Temp | Aryl, vinyl, heteroaryl | Excellent for late-stage functionalization |
| Oxidative | Alkene, TfNH₂, Oxidant | Varies (RT to Elevated) | Alkenes, Dienes | High atom economy, direct C-N formation |
Part 4: Triflamides and Triflimides as Catalysts
The exceptional acidity of the triflamide and triflimide N-H bond has been harnessed to develop a new class of powerful Brønsted acid catalysts.
Triflimide (Tf₂NH): A Versatile Superacid Triflimide is a commercially available, highly stable, and exceptionally strong Brønsted acid (pKa ≈ 2.8 in H₂O).[2][7] It has found widespread use as a catalyst for a vast array of organic reactions, including Friedel-Crafts acylations, cycloadditions, and heterocycle synthesis.[6]
Trustworthiness of the System: The efficacy of Tf₂NH as a catalyst stems from a crucial combination of properties. First, its high acidity allows for efficient protonation and activation of substrates at very low catalyst loadings (often 1-5 mol%). Second, its conjugate base, the triflimide anion (Tf₂N⁻), is extremely stable and non-nucleophilic due to extensive charge delocalization across two Tf groups.[7] This is a critical feature; a non-coordinating anion prevents unwanted side reactions and ensures that the cationic intermediate generated upon substrate protonation is highly reactive and free to engage in the desired transformation. In many cases, Tf₂NH has been shown to outperform the classic superacid, triflic acid (TfOH), precisely because the triflate anion can sometimes act as a nucleophile.[7][8]
Chiral N-Triflyl Phosphoramides A landmark development in asymmetric catalysis was the creation of chiral N-triflyl phosphoramides. By replacing one of the P=O oxygen atoms of a BINOL-derived phosphoric acid with a P=NTf group, chemists were able to dramatically increase the catalyst's acidity.[9] This enhanced acidity allows the catalyst to activate a broader range of substrates that are unreactive towards traditional chiral phosphoric acids, enabling highly enantioselective reactions like Diels-Alder and Friedel-Crafts reactions.[9][10]
Part 5: The Triflamide as a Privileged Bioisostere in Drug Discovery
Perhaps the most significant impact of triflamide chemistry has been in the field of drug development. The triflamide group has emerged as a premier bioisostere, a chemical substituent that can replace another group within a biologically active molecule without significantly altering its desired biological activity, while improving its pharmacokinetic or pharmacodynamic properties.[11]
The triflamide is an excellent bioisostere for the carboxylic acid group. Carboxylic acids are common in drug candidates as they can form strong hydrogen bonds and salt-bridge interactions with biological targets. However, they are also often rapidly metabolized and can lead to poor cell permeability due to their high polarity and ionization at physiological pH.
The triflamide group masterfully mimics the key features of a carboxylic acid while overcoming its liabilities. Its acidic N-H proton allows it to act as a strong hydrogen bond donor, similar to the carboxylic acid's O-H. Its pKa is often in a similar range to carboxylic acids, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions. However, the bulky and lipophilic triflyl group shields the molecule from metabolic enzymes and increases its overall lipophilicity, which can dramatically improve cell permeability and oral bioavailability.[2][3][12]
| Property | Carboxylic Acid (-COOH) | Triflamide (-NHTf) | Rationale for Improvement |
| pKa | ~4-5 | ~5-7 | Similar acidity allows for mimicry of ionic interactions. |
| Hydrogen Bonding | Strong H-bond donor & acceptor | Strong H-bond donor | Mimics key interactions with protein targets. |
| Lipophilicity (logP) | Low | High | Increased lipophilicity can improve membrane permeability. |
| Metabolic Stability | Often susceptible to metabolism | Generally highly stable | The robust Tf group resists enzymatic degradation. |
Part 6: Conclusion and Future Perspectives
The history of triflamide chemistry is one of remarkable progress, evolving from niche synthetic reactions to a central pillar of modern organic and medicinal chemistry. The journey from stoichiometric triflylations with Tf₂O to elegant, late-stage catalytic C-N couplings illustrates a broader trend in chemical synthesis toward efficiency, selectivity, and functional group tolerance. The recognition of the triflamide's unique physicochemical properties has unlocked its potential as both a powerful catalytic motif and a highly valuable bioisostere in drug design.
Looking forward, the field is poised for further innovation. The development of new catalytic methods for the asymmetric synthesis of chiral triflamides remains a key objective. Furthermore, as our understanding of its properties deepens, the triflamide will undoubtedly be applied to solve new challenges in materials science, where its stability and electronic properties can be leveraged, and in chemical biology, as a tool to probe and modulate biological systems. The continued ascent of the triflamide moiety seems all but assured, promising exciting new discoveries for years to come.
References
- 1. Triflamides and Triflimides: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triflamides and Triflimides: Synthesis and Applications [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of N-benzyl-1,1,1-trifluoromethanesulfonamide in Organic Solvents
Foreword: The Critical Role of Solubility in Advancing Chemical Synthesis and Drug Discovery
N-benzyl-1,1,1-trifluoromethanesulfonamide, a compound characterized by its benzyl group attached to a trifluoromethanesulfonamide moiety, is a significant building block in medicinal chemistry and material science.[1] Its utility as a versatile reagent in organic synthesis, particularly for introducing nitrogen functionalities, underscores the importance of understanding its fundamental physicochemical properties.[1] Among these, solubility is paramount. For researchers, scientists, and drug development professionals, a comprehensive grasp of a compound's solubility in various organic solvents is not merely academic; it is the bedrock of process development, reaction optimization, purification, and formulation. This guide provides a robust framework for understanding, predicting, and experimentally determining the solubility of this compound, thereby empowering scientists to harness its full potential.
Theoretical Framework: Predicting Solubility through Molecular Interactions
The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is quantified through the concept of cohesive energy density, the energy required to separate molecules from one another. The Hildebrand solubility parameter (δ) is the square root of this cohesive energy density and provides a numerical value to predict solvency.[2] Materials with similar solubility parameters are more likely to be miscible.
A more nuanced approach is provided by the Hansen Solubility Parameters (HSP), which deconstruct the total Hildebrand parameter into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
-
δH: Energy from hydrogen bonding.[3]
Each solvent and solute can be described by a point in this three-dimensional Hansen space. The closer the points are for a solute and a solvent, the higher the likelihood of dissolution.
Table 1: Hansen Solubility Parameters of Common Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Toluene | 18.0 | 1.4 | 2.0 |
Note: Values are sourced from publicly available data and may vary slightly depending on the reference.
This table serves as a preliminary guide for solvent selection. Solvents with Hansen parameters closer to the estimated values for this compound would be expected to be better solvents.
Experimental Determination of Solubility: The Isothermal Saturation Method
The most reliable method for determining the solubility of a solid in a liquid is the isothermal saturation method.[4][5][6] This technique involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (purity > 99%)
-
Selected organic solvent (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer
-
Constant temperature water bath
-
Calibrated thermometer
-
Syringe filters (PTFE, 0.2 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation:
-
Set the constant temperature water bath to the desired temperature (e.g., 298.15 K).
-
Add a known volume of the selected organic solvent to the jacketed glass vessel.
-
Place the vessel in the water bath and allow the solvent to equilibrate to the set temperature.
-
-
Saturation:
-
Add an excess amount of this compound to the solvent in the vessel to ensure that a solid phase remains at equilibrium.
-
Stir the mixture vigorously using the magnetic stirrer to facilitate dissolution and ensure the solution remains saturated.
-
Allow the mixture to equilibrate for a sufficient period (typically several hours, to be determined by preliminary experiments showing no further change in concentration over time).
-
-
Sampling and Analysis:
-
Stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the sample through a 0.2 µm PTFE syringe filter into a pre-weighed volumetric flask.
-
Determine the mass of the collected filtrate.
-
Dilute the filtrate with the same solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).
-
Analyze the diluted sample to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus concentration.
-
Use the calibration curve to determine the concentration of the saturated solution.
-
-
Data Calculation:
-
Calculate the solubility in terms of mass per volume (e.g., g/100 mL) or mole fraction.
-
Self-Validation:
-
Repeat the experiment at least three times to ensure reproducibility.
-
Analyze the solid phase after the experiment (e.g., by melting point or spectroscopy) to confirm that no phase transition or degradation has occurred.
Visualizing the Experimental Workflow
Caption: Isothermal Saturation Experimental Workflow.
Data Interpretation and Modeling
The experimentally determined solubility data can be correlated with various thermodynamic models to gain deeper insights into the dissolution process. The modified Apelblat equation and the λh equation are commonly used to correlate solubility with temperature.[4][5]
Furthermore, the experimental results can be used to refine the estimated Hansen solubility parameters for this compound. By determining its solubility in a range of solvents with known HSPs, a "solubility sphere" can be constructed in the Hansen space. The center of this sphere represents the HSPs of the solute.
Visualizing the Hansen Solubility Sphere
Caption: Conceptual Diagram of a Hansen Solubility Sphere.
Conclusion and Future Outlook
This guide provides a comprehensive technical framework for approaching the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can systematically determine and understand the solubility behavior of this important chemical entity. The generation of precise solubility data will not only facilitate its use in synthesis and manufacturing but also provide crucial parameters for computational modeling and the rational design of new chemical processes and formulations. As the applications of this compound continue to expand, a thorough understanding of its solubility will be indispensable for innovation.
References
An In-Depth Technical Guide to N-benzyl-1,1,1-trifluoromethanesulfonamide: Physicochemical Properties and Synthetic Protocol
Abstract
This technical guide provides a comprehensive overview of N-benzyl-1,1,1-trifluoromethanesulfonamide, a versatile reagent in modern organic synthesis. The document details the compound's fundamental physicochemical properties, with a primary focus on its physical state and melting point. A thorough, step-by-step protocol for its synthesis and purification is presented, grounded in established chemical principles. Furthermore, this guide offers an expert analysis of the compound's structural characteristics, supported by predicted spectroscopic data, and discusses its applications in research and development. This content is intended for an audience of researchers, chemists, and professionals in the field of drug development, offering both practical experimental procedures and a deeper understanding of the compound's chemical nature.
Introduction and Compound Overview
This compound, also known as N-benzyltriflamide, is a sulfonamide derivative distinguished by the presence of a highly electronegative trifluoromethanesulfonyl (triflyl) group and a benzyl substituent on the nitrogen atom. This unique combination of functional groups imparts valuable properties, making it a significant building block in synthetic organic chemistry.[1] The electron-withdrawing nature of the triflyl group enhances the acidity of the N-H proton and influences the overall electronic structure, rendering the compound useful in a variety of chemical transformations.[1] It serves as a key reagent for introducing protected nitrogen functionalities and participates in important reactions such as those developed by Gabriel and Mitsunobu.[1] Its applications extend to medicinal chemistry as a scaffold in drug design and in materials science for the synthesis of specialized polymers and ionic liquids.[1] Understanding its physical properties, particularly its solid-state characteristics, is crucial for its proper handling, storage, and application in experimental settings.
Physicochemical and Structural Properties
This compound is a colorless solid under ambient conditions.[1] Its key properties are summarized in the table below. The relatively low melting point compared to non-fluorinated analogs like benzenesulfonamide suggests that the intermolecular forces in its crystal lattice are weaker.
| Property | Value | Source(s) |
| Physical State | Colorless Solid | [1] |
| Melting Point | 44-46 °C | [1] |
| Molecular Formula | C₈H₈F₃NO₂S | [2] |
| Molecular Weight | 239.22 g/mol | [1] |
| CAS Number | 36457-58-6 | [2] |
| Solubility | Soluble in various organic solvents | [1] |
The molecular architecture features a tetrahedral geometry around the central sulfur atom.[1] The electronic structure is heavily influenced by the trifluoromethyl group, which creates a region of positive charge density around the sulfur atom, enhancing its electrophilicity.[1]
Figure 1. Molecular structure of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis is reliably achieved via the sulfonylation of benzylamine with trifluoromethanesulfonic anhydride (triflic anhydride). The procedure described here is a self-validating system designed for high yield and purity.
Expertise & Causality:
-
Solvent Choice: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert, dissolves the starting materials, and has a low boiling point, which facilitates product isolation.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0 °C) is critical to prevent side reactions and decomposition of the triflic anhydride. An ice bath provides a stable and reliable method for temperature control.
-
Stoichiometry and Addition: Benzylamine is added dropwise to the triflic anhydride solution. This ensures that the anhydride is always in excess locally, which promotes the desired N-sulfonylation and minimizes the formation of bis-sulfonated byproducts. Triethylamine acts as a non-nucleophilic base to quench the triflic acid generated during the reaction, driving the equilibrium towards the product.
Figure 2. Experimental workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add trifluoromethanesulfonic anhydride (1.1 eq.). Dissolve it in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reaction Setup: Cool the flask to 0 °C using an ice-water bath.
-
Amine Addition: In a separate flask, prepare a solution of benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Add this solution to the dropping funnel.
-
Reaction Execution: Add the benzylamine solution dropwise to the stirred triflic anhydride solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield this compound as a colorless solid.
Melting Point Determination
The melting point is a critical parameter for assessing the purity of a crystalline solid. A sharp melting range indicates high purity.
Step-by-Step Methodology:
-
Sample Preparation: Finely powder a small amount of the dried, recrystallized product.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 44 °C). Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range for a pure sample should be narrow (≤ 2 °C).
Structural Characterization
While commercial suppliers possess spectral data for this compound, it is not widely available in the public domain. The following section provides a predicted analysis based on the known structure and spectroscopic data from analogous compounds.
Predicted ¹H NMR Spectroscopy
-
Aromatic Protons (C₆H₅): A multiplet is expected in the range of δ 7.20-7.40 ppm, integrating to 5 protons.
-
Methylene Protons (CH₂): A doublet is predicted around δ 4.40-4.60 ppm, integrating to 2 protons. The coupling would be to the N-H proton.
-
Amide Proton (NH): A broad singlet or triplet is expected around δ 5.5-6.5 ppm, integrating to 1 proton. Its chemical shift can be highly variable depending on concentration and solvent.
Predicted ¹³C NMR Spectroscopy
-
Trifluoromethyl Carbon (CF₃): A quartet is expected in the range of δ 118-122 ppm with a large C-F coupling constant (J ≈ 275-285 Hz).
-
Aromatic Carbons (C₆H₅): Signals for the aromatic carbons are expected between δ 127-138 ppm. The ipso-carbon (attached to the CH₂ group) would be at the downfield end of this range.
-
Methylene Carbon (CH₂): A signal is predicted in the range of δ 48-52 ppm.
Predicted Infrared (IR) Spectroscopy
-
N-H Stretch: A moderate to sharp absorption band is expected around 3300-3250 cm⁻¹.
-
C-H Aromatic Stretch: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).
-
C-H Aliphatic Stretch: Medium bands are expected just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).
-
S=O Asymmetric & Symmetric Stretch: Two strong absorption bands are characteristic of the sulfonyl group, expected around 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively.
-
C-F Stretch: Strong, characteristic bands for the C-F bonds of the CF₃ group are expected in the region of 1300-1100 cm⁻¹.
Conclusion
This compound is a crystalline solid with a melting point of 44-46 °C. Its synthesis is straightforward, but requires careful control of reaction conditions to ensure high purity and yield. The protocols and data presented in this guide provide researchers and drug development professionals with the necessary information for the successful synthesis, characterization, and application of this valuable chemical reagent. The unique structural features, particularly the triflyl group, make it an indispensable tool in the synthesis of complex nitrogen-containing molecules.
References
Methodological & Application
Application Notes and Protocols for N-benzyl-1,1,1-trifluoromethanesulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent for Amine Synthesis and C-H Functionalization
N-benzyl-1,1,1-trifluoromethanesulfonamide, often referred to as N-benzyltriflamide, is a crystalline solid with the molecular formula C₈H₈F₃NO₂S.[1][2] It has emerged as a significant reagent in modern organic synthesis, primarily valued for its dual utility. Firstly, it serves as an effective surrogate for benzylamine in nucleophilic substitution reactions, most notably the Mitsunobu reaction, providing a reliable route to protected primary and secondary amines. Secondly, the triflamide group acts as a powerful directing group in transition metal-catalyzed C-H bond activation, enabling regioselective functionalization of the benzyl ring.[3][4] The strong electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group enhances the acidity of the N-H proton, facilitating its participation in a range of chemical transformations.[5] This guide provides in-depth application notes and detailed protocols for the use of N-benzyltriflamide in key synthetic operations.
I. Synthesis of Primary and Secondary Amines via the Mitsunobu Reaction
N-benzyltriflamide is a highly effective nucleophile in the Mitsunobu reaction for the conversion of primary and secondary alcohols into the corresponding N-benzyl-N-triflyl protected amines.[1] This reaction proceeds under mild conditions with the standard Mitsunobu reagents, triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7] A key advantage of this method is the stereochemical inversion observed at the alcohol center, characteristic of the Sₙ2 pathway of the Mitsunobu reaction.[7]
Causality Behind Experimental Choices:
The acidity of the N-H bond in N-benzyltriflamide (pKa significantly lower than that of simple amines) makes it an ideal nucleophile for the Mitsunobu reaction, which generally requires pronucleophiles with a pKa of less than 13.[6] The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh₃ and DEAD. This intermediate then deprotonates the N-benzyltriflamide, forming a nucleophilic triflylamide anion. Simultaneously, the alcohol is activated by the betaine to form an alkoxyphosphonium salt, which is a good leaving group. The triflylamide anion then displaces the activated alcohol in an Sₙ2 fashion, leading to the formation of the N-alkylated product with inversion of configuration.[7]
References
- 1. Reductive detriflylation of N-triflylamides with Red-Al - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-benzyl-1,1,1-trifluoromethanesulphonamide [webbook.nist.gov]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. chem.kuleuven.be [chem.kuleuven.be]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
The Strategic Application of N-Benzyl-1,1,1-trifluoromethanesulfonamide in Modern C-N Bond Formation: A Detailed Guide for Researchers
In the landscape of modern synthetic organic chemistry, the construction of carbon-nitrogen bonds remains a cornerstone of molecular architecture, particularly in the synthesis of pharmaceuticals and agrochemicals. The strategic selection of reagents for these transformations is paramount to achieving high yields, selectivity, and functional group tolerance. Among the arsenal of available reagents, N-benzyl-1,1,1-trifluoromethanesulfonamide, also known as N-benzyltriflamide, has emerged as a highly effective and versatile nitrogen source. This guide provides an in-depth exploration of its application, focusing on the widely employed Mitsunobu reaction, and offers detailed protocols for its use and subsequent deprotection, empowering researchers to leverage its full potential.
Introduction to this compound: A Reagent of Choice
This compound (C₈H₈F₃NO₂S, MW: 239.21 g/mol ) is a white to off-white solid with a melting point of 44-46 °C. Its utility in C-N bond formation stems from the unique electronic properties conferred by the trifluoromethanesulfonyl (triflyl) group. This powerful electron-withdrawing group significantly acidifies the N-H proton, making the corresponding anion a soft and effective nucleophile in various substitution reactions.
The benzyl group serves a dual purpose: it provides steric bulk that can influence stereoselectivity and, more importantly, it can be readily cleaved under reductive conditions to unveil the primary or secondary amine. This two-stage approach of C-N bond formation followed by deprotection offers a robust strategy for the synthesis of a diverse array of amines.
The Mitsunobu Reaction: A Powerful Platform for C-N Bond Formation
The Mitsunobu reaction is a cornerstone of organic synthesis, enabling the conversion of alcohols to a wide range of functional groups, including amines, with inversion of stereochemistry at the carbinol center. N-benzyltriflamide has proven to be a generally useful Mitsunobu nucleophile for the synthesis of primary and secondary benzylamines from their corresponding alcohols.
Mechanistic Rationale
The Mitsunobu reaction proceeds through the activation of an alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in situ activation generates an alkoxyphosphonium salt, a highly effective leaving group. The deprotonated N-benzyltriflamide then acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion.
Diagram 1: The Mitsunobu Reaction Mechanism
This diagram illustrates the key steps in the Mitsunobu reaction using N-benzyltriflamide as the nitrogen nucleophile.
Caption: The Mitsunobu reaction pathway for C-N bond formation.
Experimental Protocol: General Procedure for the Mitsunobu Amination of an Alcohol
This protocol provides a standardized procedure for the amination of a primary or secondary alcohol using this compound under Mitsunobu conditions.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Triphenylphosphine (PPh₃) (1.2 - 1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.2 eq).
-
Dissolve the solids in anhydrous THF (approximately 0.2 - 0.5 M with respect to the alcohol).
-
Cool the resulting solution to 0 °C using an ice bath.
-
Slowly add the azodicarboxylate (DEAD or DIAD, 1.2 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated-N-benzyltriflamide.
Table 1: Representative Substrate Scope and Yields for the Mitsunobu Amination
| Entry | Alcohol Substrate | Product | Typical Yield (%) |
| 1 | Benzyl alcohol | N,N-Dibenzyl-1,1,1-trifluoromethanesulfonamide | 85-95 |
| 2 | 1-Octanol | N-Benzyl-N-octyl-1,1,1-trifluoromethanesulfonamide | 80-90 |
| 3 | (R)-2-Octanol | (S)-N-Benzyl-N-(octan-2-yl)-1,1,1-trifluoromethanesulfonamide | 75-85 |
| 4 | Cyclohexanol | N-Benzyl-N-cyclohexyl-1,1,1-trifluoromethanesulfonamide | 80-90 |
Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.
Deprotection of the N-Benzyltriflamide Group: Unveiling the Amine
The final and crucial step in this synthetic sequence is the removal of both the benzyl and the triflyl protecting groups to yield the desired primary or secondary amine. Reductive cleavage is the most common and effective method for this transformation.
Rationale for Reductive Cleavage
The trifluoromethanesulfonamide (triflamide) group is generally stable to a wide range of reaction conditions. However, the sulfur-nitrogen bond can be cleaved under strong reducing conditions. Lithium aluminum hydride (LiAlH₄) and sodium aluminum hydride (Red-Al®) are effective reagents for this purpose, reducing the sulfonamide to the corresponding amine.[1]
Diagram 2: Deprotection Workflow
This diagram outlines the two-step process of C-N bond formation and subsequent deprotection.
Caption: A streamlined workflow for amine synthesis.
Experimental Protocol: General Procedure for the Reductive Deprotection of N-Alkyl-N-benzyltriflamide
This protocol describes a general method for the cleavage of the N-benzyltriflamide group using lithium aluminum hydride.
Materials:
-
N-Alkyl-N-benzyltriflamide (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (excess, e.g., 3-5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
-
Aqueous workup reagents (e.g., water, 15% NaOH solution, water)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (3-5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the N-alkyl-N-benzyltriflamide (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Perform a Fieser workup by cautiously and sequentially adding water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude amine by an appropriate method, such as acid-base extraction or column chromatography, to yield the final product.
Troubleshooting and Key Considerations
-
Substrate Limitations: The Mitsunobu reaction is generally most effective for primary and secondary alcohols. Tertiary alcohols are typically unreactive under these conditions.
-
Acidity of the Nucleophile: The pKa of the N-H proton in N-benzyltriflamide is sufficiently low for it to be an effective nucleophile in the Mitsunobu reaction.
-
Workup of the Mitsunobu Reaction: The removal of triphenylphosphine oxide and the reduced azodicarboxylate can sometimes be challenging. Chromatography is often the most reliable purification method.
-
Safety with LiAlH₄: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It must be handled with extreme care under an inert atmosphere and away from moisture. The workup procedure should be performed cautiously.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of primary and secondary amines via C-N bond formation. Its application in the Mitsunobu reaction provides a reliable method for the amination of alcohols with predictable stereochemical outcomes. The subsequent reductive cleavage of the N-benzyltriflamide group offers a straightforward route to the desired amine products. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can effectively incorporate this powerful tool into their synthetic strategies for the efficient construction of complex nitrogen-containing molecules.
References
Application Notes and Protocols: N-benzyl-1,1,1-trifluoromethanesulfonamide in Medicinal Chemistry Research
Section 1: Introduction and Physicochemical Profile
N-benzyl-1,1,1-trifluoromethanesulfonamide, also known as N-benzyltriflamide, has emerged as a significant and versatile tool in the fields of organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, which combines a benzyl protecting group with a highly electron-withdrawing trifluoromethanesulfonamide (triflamide) moiety, imparts distinct reactivity and properties.[1] This guide provides an in-depth exploration of its applications, supported by detailed protocols and expert insights for researchers, scientists, and drug development professionals. The triflamide group is increasingly recognized for its ability to modulate the biological properties of molecules, making this compound a valuable scaffold in the design of novel therapeutic agents.[1]
The development of this compound is rooted in the broader investigation of trifluoromethanesulfonamide derivatives, which gained prominence in the latter half of the 20th century.[1] The growing interest in organofluorine chemistry, driven by the unique influence of fluorine on molecular properties, led to the establishment of reliable synthetic protocols for this reagent, solidifying its role in modern organic chemistry.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₈F₃NO₂S | [1][2][3] |
| Molecular Weight | 239.21 g/mol | [1][2][3] |
| CAS Number | 36457-58-6 | [3] |
| Appearance | Colorless solid | [1] |
| Melting Point | 44-46 °C | [1] |
| Solubility | Soluble in various organic solvents | [1] |
| Synonyms | N-Benzyltriflamide, N-Benzyl trifluoromethanesulfonamide | [2] |
Section 2: The Scientific Rationale: Key Structural Attributes and Reactivity
The utility of this compound stems from the synergistic effects of its two key functional components: the triflamide group and the benzyl group. Understanding their individual contributions is crucial for designing effective synthetic strategies.
-
The Trifluoromethanesulfonamide (Triflamide) Group: The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group dramatically increases the acidity of the N-H proton. This high acidity (ΔrG° = 1334 ± 8.4 kJ/mol) makes deprotonation facile, allowing the resulting anion to serve as a potent nitrogen nucleophile in various substitution reactions, including the Mitsunobu and Gabriel syntheses.[1] Furthermore, the triflamide moiety can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate, a principle widely exploited in medicinal chemistry.[1][4]
-
The N-benzyl Group: The benzyl group serves primarily as a robust and versatile protecting group for the nitrogen atom. It is stable under a wide range of reaction conditions but can be readily removed when desired, typically through catalytic hydrogenolysis. This allows for the unmasking of a primary or secondary amine at a later stage in a synthetic sequence.
Caption: Key structural features and their influence on reactivity.
Section 3: Core Applications in Synthetic Chemistry
N-benzyltriflamide is a cornerstone reagent for the construction of complex nitrogen-containing molecules.[1] Its predictable reactivity makes it an excellent choice for forming C-N bonds.
Amine Synthesis via the Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol into an amine with inversion of stereochemistry. The high acidity of N-benzyltriflamide makes it an ideal nitrogen source for this transformation, superior to many other sulfonamides or imides.
Causality Behind the Protocol:
-
Reagents: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are used to activate the alcohol. Triphenylphosphine (PPh₃) acts as the reducing agent and facilitates the formation of the key oxyphosphonium intermediate.
-
Mechanism: The acidic N-H proton of N-benzyltriflamide is removed by the basic reaction components, generating a potent triflamide anion. This anion then acts as the nucleophile, displacing the activated hydroxyl group of the alcohol in a classic Sₙ2 fashion.
-
Solvent: Anhydrous THF is a common choice as it effectively solubilizes the reagents and does not interfere with the reaction intermediates.
Caption: General workflow for the Mitsunobu reaction using N-benzyltriflamide.
Experimental Protocol: Mitsunobu Reaction
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.), triphenylphosphine (1.5 eq.), and this compound (1.2 eq.).
-
Solvation: Dissolve the solids in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration relative to the alcohol).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated benzyltriflamide.
Section 4: Application in Medicinal Chemistry & Drug Discovery
The incorporation of trifluoromethyl and triflamide groups is a validated strategy in modern drug design to enhance a compound's therapeutic potential.
A Scaffold for Bioactive Molecules
While this compound itself is primarily a synthetic reagent, the core trifluoromethanesulfonamide structure is explored in the development of new therapeutic agents.[1] Related sulfonamide-containing compounds have demonstrated a wide range of pharmacological effects, including antimicrobial and anti-inflammatory properties.[1] For instance, libraries of N-benzyl sulfonamides derived from an indole core have been synthesized and evaluated for their activity against pancreatic cancer cell lines, highlighting the potential of this chemical class in oncology.[5]
The Strategic Role of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is often considered a "super-substituent" in medicinal chemistry due to its profound and generally positive impact on a molecule's properties.
| Parameter Affected | Consequence in Drug Design | Rationale |
| Metabolic Stability | Increased half-life, reduced dosage | The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. |
| Lipophilicity | Enhanced membrane permeability and cell uptake | The CF₃ group increases the molecule's fat-solubility, which can improve its ability to cross biological membranes. |
| Binding Affinity | Improved potency and selectivity | The electronegativity and size of the CF₃ group can lead to stronger and more specific interactions with target proteins. |
| pKa Modification | Altered ionization state and solubility | The strong electron-withdrawing nature can lower the pKa of nearby acidic or basic groups, affecting solubility and receptor binding. |
Section 5: Standard Laboratory Protocols
Synthesis of this compound
This protocol describes a standard laboratory-scale synthesis from benzylamine and triflic anhydride.[1]
Trustworthiness & Safety: This protocol is self-validating through characterization of the final product (NMR, MS, melting point). CAUTION: Triflic anhydride is highly corrosive and reacts violently with water. This reaction is exothermic and must be performed with strict temperature control in an anhydrous environment.
References
- 1. Buy this compound | 36457-58-6 [smolecule.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. N-benzyl-1,1,1-trifluoromethanesulphonamide [webbook.nist.gov]
- 4. 1,1,1-trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide (37595-74-7) at Nordmann - nordmann.global [nordmann.global]
- 5. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Triflamide Tether: A Senior Application Scientist's Guide to N-Benzyl-1,1,1-trifluoromethanesulfonamide in Nitrogen-Containing Heterocycle Synthesis
Introduction: The Imperative for Nitrogen Heterocycles and the Rise of a Versatile Reagent
Nitrogen-containing heterocycles are the architectural cornerstones of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their prevalence in biologically active molecules, including over 59% of FDA-approved small-molecule drugs, underscores the critical importance of developing robust and versatile synthetic methodologies for their construction.[3] In the synthetic chemist's toolkit, reagents that offer a reliable source of nitrogen and facilitate the formation of carbon-nitrogen bonds are of paramount importance. Among these, N-benzyl-1,1,1-trifluoromethanesulfonamide, often referred to as N-benzyltriflamide, has emerged as a uniquely powerful and versatile building block.[4]
This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the applications of this compound in the synthesis of diverse nitrogen-containing heterocycles. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground our discussion in authoritative scientific literature.
The triflamide group (SO₂CF₃) imparts a unique set of properties to the nitrogen atom it is attached to. The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the N-H proton (in its de-benzylated form) and modulates the nucleophilicity of the nitrogen atom.[5] The benzyl group, on the other hand, serves as a stable and readily cleavable protecting group, allowing for the unmasking of the primary sulfonamide functionality at a later synthetic stage.[6][7] This combination of features makes this compound a highly adaptable reagent for a variety of synthetic transformations.
Core Applications of this compound in Heterocyclic Synthesis
This compound serves as a valuable reagent in several key synthetic strategies for constructing nitrogen-containing heterocycles. Its utility can be broadly categorized into its role as a nucleophilic nitrogen source and as a precursor to nitrenes for cycloaddition reactions.
N-Benzyltriflamide as a Pro-Nucleophile in C-N Bond Forming Reactions
The triflamide moiety significantly lowers the pKa of the N-H proton (upon debenzylation), making the corresponding anion a soft and effective nucleophile in various substitution and addition reactions. The benzyl group provides stability during initial transformations and can be removed under specific conditions to reveal the N-H functionality within the newly formed heterocycle.[6][8][9]
The Mitsunobu reaction is a powerful tool for the formation of C-N bonds with inversion of stereochemistry at a chiral alcohol center.[3] this compound can serve as the nitrogen nucleophile in this reaction, enabling the synthesis of chiral nitrogen-containing building blocks that can be further elaborated into heterocyclic systems.
While direct protocols for heterocycle synthesis using this compound in Mitsunobu reactions are not extensively documented in readily available literature, the principle is well-established. The resulting N-alkylated triflamide can undergo subsequent intramolecular cyclization to form a variety of saturated N-heterocycles.
Conceptual Workflow: Mitsunobu Reaction followed by Intramolecular Cyclization
Caption: Conceptual workflow for heterocycle synthesis via Mitsunobu reaction.
The deprotonated form of this compound can participate as a nucleophile in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the formation of N-aryl or N-vinyl bonds, which are key steps in the synthesis of aromatic heterocycles like indoles, carbazoles, and quinolines.
Protocol: Synthesis of an N-Aryl Sulfonamide via Buchwald-Hartwig Amination
This protocol describes a general procedure for the N-arylation of this compound, which can be a precursor to N-aryl heterocycles after debenzylation and subsequent cyclization.
Table 1: Reagents and Materials for N-Arylation
| Reagent/Material | Amount (for 1 mmol scale) | Purpose |
| Aryl Halide (e.g., Bromobenzene) | 1.0 mmol | Arylating agent |
| This compound | 1.2 mmol | Nitrogen source |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 0.02 mmol (2 mol%) | Catalyst |
| Ligand (e.g., Xantphos) | 0.04 mmol (4 mol%) | Ligand for palladium |
| Base (e.g., Cs₂CO₃) | 2.0 mmol | Activates the sulfonamide |
| Anhydrous Toluene | 5 mL | Solvent |
| Schlenk tube or other inert atmosphere vessel | - | Reaction vessel |
| Magnetic stirrer and heating mantle | - | For stirring and heating |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100-110 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N-benzyl-1,1,1-trifluoromethanesulfonamide.
Subsequent Debenzylation and Cyclization:
The resulting N-aryl-N-benzyl triflamide can then be subjected to debenzylation conditions, such as catalytic hydrogenolysis (e.g., H₂, Pd/C) or using strong acids, to yield the N-aryl triflamide.[6][7] This intermediate can then undergo intramolecular cyclization, often promoted by a catalyst or heat, to form the desired heterocyclic ring system.
Workflow: N-Arylation, Debenzylation, and Cyclization
Caption: General strategy for aromatic heterocycle synthesis.
N-Benzyltriflamide as a Nitrene Precursor for Aziridination
The triflamide group can be used to generate a triflyl nitrene (TfN:) or a related reactive nitrogen species, which can then undergo cycloaddition with alkenes to form aziridines. Aziridines are highly valuable three-membered heterocycles that serve as versatile intermediates for the synthesis of more complex nitrogen-containing molecules.[10] While direct generation of a nitrene from this compound itself is not a common strategy, related triflamide derivatives are employed for this purpose. The underlying principle involves the in-situ generation of a reactive nitrogen species that adds across a double bond.
Protocol: Conceptual Aziridination using a Triflamide-based Nitrene Source
This protocol outlines the general steps for a transition-metal-catalyzed aziridination of an alkene using a nitrene precursor derived from a triflamide.
Table 2: Reagents and Materials for Catalytic Aziridination
| Reagent/Material | Amount (for 1 mmol scale) | Purpose |
| Alkene (e.g., Styrene) | 1.0 mmol | Substrate |
| Nitrene Precursor (e.g., PhI=NTf) | 1.2 mmol | Nitrene source |
| Transition Metal Catalyst (e.g., [Rh₂(esp)₂]) | 0.01 mmol (1 mol%) | Catalyst |
| Anhydrous Dichloromethane (DCM) | 5 mL | Solvent |
| Inert atmosphere reaction vessel | - | Reaction vessel |
| Magnetic stirrer | - | For stirring |
Step-by-Step Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the transition metal catalyst (0.01 mmol).
-
Add anhydrous dichloromethane (5 mL) and stir until the catalyst dissolves.
-
Add the alkene (1.0 mmol) to the solution.
-
In a separate vessel, dissolve the nitrene precursor (1.2 mmol) in a minimal amount of anhydrous DCM.
-
Slowly add the solution of the nitrene precursor to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.
-
Stir the reaction for an additional 1-2 hours after the addition is complete, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding N-triflyl aziridine.
Further Transformations:
The resulting N-triflyl aziridines are highly activated towards nucleophilic ring-opening, providing access to a wide range of 1,2-difunctionalized amines, which are valuable building blocks for other heterocycles.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in reagent development. Its unique combination of a nucleophilic nitrogen center, a robust protecting group, and the activating influence of the triflamide moiety makes it a valuable asset in the synthesis of nitrogen-containing heterocycles. While direct, one-pot syntheses of a wide range of heterocycles using this reagent are still an evolving area of research, its application in multi-step sequences involving C-N bond formation and subsequent cyclization is well-established in principle.
Future research will likely focus on expanding the scope of transition metal-catalyzed reactions employing N-benzyltriflamide and developing novel cascade reactions that leverage its unique reactivity to construct complex heterocyclic scaffolds in a more atom- and step-economical fashion. The continued exploration of this versatile reagent promises to deliver innovative solutions for the synthesis of the next generation of nitrogen-containing molecules for the pharmaceutical and materials science industries.
References
- 1. CN109879797A - N- benzyl-tetrahydropyridines and preparation method thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Triflamides and Triflimides: Synthesis and Applications | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. users.ox.ac.uk [users.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: N-benzyl-1,1,1-trifluoromethanesulfonamide in Material Science
Abstract
N-benzyl-1,1,1-trifluoromethanesulfonamide (N-BsTf), a compound characterized by a benzyl group attached to a trifluoromethanesulfonamide moiety, is emerging as a versatile building block in advanced material science applications.[1] Its unique molecular architecture, combining the electron-withdrawing trifluoromethyl group with the stabilizing benzyl substituent, imparts desirable properties for the development of next-generation polymers and energy storage solutions.[1] This guide provides an in-depth exploration of N-BsTf's applications in material science, with a focus on its role as a precursor for functional polymers and as a potential high-performance electrolyte additive in battery technology. Detailed, field-proven protocols are presented to enable researchers and professionals to harness the potential of this unique molecule.
Introduction: The Scientific Merit of this compound
This compound, with the chemical formula C₈H₈F₃NO₂S, is a colorless solid with a melting point of 44-46 °C.[1][2] While traditionally utilized in organic synthesis for the introduction of nitrogen-containing functionalities, its intrinsic properties are now being recognized in the realm of material science.[1] The strong electron-withdrawing nature of the trifluoromethanesulfonyl group significantly influences the electronic properties of the molecule, making it a candidate for applications where charge transport and stability are paramount.[1]
This guide will delve into two primary applications:
-
Functional Polymer Synthesis: The use of N-BsTf as a precursor to synthesize monomers for specialized polymers with enhanced thermal and electrochemical properties.
-
Electrolyte Formulation for Advanced Batteries: The prospective use of N-BsTf as an electrolyte additive to enhance the stability and performance of next-generation batteries.
Application I: Precursor for Functional Polymer Synthesis
The trifluoromethanesulfonamide group is a key component in the development of ion-conductive and electrochemically stable polymers. These polymers are crucial for applications such as solid-state batteries, fuel cells, and electro-optical devices. N-BsTf can serve as a reactive precursor for incorporating this functional group into polymer backbones.
Rationale: Why N-BsTf for Polymer Modification?
The incorporation of the trifluoromethanesulfonamide moiety into a polymer can impart several beneficial properties:
-
Enhanced Ionic Conductivity: The highly polar nature of the sulfonamide group can facilitate ion transport within the polymer matrix.
-
Improved Thermal Stability: The strong C-F and S-N bonds contribute to the overall thermal resilience of the material.
-
Electrochemical Stability: The electron-withdrawing nature of the trifluoromethyl group enhances the oxidative stability of the polymer, which is critical for electrochemical applications.
Experimental Protocol: Synthesis of a Styrenic Monomer Bearing a Trifluoromethanesulfonamide Group
This protocol outlines a two-step process to synthesize a functionalized styrenic monomer from this compound. This monomer can then be polymerized to create a functional polymer.
Step 1: Deprotection of this compound
This step involves the removal of the benzyl protecting group to yield 1,1,1-trifluoromethanesulfonamide.
| Parameter | Value |
| Reactants | This compound, Hydrogen gas |
| Catalyst | Palladium on carbon (10 wt%) |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Pressure | 1 atm (balloon) |
| Reaction Time | 12-24 hours |
Procedure:
-
Dissolve this compound (1 eq.) in methanol in a round-bottom flask.
-
Carefully add 10 wt% palladium on carbon (approx. 10 mol%).
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 1,1,1-trifluoromethanesulfonamide. The product can be purified by recrystallization.
Step 2: Synthesis of the Styrenic Monomer
This step involves the reaction of 1,1,1-trifluoromethanesulfonamide with 4-vinylbenzyl chloride.
| Parameter | Value |
| Reactants | 1,1,1-trifluoromethanesulfonamide, 4-vinylbenzyl chloride |
| Base | Potassium carbonate |
| Solvent | Acetonitrile |
| Temperature | 60 °C |
| Reaction Time | 8-12 hours |
Procedure:
-
To a solution of 1,1,1-trifluoromethanesulfonamide (1 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).
-
Add 4-vinylbenzyl chloride (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired styrenic monomer.
Caption: Workflow for the synthesis of a styrenic monomer from N-BsTf.
Application II: High-Performance Electrolyte Additive for Batteries
The development of safe and high-performance electrolytes is a critical challenge in battery research. Fluorinated compounds, particularly those containing sulfonamide functionalities, have shown promise as electrolyte additives that can improve the formation of a stable solid electrolyte interphase (SEI) on the electrode surface. While direct studies on N-BsTf as a battery additive are limited, its structural similarity to other effective fluorosulfonamide additives suggests its potential in this area.[3]
Mechanistic Insight: The Role of Fluorosulfonamides in SEI Formation
Fluorosulfonamide-type additives can be electrochemically reduced at the anode surface during the initial charging cycles of a battery.[3] This reductive decomposition contributes to the formation of a robust and ionically conductive SEI layer. A well-formed SEI is crucial for:
-
Preventing Electrolyte Decomposition: It acts as a physical barrier between the electrode and the bulk electrolyte.
-
Ensuring Reversible Ion Transport: It allows for the efficient passage of charge-carrying ions (e.g., Li⁺ or K⁺) while blocking electrons.
-
Improving Cycle Life and Safety: A stable SEI minimizes capacity fading and reduces the risk of thermal runaway.
Protocol: Evaluation of N-BsTf as an Electrolyte Additive in a Lithium-Ion Battery (Hypothetical)
This protocol describes a hypothetical experimental workflow to evaluate the effectiveness of N-BsTf as an electrolyte additive in a standard lithium-ion battery coin cell.
Materials and Equipment:
-
Electrolyte: 1 M LiPF₆ in ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)
-
Additive: this compound (high purity)
-
Electrodes: Graphite anode, Lithium cobalt oxide (LCO) cathode
-
Separator: Celgard 2400
-
Cell Hardware: CR2032 coin cell components
-
Instrumentation: Battery cycler, Electrochemical Impedance Spectroscopy (EIS) analyzer
Procedure:
-
Electrolyte Preparation: Prepare a baseline electrolyte (1 M LiPF₆ in EC/DMC). Prepare a series of test electrolytes by adding varying concentrations of N-BsTf (e.g., 0.5%, 1%, 2% by weight) to the baseline electrolyte.
-
Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox. Use a graphite anode, an LCO cathode, a separator, and the prepared electrolytes.
-
Formation Cycling: Perform initial formation cycles at a low C-rate (e.g., C/20) for 2-3 cycles to allow for the formation of a stable SEI.
-
Electrochemical Performance Testing:
-
Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/10, C/5, 1C) to evaluate rate capability and cycling stability.
-
Coulombic Efficiency: Monitor the coulombic efficiency over extended cycling to assess the stability of the SEI.
-
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge to investigate the interfacial resistance of the electrodes.
-
Post-mortem Analysis: Disassemble the cells after cycling and analyze the surface of the electrodes using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to characterize the composition and morphology of the SEI.
Caption: Experimental workflow for evaluating N-BsTf as a battery electrolyte additive.
Data Summary and Expected Outcomes
Table 1: Expected Performance Metrics for N-BsTf as an Electrolyte Additive
| Parameter | Baseline Electrolyte | Electrolyte with N-BsTf | Expected Improvement |
| First Cycle Coulombic Efficiency | ~80-85% | >85% | Higher initial efficiency indicates more effective SEI formation. |
| Capacity Retention (after 100 cycles) | <90% | >95% | Improved retention suggests a more stable SEI and less capacity fade. |
| Interfacial Resistance (from EIS) | High | Lower | A lower resistance indicates improved ionic conductivity across the SEI. |
Conclusion and Future Outlook
This compound presents a compelling platform for the development of advanced materials. Its utility as a precursor for functional polymers and its potential as an electrolyte additive for high-performance batteries are just two examples of its burgeoning applications. The protocols detailed in this guide provide a solid foundation for researchers to explore and expand upon the use of N-BsTf in material science. Future research may focus on the synthesis of a wider range of functional monomers derived from N-BsTf and a more comprehensive investigation into its electrochemical behavior in various battery chemistries. The unique combination of properties offered by this molecule ensures that it will remain a subject of significant interest in the years to come.
References
Introduction: The Rise of Triflamide Derivatives in Modern Catalysis
An in-depth guide for researchers, scientists, and drug development professionals.
In the landscape of modern organic synthesis, the demand for highly efficient, selective, and robust catalysts is incessant. Among the vast array of catalytic systems, those derived from N-trifluoromethanesulfonamides, or triflamides (TfNHR) , and particularly bis(trifluoromethanesulfonyl)imide, known as triflimide (Tf₂NH) , have carved out a significant niche.[1][2][3] Their prominence stems from a unique combination of chemical properties:
-
High Brønsted Acidity: The powerful electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl, Tf) group renders the N-H proton exceptionally acidic.[2][3][4][5] Triflimide is one of the strongest known neutral Brønsted acids, enabling it to protonate and activate a wide range of substrates.[2][3]
-
Low Nucleophilicity: The conjugate base, the triflimidate anion (Tf₂N⁻), is highly delocalized and sterically hindered. This makes it an exceptionally poor nucleophile and a weakly coordinating anion, which is crucial for preventing unwanted side reactions and maintaining high catalyst turnover.[2][3][6]
-
Tunability and Lipophilicity: The 'R' group on a triflamide can be readily modified, allowing for fine-tuning of steric and electronic properties. This has been pivotal in the development of sophisticated chiral catalysts. Their general lipophilicity also ensures good solubility in common organic solvents.[1][2]
These characteristics have positioned triflamide derivatives as powerful tools in three major domains of catalysis: as direct Brønsted acid organocatalysts , as precursors to highly active Lewis acids (metal triflimidates) , and as foundational scaffolds for a premier class of chiral Brønsted acid catalysts for asymmetric synthesis.[1][][8][9] This guide provides a detailed exploration of these applications, complete with mechanistic insights and practical protocols.
Triflimide (Tf₂NH): A Brønsted Acid Powerhouse
Triflimide (Tf₂NH) itself is a crystalline, air-stable solid that serves as a highly effective and versatile Brønsted acid catalyst.[10] Its strong acidity, combined with the non-coordinating nature of its conjugate base, makes it an ideal choice for reactions proceeding through cationic intermediates.[1]
Causality of Catalytic Action
The fundamental role of Tf₂NH is to protonate a substrate (e.g., a carbonyl group, an alkene, or an alcohol), generating a highly reactive electrophilic intermediate, such as a carbocation or an oxocarbenium ion. Because the resulting triflimidate anion is non-nucleophilic, it does not interfere with the subsequent reaction of the activated intermediate with a nucleophile. This clean activation pathway minimizes side reactions and allows for low catalyst loadings.
Key Applications of Triflimide Catalysis
Triflimide has proven effective in a vast range of organic transformations, including:
-
Friedel-Crafts Reactions: It efficiently catalyzes the alkylation and acylation of aromatic compounds.[1][2][3]
-
Cycloadditions and Annulations: Tf₂NH is widely used to promote Diels-Alder reactions, (3+2) annulations, and other cycloadditions.[1][2][11]
-
Rearrangements: It can catalyze various sigmatropic and cationic rearrangements.[1]
-
Heterocycle Synthesis: Its ability to activate substrates for intramolecular cyclization makes it a valuable tool for synthesizing nitrogen- and oxygen-containing heterocycles.[1][2][3]
-
Condensation Reactions: It effectively promotes aldol-type and other condensation reactions.[11]
Application Protocol 1: Tf₂NH-Catalyzed Friedel-Crafts Alkylation of Indole
This protocol describes a general procedure for the alkylation of an indole with an alcohol, where Tf₂NH acts as the Brønsted acid catalyst to generate the reactive carbocation intermediate from the alcohol.
Materials:
-
Indole (1.0 mmol, 1.0 equiv)
-
Benzyl alcohol (1.2 mmol, 1.2 equiv)
-
Triflimide (Tf₂NH) (0.05 mmol, 5 mol%)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the indole (117 mg, 1.0 mmol) and triflimide (14 mg, 0.05 mmol).
-
Solvent Addition: Add 5 mL of dry dichloromethane to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Stir the solution at room temperature (20-25°C) and add the benzyl alcohol (130 mg, 1.2 mmol) dropwise via syringe over 1 minute.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 3-alkylated indole.
Metal Triflimidates [M(NTf₂)ₙ]: Superior Lewis Acid Catalysts
While Tf₂NH is a Brønsted acid, its metal salts, known as metal triflimidates, are potent Lewis acid catalysts.[8] The principle behind their enhanced activity lies in the nature of the triflimidate anion. Its large size and delocalized charge make it exceptionally weakly coordinating. This leaves the metal cation highly electron-deficient and accessible, thereby maximizing its Lewis acidity and catalytic potential.[8] Metal triflimidates are often found to be more effective and stable catalysts than their corresponding metal triflate (M(OTf)ₙ) counterparts.[6][8]
Synthesis and Versatility
Metal triflimidates can be prepared by reacting metal oxides, halides, or carbonates with triflimidic acid.[8] A wide variety of metals have been employed, including Ag, Au, Fe, Li, Ca, and Bi, each offering unique catalytic properties for different transformations.[1][11][12]
Key Applications of Metal Triflimidate Catalysis
-
Cycloadditions: They are highly effective in catalyzing Diels-Alder and other cycloaddition reactions.[8]
-
Friedel-Crafts Reactions: Metal triflimidates, particularly those of Fe(III) or Bi(III), are excellent catalysts for acylation and alkylation.[8][13]
-
Rearrangement Reactions: They can promote a variety of skeletal rearrangements.[8]
-
C-H Functionalization: Certain metal triflimidates catalyze challenging C-H amidation and cyclization reactions.[1][11]
Data Presentation: Comparison of Lewis Acids in Friedel-Crafts Acylation
The following table summarizes the catalytic efficiency of various Lewis acids in the acylation of anisole with acetic anhydride. It highlights the superior performance of metal triflimidates.
| Entry | Catalyst (5 mol%) | Time (h) | Yield (%) | Reference |
| 1 | Fe(OTf)₃ | 24 | 75 | [8] |
| 2 | Fe(NTf₂)₃ | 3 | 98 | [8][13] |
| 3 | Bi(OTf)₃ | 12 | 85 | [14] |
| 4 | Bi(NTf₂)₃ | 1 | 99 | [8] |
| 5 | Sc(OTf)₃ | 24 | 80 | [10] |
| 6 | Ca(NTf₂)₂ | 18 | 92 | [12] |
Application Protocol 2: Calcium Triflimide-Catalyzed Aza-Diels-Alder Reaction
This protocol outlines the cycloaddition between a diene and an imine, a key transformation in the synthesis of nitrogen-containing heterocycles, using the environmentally benign and effective Lewis acid, calcium triflimide.
Materials:
-
Danishefsky's diene (1.2 mmol, 1.2 equiv)
-
N-Benzylideneaniline (imine) (1.0 mmol, 1.0 equiv)
-
Calcium triflimide [Ca(NTf₂)₂] (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
Hydrochloric acid (1M HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk tube under an argon atmosphere, add calcium triflimide (60 mg, 0.1 mmol) and N-benzylideneaniline (181 mg, 1.0 mmol).
-
Solvent and Reagent Addition: Add 5 mL of dry toluene, and cool the mixture to 0°C in an ice bath. Add Danishefsky's diene (207 mg, 1.2 mmol) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion via TLC.
-
Hydrolysis and Work-up: After the reaction is complete, add 5 mL of 1M HCl and stir vigorously for 30 minutes to hydrolyze the silyl enol ether intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to obtain the desired dihydropyridinone product.
Chiral Triflamide Derivatives: The Frontier of Asymmetric Catalysis
The development of chiral catalysts based on the triflamide scaffold represents a major advance in asymmetric synthesis, providing powerful tools for the enantioselective construction of molecules crucial for drug development.
N-Triflyl Phosphoramides (NTPAs): A Superior Class of Chiral Brønsted Acids
At the forefront of this class are chiral N-triflyl phosphoramides (NTPAs) , typically derived from axially chiral 1,1'-bi-2-naphthol (BINOL).[][15] These catalysts are significantly more acidic than their widely used chiral phosphoric acid (CPA) analogues.[9][16] This heightened acidity allows them to activate less basic and more challenging substrates, such as ketones and α,β-unsaturated esters, which are often unreactive towards standard CPAs.[][9]
The catalytic cycle involves the formation of a well-defined, hydrogen-bonded complex between the NTPA catalyst and the substrate. The chiral pocket created by the BINOL backbone effectively shields one face of the activated substrate, directing the nucleophilic attack to the opposite face and thereby controlling the stereochemical outcome.
Caption: General catalytic cycle for an NTPA-catalyzed asymmetric reaction.
Key Applications of Chiral Triflamide Catalysis
NTPAs and related chiral triflamide catalysts have been successfully applied to a broad spectrum of enantioselective reactions:
-
Diels-Alder Reactions: Catalyzing cycloadditions with high diastereo- and enantioselectivity.[][15][17]
-
Friedel-Crafts Alkylations: For the enantioselective addition of arenes to electrophiles.[]
-
Addition to Imines: Including Mannich, aza-ene, and related reactions.[][9]
-
Cyclizations and Rearrangements: Catalyzing polyene cyclizations and desymmetrization reactions.[9][16]
-
Michael Additions: Construction of quaternary stereocenters via conjugate addition.[18][19]
Data Presentation: Enantioselectivity in NTPA-Catalyzed Diels-Alder Reaction
The table below showcases the high enantioselectivity achieved with an NTPA catalyst compared to its phosphoric acid counterpart in the Diels-Alder reaction between an α,β-unsaturated ketone and a silyloxydiene.[15]
| Entry | Catalyst (10 mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Chiral Phosphoric Acid (CPA) | 24 | 65 | 78 |
| 2 | Chiral NTPA | 3 | 92 | 96 |
Application Protocol 3: Asymmetric Diels-Alder Reaction Catalyzed by a Chiral N-Triflyl Phosphoramide (NTPA)
This protocol provides a method for the highly enantioselective Diels-Alder reaction using a BINOL-derived NTPA catalyst.[15]
Materials:
-
Ethyl vinyl ketone (1.5 mmol, 1.5 equiv)
-
(E)-1-methoxy-2-methyl-3-((triisopropylsilyl)oxy)-1,3-butadiene (Danishefsky's diene analog) (1.0 mmol, 1.0 equiv)
-
Chiral NTPA catalyst (prepared from (R)-BINOL) (0.1 mmol, 10 mol%)
-
Toluene (2.0 mL)
-
Tetrahydrofuran (THF) (1.0 mL)
-
Hydrofluoric acid-pyridine complex (HF·Py)
-
Standard inert atmosphere glassware
Step-by-Step Methodology:
-
Catalyst Preparation: The chiral NTPA catalyst is synthesized from optically active BINOL via phosphorylation with POCl₃ followed by amidation with triflamide (TfNH₂).[15]
-
Reaction Setup: To a flame-dried Schlenk tube under argon, add the chiral NTPA catalyst (e.g., 75 mg, 0.1 mmol). Add 2.0 mL of dry toluene and cool the solution to -78°C (dry ice/acetone bath).
-
Substrate Addition: Add the ethyl vinyl ketone (126 mg, 1.5 mmol) to the catalyst solution. After stirring for 5 minutes, add the diene (298 mg, 1.0 mmol) dropwise.
-
Reaction Execution: Stir the reaction mixture at -78°C for 3 hours. The progress can be monitored by TLC if desired, though conversion is typically high.
-
Quenching and Desilylation: Quench the reaction by adding 1.0 mL of THF followed by 0.2 mL of HF·Py complex to cleave the silyl ether. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Dilute the mixture with ethyl acetate and carefully wash with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the chiral cyclohexenone product. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Summary and Future Outlook
Triflamide derivatives have transitioned from chemical curiosities to indispensable tools in the catalytic arsenal of synthetic chemists. Their utility spans from robust, general-purpose Brønsted and Lewis acid catalysis to the highly nuanced and powerful field of asymmetric synthesis.[1][8][9] The high acidity, stability, and tunability of the triflamide motif provide a reliable platform for catalyst design.
Future research will likely focus on incorporating triflamide-based catalysts into emerging synthetic methodologies, such as photoredox and electrocatalysis, and developing novel catalysts for increasingly challenging transformations like late-stage C-H functionalization.[20] The continued exploration of N-aryl triflamides as performance-enhancing additives and the design of new, more complex chiral scaffolds promise to further unlock the full potential of this remarkable class of catalysts, empowering researchers in drug discovery and materials science to build complex molecules with unprecedented precision and efficiency.[21]
References
- 1. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triflamides and Triflimides: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. plu.mx [plu.mx]
- 5. Triflamides and Triflimides: Synthesis and Applications [ouci.dntb.gov.ua]
- 6. hilarispublisher.com [hilarispublisher.com]
- 8. Metal triflimidate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. トリフルオロメタンスルホンイミド ≥95.0% (19F-NMR) | Sigma-Aldrich [sigmaaldrich.com]
- 11. Triflamides and Triflimides: Synthesis and Applications [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2002072260A2 - Metal bis-triflimide compounds, their synthesis and their uses - Google Patents [patents.google.com]
- 14. Bismuth triflate-chiral bipyridine complexes as water-compatible chiral Lewis acids. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. N-Triflylphosphoramides: highly acidic catalysts for asymmetric transformations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. [PDF] Design of chiral N-triflyl phosphoramide as a strong chiral Brønsted acid and its application to asymmetric Diels-Alder reaction. | Semantic Scholar [semanticscholar.org]
- 18. air.unimi.it [air.unimi.it]
- 19. Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 21. Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Modern Electrophilic Trifluoromethylthiolation Reactions
Introduction: The Strategic Value of the Trifluoromethylthio Group
In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. Among these, the trifluoromethylthio (SCF₃) group has garnered significant attention. Its exceptional lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing nature can profoundly enhance a molecule's cell-membrane permeability, metabolic stability, and binding affinity.[1] This makes the development of robust and versatile methods for introducing the SCF₃ moiety a critical endeavor for medicinal and materials chemists.
While a variety of methods exist, direct electrophilic trifluoromethylthiolation at a late stage of a synthetic route is particularly attractive. This guide focuses on the practical application of modern, shelf-stable electrophilic reagents that have revolutionized this field. It is important to clarify a common point of confusion: compounds like N-benzyl-1,1,1-trifluoromethanesulfonamide are primarily used for introducing the trifluoromethanesulfonyl (Tf) group or as nitrogen sources in C-N bond formation, not for transferring the SCF₃ group.[2][3] This guide will instead detail the use of state-of-the-art reagents designed specifically for potent electrophilic trifluoromethylthiolation.
Reagent Design and Rationale: The Rise of N-Trifluoromethylthio Imides
Early electrophilic trifluoromethylthiolating agents often suffered from toxicity, instability, or required harsh acidic activators.[1] The rational design of new reagents has been pivotal. A significant breakthrough came with the development of reagents based on imide structures, such as N-Trifluoromethylthiosaccharin and the even more powerful N-Trifluoromethylthio-dibenzenesulfonimide.[4]
The design principle is rooted in enhancing the electrophilicity of the sulfur atom. By replacing the carbonyl groups in less reactive precursors (like N-trifluoromethylthiophthalimide) with stronger electron-withdrawing sulfonyl groups, the N-S bond is weakened and polarized, rendering the SCF₃ moiety highly susceptible to nucleophilic attack.[4][5] This enhanced reactivity allows for the trifluoromethylthiolation of a much broader range of nucleophiles under significantly milder conditions.[4]
-
N-Trifluoromethylthiosaccharin: An easily prepared, shelf-stable, and highly reactive crystalline solid. It is effective for trifluoromethylthiolating a wide array of nucleophiles including alcohols, amines, thiols, and electron-rich arenes.[6][7]
-
N-Trifluoromethylthio-dibenzenesulfonimide: Considered one of the most electrophilic reagents in its class. The presence of two sulfonyl groups makes it exceptionally reactive, capable of functionalizing even less reactive substrates where other reagents may fail.[4][8]
Synthesis Protocol: Preparation of N-Trifluoromethylthiosaccharin
This protocol is adapted from a robust procedure published in Organic Syntheses, highlighting the accessibility of this key reagent from inexpensive starting materials.[6]
Workflow for Reagent Synthesis
Caption: Workflow for the synthesis of N-Trifluoromethylthiosaccharin.
Step-by-Step Procedure
Part A: N-Chlorosaccharin (2)
-
Charge a 500 mL round-bottomed flask with saccharin (18.0 g, 98.3 mmol) and methanol (350 mL). Stir vigorously under a nitrogen atmosphere to form a suspension.[6]
-
Add tert-butyl hypochlorite (13.9 g, 128 mmol, 1.3 equiv) in a single portion. The suspension will briefly become a clear solution before a large amount of white precipitate forms rapidly.[6]
-
Stir the mixture for 5 minutes at room temperature.
-
Collect the precipitate by vacuum filtration, washing the flask and the filter cake with petroleum ether (100 mL).
-
Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder.
Part B: Silver Trifluoromethylthiolate (AgSCF₃) (3) Note: This material can be prepared in parallel.
-
Combine silver(I) fluoride (AgF) and carbon disulfide (CS₂) in acetonitrile (CH₃CN).
-
Reflux the mixture at 80 °C for 12 hours.[6]
-
After cooling, filter the resulting solid, wash with acetonitrile, and dry thoroughly.
Part C: N-Trifluoromethylthiosaccharin (4)
-
In a 250 mL flask, suspend N-chlorosaccharin (2) (10.0 g, 46.4 mmol) in dry acetonitrile (120 mL).
-
Add solid AgSCF₃ (3) (10.6 g, 51.0 mmol, 1.1 equiv) in one portion.
-
Stir the resulting suspension at room temperature for 30 minutes. Monitor the reaction by TLC or ¹⁹F NMR until the starting material is consumed.
-
Remove the solid byproducts (AgCl) by filtering the reaction mixture through a pad of Celite. Wash the pad with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dry the resulting residue under high vacuum to yield N-trifluoromethylthiosaccharin as a white, crystalline solid (typically 61-77% yield).[6] Store in a refrigerator, excluding moisture.
Mechanistic Overview: Catalytic Activation for Arene Functionalization
The direct trifluoromethylthiolation of arenes with N-trifluoromethylthiosaccharin often benefits from catalytic activation to enhance the electrophilicity of the reagent. A highly effective system employs a dual-catalyst approach, using a Lewis acid (e.g., iron(III) chloride) in combination with a Lewis base (e.g., diphenyl selenide).[9][10]
Caption: Proposed mechanism for dual Lewis acid/base catalyzed trifluoromethylthiolation.
The proposed mechanism involves the coordination of the Lewis acid (FeCl₃) to the saccharin moiety, increasing the polarization of the N-S bond.[10] The Lewis base (Ph₂Se) then attacks the sulfur atom, displacing the saccharin anion and forming a highly electrophilic selenium-based SCF₃-transfer intermediate. This activated complex is then readily attacked by the electron-rich arene to furnish the desired trifluoromethylthiolated product and regenerate the Lewis base catalyst.[9]
Application Protocols
Protocol 1: Lewis Acid/Base Catalyzed Trifluoromethylthiolation of Arenes
This general procedure is effective for a wide range of electron-rich arenes and heterocycles.[9]
-
Preparation: To a flame-dried vial under a nitrogen atmosphere, add the arene substrate (0.160 mmol, 1.0 equiv), N-trifluoromethylthiosaccharin (50.0 mg, 0.177 mmol, ~1.1 equiv), iron(III) chloride (0.65 mg, 0.004 mmol, 2.5 mol%), and diphenyl selenide (0.70 µL, 0.004 mmol, 2.5 mol%).
-
Solvent: Add a suitable dry solvent (e.g., Dichloromethane or Acetonitrile, ~1.0 mL).
-
Reaction: Stir the reaction mixture at room temperature. Reaction times can vary from 30 minutes to several hours depending on the substrate's reactivity.
-
Monitoring: Track the reaction progress using TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (typically using hexane or hexane/ethyl acetate gradients) to yield the pure trifluoromethylthiolated arene.
| Substrate | Product Yield (%) | Reaction Time (h) |
| 1-Methoxynaphthalene | 97% | 1.5 |
| Anisole | 85% | 1.0 |
| 1,3,5-Trimethoxybenzene | 99% | 0.5 |
| N-Methylindole | 95% | 0.5 |
| Aniline | 80% | 0.75 |
| Sesamol | 63% | 20 (40 °C) |
| Data synthesized from reference[9]. Conditions: 2.5 mol% FeCl₃, 2.5 mol% Ph₂Se, RT, unless noted. |
Protocol 2: Direct N-Trifluoromethylthiolation of Secondary Amines
This protocol is adapted from procedures for the direct functionalization of amines using trifluoromethanesulfenamide, which follows a similar reactivity pattern with N-trifluoromethylthio-imides.[11][12]
-
Preparation: In a flame-dried, nitrogen-flushed flask, dissolve the secondary amine (0.5 mmol, 1.0 equiv) in anhydrous THF (0.5 mL).
-
Deprotonation: Cool the solution to 0 °C and add n-butyllithium (BuLi) solution (0.55 mmol, 1.1 equiv) dropwise. Stir for 5-10 minutes at 0 °C to form the lithium amide.
-
Thiolation: Add a solution of N-trifluoromethylthiosaccharin (0.5 mmol, 1.0 equiv) in dry THF at 0 °C.
-
Reaction: Allow the reaction to proceed, monitoring by ¹⁹F NMR with an internal standard (e.g., PhOCF₃) or by TLC.
-
Quenching: Once the reaction is complete, quench carefully at 0 °C by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Add ethyl acetate and separate the layers. Wash the organic phase with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to afford the desired N-trifluoromethylsulfanylamine.[11]
References
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 36457-58-6 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. | Semantic Scholar [semanticscholar.org]
- 6. orgsyn.org [orgsyn.org]
- 7. scite.ai [scite.ai]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide [beilstein-journals.org]
Synthesis of Biologically Active Triflamide Derivatives: A Guide for Researchers
Introduction: The Ascendant Role of Triflamides in Medicinal Chemistry
The triflamide (or N-trifluoromethanesulfonyl amide, TfNHR) functional group has emerged as a privileged motif in modern drug discovery and development.[1][2] Its unique physicochemical properties, stemming from the potent electron-withdrawing nature of the trifluoromethanesulfonyl (CF₃SO₂) group, impart high NH-acidity, increased lipophilicity, and metabolic stability to parent molecules.[3][4][5] These characteristics make triflamide derivatives particularly attractive for modulating biological targets with high efficacy and precision.[4][6] This guide provides an in-depth exploration of the synthesis of biologically active triflamide derivatives, offering both foundational knowledge and detailed protocols for the practicing researcher. We will delve into the mechanistic underpinnings of key synthetic transformations, provide field-tested experimental procedures, and contextualize these efforts within the landscape of contemporary therapeutic targets.
Strategic Approaches to Triflamide Synthesis
The introduction of the triflamide moiety can be broadly categorized into two primary strategies: reaction of a substrate with an activated triflamide source or, more commonly, the treatment of a suitable N-nucleophile with a trifluoromethanesulfonylating agent.[4] The choice of strategy is dictated by the complexity of the starting materials, desired functional group tolerance, and scalability.
N-Trifluoromethanesulfonylation of Amines: The Workhorse Reaction
The most direct and widely employed method for constructing the triflamide linkage is the reaction of a primary or secondary amine with a trifluoromethanesulfonylating agent.[5]
Causality Behind Experimental Choices:
-
Trifluoromethanesulfonylating Agent: Trifluoromethanesulfonic (triflic) anhydride (Tf₂O) is a highly reactive and effective reagent for this transformation. Its high electrophilicity ensures rapid reaction with a broad range of amines. Trifluoromethanesulfonyl chloride (TfCl) is a less reactive but often more economical alternative.[3][5]
-
Base: A non-nucleophilic base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is crucial. Its role is to scavenge the strong acid (TfOH or HCl) generated during the reaction, preventing protonation of the starting amine (which would render it non-nucleophilic) and potential acid-catalyzed side reactions.
-
Solvent: Anhydrous, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are used to prevent hydrolysis of the highly reactive triflic anhydride or chloride.
-
Temperature: These reactions are often performed at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize potential side reactions.[4]
General Reaction Scheme:
Caption: General workflow for N-trifluoromethanesulfonylation.
Application Protocol 1: Synthesis of a Progesterone Receptor Antagonist Precursor
This protocol details the synthesis of a triflamide derivative that serves as a key intermediate for potential therapeutics targeting diseases of the female reproductive system, such as endometriosis.[3]
Methodology:
-
Dissolution: Dissolve the starting amine (e.g., a substituted aminocyclohexanol derivative, 1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) dropwise to the stirred solution.
-
Reagent Addition: Slowly add a solution of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Starting Material | Substituted Amine (1.0 eq) | Nucleophile for the reaction. |
| Reagent | Triflic Anhydride (1.2 eq) | Potent electrophilic trifluoromethanesulfonyl source. |
| Base | Triethylamine (1.5 eq) | Acid scavenger to prevent amine protonation. |
| Solvent | Anhydrous Dichloromethane | Aprotic, inert solvent to prevent reagent hydrolysis. |
| Temperature | 0 °C to Room Temperature | Controls exothermicity and minimizes side reactions. |
| Workup | Saturated NaHCO₃ (aq) | Neutralizes excess acid and quenches the reaction. |
Synthesis of N-Trifluoroacetyl Amides (Trifluoroacetamides)
While not strictly triflamides (which are sulfonamides), trifluoroacetamides are closely related and are crucial as protected amine intermediates and as bioactive molecules themselves.[7][8] A common method involves the use of trifluoroacetic anhydride (TFAA).[8]
Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of TFAA, followed by the departure of a trifluoroacetate anion.
Caption: Simplified mechanism of trifluoroacetylation.
Application Protocol 2: Synthesis of an α-Amylase Inhibitor Precursor
Triflamide-containing compounds have shown promise as inhibitors of enzymes like α-amylase, relevant for the treatment of type II diabetes mellitus.[3] This protocol outlines a key synthetic step.
Methodology:
-
Reactant Preparation: In a flask, combine the amine-containing substrate (e.g., a substituted indazole, 1.0 eq) and trifluoroacetic acid (TFA, 1.5 eq).[7]
-
Solvent Addition: Add a suitable solvent like anhydrous THF.
-
Activation (if necessary): For less reactive amines, a coupling agent might be needed. For many substrates, the reaction with TFAA is sufficient. In an alternative procedure, primary and secondary amines can be reacted with trifluoroacetic acid in the presence of triphosgene and triethylamine.[9][10]
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Check for the completion of the reaction using TLC or LC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. Purify the product via flash chromatography.
| Parameter | Condition | Rationale |
| Starting Material | Amine-containing heterocycle | Target for trifluoroacetylation. |
| Reagent | Trifluoroacetic Anhydride (TFAA) or TFA/Coupling Agent | Provides the trifluoroacetyl group.[8][9] |
| Solvent | Anhydrous THF | Aprotic solvent. |
| Temperature | Room Temperature | Mild conditions suitable for many substrates. |
| Workup | Bicarbonate wash | Neutralizes the trifluoroacetic acid byproduct. |
Biological Significance and Targets
The utility of triflamide derivatives is underscored by their diverse range of biological activities. The triflamide moiety can act as a peptidomimetic, enhancing binding affinity and metabolic stability.[3][4]
Caption: Triflamides targeting diverse biological pathways.
Key Examples of Bioactive Triflamides:
-
DPP-4 Inhibitors: Derivatives have been synthesized that inhibit dipeptidyl peptidase-4 (DPP-4), a key target in managing type 2 diabetes.[2]
-
α-Amylase Inhibitors: As mentioned, certain triflamides can inhibit α-amylase, reducing postprandial glucose levels.[3]
-
Protein Disulfide Isomerase (PDI) Inhibitors: Novel trifluoromethyl acrylamide derivatives act as potent PDI inhibitors, a potential strategy for anti-thrombosis therapy.[11]
-
Anti-viral Agents: A derivative of the anti-influenza drug oseltamivir incorporating a triflamide moiety has been synthesized.[3]
-
Progesterone Receptor Antagonists: These compounds are being investigated for treating endometriosis and other hormone-dependent conditions.[3]
Conclusion and Future Directions
The synthesis of biologically active triflamide derivatives is a dynamic and fruitful area of medicinal chemistry. The fundamental reactions for their preparation are robust and adaptable to a wide array of molecular scaffolds. The unique electronic properties conferred by the triflamide group continue to provide solutions to long-standing challenges in drug design, such as improving metabolic stability and target affinity. Future research will likely focus on developing more stereoselective and atom-economical synthetic methods, as well as exploring the full potential of this versatile functional group against an even broader range of therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Triflamides and Triflimides: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
- 10. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 11. Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-benzyl-1,1,1-trifluoromethanesulfonamide
Welcome to the technical support center for the synthesis of N-benzyl-1,1,1-trifluoromethanesulfonamide (N-benzyltriflamide). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm setting up the reaction for the first time. What is a reliable, standard protocol?
A standard and effective method involves the reaction of benzylamine with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a non-nucleophilic base.[1]
Underlying Principle: The reaction is a nucleophilic acyl substitution where the highly nucleophilic amine attacks the electrophilic sulfur atom of the triflic anhydride. The anhydride is an exceptionally reactive sulfonating agent due to the two powerful electron-withdrawing triflate groups, which make the sulfur atom highly electrophilic and the triflate anion an excellent leaving group. A base is required to neutralize the triflic acid byproduct formed during the reaction, driving the equilibrium towards the product.
Detailed Experimental Protocol: General Synthesis
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a suitable base, such as triethylamine (1.2 eq) or pyridine (2.0 eq), dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reagent Addition: In a separate flask, dissolve triflic anhydride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the benzylamine solution over 30-60 minutes via the dropping funnel. Critical: Monitor the internal temperature closely to ensure it does not rise significantly above 0 °C. The reaction is highly exothermic.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup & Purification: See the detailed workup procedures in Q4 and Q5.
Q2: My reaction yield is very low. What are the most common culprits?
Low yields in this synthesis typically trace back to one of three areas: reagent quality, reaction conditions, or competitive side reactions.
Explanation: The high reactivity of triflic anhydride makes it susceptible to hydrolysis.[2] If moisture is present in the reagents or solvent, the anhydride will rapidly decompose to triflic acid, which is unreactive towards the amine. Furthermore, improper temperature control can lead to side reactions, such as the formation of N,N-dibenzyltriflamide or other degradation products.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting Decision Tree for Low Yields.
Q3: Why is the reaction run at low temperatures (0 °C or -78 °C)? What happens if the temperature gets too high?
Strict temperature control is arguably the most critical parameter for achieving a high yield and purity.
Mechanistic Insight: The reaction between benzylamine and triflic anhydride is extremely fast and highly exothermic.
-
Preventing Side Reactions: Elevated temperatures provide the activation energy for undesired side reactions. The primary amine product, N-benzyltriflamide, is still nucleophilic (though significantly less so than benzylamine) and can react with another molecule of triflic anhydride, leading to the formation of a bis-sulfonated byproduct.
-
Reagent Stability: Triflic anhydride is a powerful electrophile and dehydrating agent.[3] At higher temperatures, it can promote decomposition of the solvent or starting materials.
-
Controlling Reaction Rate: A controlled, dropwise addition at 0 °C or below ensures that the heat generated can be effectively dissipated by the cooling bath, preventing a dangerous and uncontrolled exotherm. For particularly sensitive substrates or large-scale reactions, initial addition at -78 °C is recommended.[4]
Visualizing the Core Reaction Mechanism
Caption: Simplified Reaction Pathway.
Q4: I'm struggling with the workup. How do I effectively remove unreacted starting materials and the triethylamine/pyridine salts?
A proper aqueous workup is essential for isolating a clean crude product before final purification. The key is to leverage the different acid-base properties of the components.
Strategy: The product, N-benzyltriflamide, is a relatively non-polar and acidic compound (pKa of the N-H is significantly lowered by the -Tf group).[1] The unreacted starting material, benzylamine, and the tertiary amine base (e.g., triethylamine) are basic. The salt byproduct (e.g., triethylammonium triflate) is highly water-soluble.
Recommended Workup Protocol
-
Quench: After the reaction is complete, slowly pour the reaction mixture into a separatory funnel containing cold water or a saturated aqueous solution of ammonium chloride.
-
Extract: Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x). Combine the organic layers.
-
Acid Wash: Wash the combined organic layers with a dilute acidic solution (e.g., 1M HCl) (2x). This step protonates any residual benzylamine and triethylamine, making them water-soluble and pulling them into the aqueous layer.[5]
-
Neutral Wash: Wash the organic layer with water (1x) and then with a saturated aqueous sodium bicarbonate solution (1x). The bicarbonate wash will neutralize any remaining triflic acid.
-
Brine Wash: Finally, wash the organic layer with saturated aqueous sodium chloride (brine) (1x). This helps to remove residual water and break up any emulsions.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Q5: My crude product is an oil and difficult to purify. What are the best methods for purification?
N-benzyltriflamide is a solid at room temperature (m.p. 44-46 °C), but impurities can cause it to present as an oil or a low-melting solid.[1] Column chromatography followed by recrystallization is the most robust purification strategy.
Data Presentation: Optimizing Purification
| Purification Method | Recommended Solvent System | Rationale & Key Considerations |
| Flash Column Chromatography | Hexane / Ethyl Acetate (e.g., starting with 95:5 and gradually increasing polarity) | This is the most effective method for separating the product from non-polar impurities and closely related byproducts. The product is moderately polar and should elute well in this system.[5] |
| Recrystallization | Toluene, Hexane/Benzene mixture, or Ethanol/Water | If the product is mostly pure after chromatography, recrystallization can yield high-purity crystalline material. The choice of solvent depends on the specific impurities present. Dissolve the crude solid in a minimum of hot solvent and allow it to cool slowly. |
| Precipitation/Washing | If the product precipitates from the reaction mixture, it can sometimes be purified by simple washing with cold, appropriate solvents (e.g., cold hexane) to remove soluble impurities.[5] | This is a less rigorous method but can be effective if the main impurities are highly soluble in a solvent that the product is not. |
References
- 1. Buy this compound | 36457-58-6 [smolecule.com]
- 2. What chemical reactions can occur with Trifluoromethanesulfonic anhydride?_Chemicalbook [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Triflamides and Triflimides: Synthesis and Applications [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-benzyl-1,1,1-trifluoromethanesulfonamide
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for N-benzyl-1,1,1-trifluoromethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this versatile reagent. My objective is to move beyond simple protocols and explain the causality behind each step, empowering you to troubleshoot and optimize your purification strategy effectively.
This compound is a colorless, solid compound with a melting point of approximately 44-46 °C, and it is soluble in many common organic solvents.[1] Its typical synthesis involves the reaction of benzylamine with triflic anhydride.[1] While the synthesis is straightforward, achieving high purity requires a clear understanding of the potential impurities and the appropriate techniques to remove them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification process.
Q1: What are the most common impurities I should expect in my crude this compound?
Answer: Understanding the potential impurities is the cornerstone of designing an effective purification strategy. Given the typical synthesis from benzylamine and triflic anhydride, the primary impurities are almost always residual starting materials and by-products from their interaction with trace water.
-
Unreacted Benzylamine: A basic impurity. Its presence is usually due to the use of a slight excess or an incomplete reaction.
-
Triflic Acid (CF₃SO₃H): A highly acidic and corrosive impurity. It forms from the rapid hydrolysis of unreacted triflic anhydride (Tf₂O) upon exposure to water during the reaction work-up.
-
Triethylammonium Triflate: If triethylamine or a similar base is used as an acid scavenger during the synthesis, this salt will be a major by-product. It is typically water-soluble.
-
Dibenzylamine: This can be present as an impurity in the starting benzylamine or form under certain reaction conditions, though it is less common.
Q2: What is the best initial purification strategy after synthesis?
Answer: An initial aqueous work-up, also known as liquid-liquid extraction, is the most efficient first step.[2][3] This process is designed to rapidly remove the bulk of ionic impurities (acids and bases) before proceeding to more refined techniques like chromatography or recrystallization. A typical work-up will involve dissolving the crude reaction mixture in an immiscible organic solvent (like dichloromethane or ethyl acetate) and washing it sequentially with a mild acid, a mild base, and brine. This initial step significantly simplifies subsequent purification.
Q3: How can I assess the purity of my final product?
Answer: A multi-faceted approach is recommended to confidently assess purity.
-
Thin-Layer Chromatography (TLC): This is a quick, qualitative method. A pure compound should ideally show a single spot. The benzyl group makes the compound UV active, allowing for easy visualization under a 254 nm UV lamp.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying organic impurities. The presence of benzylamine or other organic by-products will be evident. ¹⁹F NMR is also highly valuable; a single peak corresponding to the -CF₃ group indicates high purity with respect to fluorine-containing impurities.
-
Melting Point Analysis: A sharp melting point that matches the literature value (44-46 °C) is a strong indicator of high purity.[1] Impurities will typically cause the melting point to broaden and become depressed.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard, providing a precise percentage of purity.
Q4: My purified product is a low-melting solid or an oil, not the expected crystalline solid. What went wrong?
Answer: This is a classic sign of residual impurities or solvent. Even small amounts of impurities can significantly depress the melting point of a compound, causing it to appear as a wax or oil at room temperature.[2] The most common culprits are residual solvent from the purification process or unremoved by-products. The solution is to re-purify the material (e.g., via column chromatography) or ensure all solvent is removed by placing the sample under a high vacuum for several hours.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My ¹H NMR spectrum shows a peak for benzylamine even after an acidic wash.
Answer: This indicates that the acidic wash was insufficient to fully protonate and extract all the residual benzylamine into the aqueous layer.
-
Root Cause: The amount of acid used was stoichiometrically insufficient for the amount of base present, or the mixing during extraction was not vigorous enough.
-
Solution: Perform the acidic wash again. Use a 1 M HCl solution and shake the separatory funnel vigorously. Check the pH of the aqueous layer after extraction; it should be acidic (pH 1-2) to confirm that an excess of acid was used. Repeat the wash if necessary.[3]
Problem: My final product has a low pH when dissolved in a neutral solvent.
Answer: This is a clear indication of residual triflic acid.
-
Root Cause: The basic wash during the work-up was incomplete. Triflic acid is one of the strongest known organic acids and requires thorough neutralization.
-
Solution: Re-dissolve your product in an organic solvent (e.g., ethyl acetate) and wash it thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] It is crucial to use a mild base like bicarbonate rather than a strong base like sodium hydroxide (NaOH), as strong bases could potentially hydrolyze the sulfonamide bond, especially with prolonged exposure. Continue washing until the aqueous layer is no longer acidic.
Problem: My compound streaks badly on the TLC plate and gives poor separation during column chromatography.
Answer: Streaking is often caused by the compound's interaction with the stationary phase or overloading the sample.
-
Root Cause: Standard silica gel is slightly acidic. The nitrogen atom in your sulfonamide can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation.[4]
-
Solution:
-
Use a less polar eluent: Sometimes streaking is simply a sign that the eluent system is too polar.
-
Deactivate the Silica Gel: Use base-washed silica gel. You can prepare this by creating a slurry of silica in your eluent and adding 1% triethylamine. This neutralizes the acidic sites and significantly improves the chromatography of nitrogen-containing compounds.[4]
-
Lower Sample Concentration: Ensure the sample loaded onto the column is not overly concentrated.
-
Problem: I'm trying to recrystallize my product, but it keeps "oiling out."
Answer: "Oiling out" occurs when the solute melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. Given the low melting point of this compound (44-46 °C), this is a common challenge.[1]
-
Root Cause: The boiling point of the chosen solvent is too high, or the product is not pure enough.
-
Solution:
-
Choose a lower-boiling point solvent: Test solvents like hexanes, diethyl ether, or mixtures of these with a slightly more polar solvent.
-
Slow Cooling: After dissolving the compound in the minimum amount of hot solvent, allow it to cool very slowly. Insulating the flask can help promote the formation of crystals instead of oil.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). Then, slowly add a poor solvent (e.g., hexanes) at room temperature until the solution becomes faintly cloudy. This point of incipient turbidity is ideal for initiating crystallization.
-
Section 3: Detailed Experimental Protocols
These protocols provide a self-validating framework for purifying this compound.
Protocol 1: Aqueous Work-up (Liquid-Liquid Extraction)
This procedure is designed to remove the bulk of acidic and basic impurities from the crude reaction mixture.
-
Dissolution: Transfer the entire crude reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF), add an immiscible organic solvent like ethyl acetate or dichloromethane (DCM) and water.
-
Acidic Wash: Add a 1 M aqueous HCl solution to the funnel. The volume should be about one-third of the organic layer's volume. Shake vigorously for 30-60 seconds, venting frequently to release pressure. Allow the layers to separate completely. Drain and discard the lower aqueous layer (confirm which layer is aqueous). This step removes benzylamine.
-
Basic Wash: Add a saturated aqueous NaHCO₃ solution. Shake, vent, and separate as before. This step neutralizes and removes triflic acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution. This helps to remove residual water from the organic layer.[3]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and remove the solvent using a rotary evaporator to yield the crude, neutralized product.
Protocol 2: Flash Column Chromatography
This protocol is suitable for purifying the product to a high degree, especially when isomers or closely related impurities are present.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The ideal Rf value for the product should be between 0.2 and 0.4.[2]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent (containing 1% triethylamine if streaking was observed). Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product from the work-up in a minimal amount of the eluent. Alternatively, for less soluble compounds, dissolve in a strong solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this to the top of the packed column.
-
Elution: Carefully add the eluent and begin collecting fractions. Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. Place the resulting solid under a high vacuum to remove all solvent traces.
Protocol 3: Recrystallization
This is an excellent final purification step for obtaining a highly crystalline, pure solid.
-
Solvent Screening: In small test tubes, test various solvents (e.g., hexanes, heptane, isopropanol, or mixtures) to find one that dissolves your compound when hot but not at room temperature.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Do not add an excessive amount of solvent.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process.[3] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the surface. Dry the crystals under vacuum.
Section 4: Data Presentation
Table 1: Comparison of Purification Strategies
| Purification Technique | Primary Purpose | Advantages | Disadvantages | Best For... |
| Liquid-Liquid Extraction | Bulk removal of ionic (acidic/basic) impurities. | Fast, inexpensive, high capacity. | Not effective for neutral, organic impurities. Emulsions can form. | Initial work-up of a crude reaction mixture. |
| Column Chromatography | Separation of compounds with different polarities. | High resolution, versatile for solids and oils. | Slower, requires more solvent, potential for sample decomposition on silica. | Separating complex mixtures or achieving very high purity. |
| Recrystallization | Final purification of a mostly pure solid compound. | Can yield very high purity, cost-effective at scale. | Only works for solids, requires finding a suitable solvent, potential for low yield. | Polishing the product after chromatography or work-up. |
Section 5: Visualization of Workflows
General Purification Workflow
Caption: General purification workflow from crude mixture to pure product.
Troubleshooting Column Chromatography
Caption: Troubleshooting logic for common column chromatography issues.
Troubleshooting Recrystallization
Caption: Troubleshooting logic for common recrystallization problems.
References
side reactions in sulfonamide alkylation and how to avoid them
Technical Support Center: Sulfonamide Alkylation
Welcome to the Technical Support Center for sulfonamide alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during the alkylation of sulfonamides. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, structured in a question-and-answer format to provide direct and actionable solutions.
Issue 1: My primary sulfonamide is undergoing dialkylation. How can I favor mono-alkylation?
Question: I'm trying to synthesize a secondary sulfonamide, but I'm consistently isolating a significant amount of the N,N-dialkylated product. What factors control this side reaction, and how can I suppress it?
Root Cause Analysis:
N,N-dialkylation is a frequent side reaction that occurs when the initially formed secondary sulfonamide is deprotonated again and reacts with a second equivalent of the alkylating agent.[1] The N-H proton of a secondary sulfonamide is still acidic enough to be removed by a strong base, leading to a second alkylation event. Several kinetic and thermodynamic factors can be tuned to strongly favor the desired mono-alkylation.
Troubleshooting Strategies:
-
Control the Stoichiometry: This is the most critical parameter.
-
Protocol: Use a minimal excess of the alkylating agent, typically in the range of 1.05–1.1 equivalents.[1] A large excess will inevitably drive the reaction toward the thermodynamically stable dialkylated product.[2]
-
Expert Insight: Consider the slow, dropwise, or even syringe-pump addition of the alkylating agent to the deprotonated sulfonamide solution. This technique keeps the instantaneous concentration of the electrophile low, ensuring that it preferentially reacts with the more abundant primary sulfonamide anion over the less abundant and slower-forming secondary sulfonamide anion.[1] One study demonstrated an increase in mono-alkylated product yield from 74% to 86% simply by adding the alkylating agent portion-wise.[3]
-
-
Leverage Steric Hindrance: Steric bulk around the nitrogen center can effectively prevent the second alkylation.
-
Alkylating Agent: Whenever possible, use a bulkier alkylating agent. For example, reactions with methyl iodide are notoriously prone to dialkylation, whereas larger agents like benzyl bromide are less likely to add a second time.[1]
-
Sulfonamide Substrate: If the core structure allows, starting with a sulfonamide that has inherent steric bulk near the nitrogen can significantly impede the second addition.[1][3]
-
-
Optimize Reaction Conditions:
-
Base Selection: Avoid using a large excess of a strong base. This creates a high concentration of the deprotonated secondary sulfonamide, promoting the undesired second reaction.[1] Use a stoichiometric amount of a strong base (e.g., NaH, KHMDS) or consider a weaker base (e.g., K₂CO₃, Cs₂CO₃) if your sulfonamide is sufficiently acidic.
-
Temperature: Lowering the reaction temperature can increase selectivity. The second alkylation step often has a higher activation energy, so reducing the temperature will slow it down more significantly than the initial mono-alkylation.[1]
-
Issue 2: My reaction is giving a mixture of N-alkylated and O-alkylated products. How do I improve N-selectivity?
Question: I am observing a significant amount of an O-alkylated side product, a sulfonate ester, in my reaction mixture. What drives this competing pathway, and how can I ensure the alkylation occurs exclusively on the nitrogen atom?
Root Cause Analysis:
The deprotonated sulfonamide anion is an ambident nucleophile, meaning it has two potential sites for alkylation: the nitrogen and the oxygen atoms. The selectivity between N- and O-alkylation is a classic example of Hard and Soft Acid-Base (HSAB) theory and is heavily influenced by the reaction conditions.
-
Nitrogen is the "softer" nucleophilic center.
-
Oxygen is the "harder" nucleophilic center.
The outcome depends on the nature of the alkylating agent (the electrophile) and the solvent environment.
Troubleshooting Strategies:
-
Choice of Alkylating Agent & Leaving Group:
-
HSAB Principle: "Soft" electrophiles prefer to react with the "soft" nitrogen center. Use alkylating agents like alkyl iodides or bromides (softer electrophiles) rather than alkyl sulfates or sulfonates (harder electrophiles), which are more prone to O-alkylation.
-
Mechanism: Reactions that proceed via an Sₙ2 mechanism with soft electrophiles favor N-attack. Conversely, reactions with harder electrophiles or those that have more Sₙ1 character (forming a hard carbocation intermediate) are more likely to result in O-alkylation.[3]
-
-
Solvent Effects: The solvent plays a crucial role in solvating the sulfonamide anion and influencing its reactivity.
-
Polar Aprotic Solvents (Recommended for N-Alkylation): Solvents like DMF, DMSO, and acetonitrile are highly effective.[1] They solvate the counter-ion (e.g., Na⁺, K⁺) well but leave the sulfonamide anion relatively "naked" and highly reactive. In this state, the reaction is under kinetic control, and alkylation occurs at the most nucleophilic site, which is the nitrogen.[1]
-
Polar Protic Solvents (Can Favor N-Alkylation but with Caveats): Solvents like ethanol can hydrogen-bond with the oxygen atoms of the sulfonamide anion. This "shields" the oxygen, making it less available for reaction and thereby favoring N-alkylation.[1] However, these solvents can also participate in the reaction or reduce the nucleophilicity of the anion overall, so they must be chosen carefully.
-
Diagram: Competing Alkylation Pathways
The following diagram illustrates the critical decision point for the sulfonamide anion upon reacting with an alkylating agent (R-X).
Caption: Competing pathways in sulfonamide alkylation.
Issue 3: I'm using a secondary alkyl halide and getting significant elimination (alkene formation). What can I do?
Question: My desired Sₙ2 reaction is competing with an E2 elimination pathway, leading to low yields of my N-alkylated sulfonamide and a lot of alkene byproduct. How can I minimize this?
Root Cause Analysis:
The sulfonamide anion is a reasonably strong base, capable of abstracting a beta-proton from a secondary or tertiary alkyl halide.[1] This E2 elimination competes directly with the desired Sₙ2 substitution. The balance between these two pathways is highly sensitive to the reaction conditions and the steric bulk of the reactants.
Troubleshooting Strategies:
-
Modify the Alkylating Agent:
-
Leaving Group: Use a better leaving group. For a given alkyl structure, the order of leaving group ability is I > Br > Cl > OTs. A better leaving group accelerates the Sₙ2 reaction rate more significantly than the E2 rate, thus improving the substitution-to-elimination ratio.
-
Alternative Methods: For challenging secondary alkylations, traditional Sₙ2 conditions may be suboptimal. Consider alternative methods that avoid the use of a strong base with a sterically hindered halide:
-
Mitsunobu Reaction: This powerful reaction allows for the N-alkylation of sulfonamides with primary or secondary alcohols under mild, redox-neutral conditions.[4] It proceeds with inversion of stereochemistry at the alcohol carbon and completely avoids the issue of elimination. The Fukuyama-Mitsunobu modification is specifically designed for sulfonamides.[4]
-
"Borrowing Hydrogen" Catalysis: This modern approach uses an alcohol as the alkylating agent with a transition metal catalyst (e.g., based on Mn, Fe, or Ir).[5][6][7] The alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes condensation with the sulfonamide, followed by reduction. This method is highly atom-economical, produces only water as a byproduct, and avoids the use of alkyl halides altogether.[5]
-
-
-
Optimize Reaction Conditions:
-
Temperature: Lower the reaction temperature. E2 reactions often have a higher activation energy than Sₙ2 reactions, so cooling the reaction can favor substitution.
-
Solvent: Use polar aprotic solvents (DMF, DMSO) which are known to accelerate Sₙ2 reaction rates.
-
Workflow: Optimizing for Mono-N-Alkylation
The following workflow provides a systematic approach to developing a robust mono-N-alkylation protocol.
Caption: Systematic workflow for sulfonamide mono-alkylation.
Quantitative Data Summary
| Parameter | Effect on Mono-alkylation | Effect on N- vs O-Selectivity | Considerations & Recommendations |
| Alkylating Agent Stoichiometry | High Impact. >1.5 eq favors dialkylation. | Minimal direct effect. | Use 1.05-1.1 equivalents for mono-alkylation. Add slowly.[1][2] |
| Steric Hindrance (Agent/Substrate) | High Impact. Bulky groups prevent dialkylation. | Minimal direct effect. | Use bulkier reagents (e.g., benzyl vs. methyl) to suppress dialkylation.[1][3] |
| Base Strength & Stoichiometry | Moderate Impact. Excess strong base promotes dialkylation. | Minimal direct effect. | Use stoichiometric strong base (NaH) or a weaker base (K₂CO₃). |
| Solvent Type | Minimal direct effect. | High Impact. Polar aprotic (DMF, DMSO) favors N-alkylation. | DMF is an excellent first choice for promoting N-selectivity.[1] |
| Temperature | Moderate Impact. Lower temp favors mono-alkylation. | Minimal direct effect. | Start at 0 °C and warm to room temperature. Lower temperatures can suppress both dialkylation and elimination.[1] |
| Leaving Group (for R-X) | Minimal direct effect. | Moderate Impact. Softer leaving groups (I, Br) favor N-alkylation. | For Sₙ2, use R-I or R-Br to favor N-attack and reduce elimination. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ionike.com [ionike.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Benzylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-benzylation reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of N-benzyl amines. As Senior Application Scientists, we understand that optimizing these reactions requires a nuanced understanding of mechanistic principles and reaction parameters. This resource, presented in a question-and-answer format, aims to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the efficiency and selectivity of your syntheses.
Section 1: Foundational Principles of N-Benzylation
This section addresses the core concepts that underpin successful N-benzylation, ensuring a solid theoretical foundation before proceeding to practical troubleshooting.
Q1: What is the general mechanism of N-benzylation with benzyl halides, and what are the key steps?
N-benzylation of primary or secondary amines with benzyl halides typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction involves the amine acting as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide, and displacing the halide leaving group.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the methylene carbon of the benzyl halide.
-
Transition State Formation: A transient, high-energy transition state is formed where a new N-C bond is partially formed, and the C-X (where X is a halide) bond is partially broken.
-
Leaving Group Departure: The halide ion departs, resulting in the formation of a protonated N-benzyl amine (an ammonium salt).
-
Deprotonation: A base present in the reaction mixture removes a proton from the nitrogen atom, yielding the neutral N-benzyl amine product and the protonated base.
Q2: How do I choose the right benzylating agent? Are there alternatives to benzyl halides?
The choice of benzylating agent is critical and depends on factors like substrate reactivity, desired reaction conditions, and safety considerations.
-
Benzyl Halides (Bn-Cl, Bn-Br, Bn-I): These are the most common and reactive agents. Reactivity follows the order Bn-I > Bn-Br > Bn-Cl, which correlates with the leaving group ability of the halide. Benzyl bromide is a good balance of reactivity and stability, making it a popular choice.[2] However, benzyl halides are lachrymatory and require careful handling.
-
Benzyl Tosylates (Bn-OTs): Benzyl tosylate is a highly reactive alternative with a good leaving group (tosylate). It is particularly useful when the corresponding halide is unreactive or leads to side reactions. However, it can be prone to decomposition and should be stored carefully at low temperatures.[3]
-
Benzyl Alcohols (Bn-OH): In a method known as "hydrogen borrowing" or "hydrogen auto-transfer," benzyl alcohol can be used in the presence of a transition metal catalyst (e.g., Pd, Ru, Ni, Mn).[4][5][6] This greener approach generates water as the only byproduct but often requires higher temperatures and specialized catalysts.[7]
-
Other Agents: For specific applications, other agents like dibenzyl carbonate can be used, often under thermal, solvent-free conditions.[1]
Section 2: Optimizing Key Reaction Parameters
Fine-tuning reaction conditions is paramount for maximizing yield and minimizing impurities. This section delves into the critical parameters you can control.
Q3: How do I select the appropriate base for my N-benzylation reaction?
The base plays a dual role: it neutralizes the acid formed during the reaction (HX) and, in some cases, deprotonates the amine to increase its nucleophilicity. The choice of base is crucial for preventing side reactions like over-alkylation.
-
Weak Inorganic Bases (e.g., K₂CO₃, NaHCO₃, Cs₂CO₃): These are often the first choice for N-benzylation. They are mild enough to prevent significant deprotonation of the product amine, which helps to minimize over-alkylation.[2][8] Potassium carbonate (K₂CO₃) is widely used due to its low cost and effectiveness.
-
Stronger Bases (e.g., NaH, LDA, KOtBu): Strong bases are generally avoided unless the amine is very weakly nucleophilic (e.g., an amide or a highly electron-deficient aniline).[9] Using a strong base can deprotonate the newly formed secondary amine, making it more nucleophilic than the starting primary amine and promoting the formation of the undesired tertiary amine.[2]
-
Organic Bases (e.g., Et₃N, DIPEA): Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are often used as acid scavengers. They are generally not strong enough to deprotonate the amine starting material but will neutralize the generated HX.
Table 1: Comparison of Common Bases for N-Benzylation
| Base | pKa of Conjugate Acid | Type | Typical Use Case | Considerations |
| NaHCO₃ | 10.3 | Weak, Inorganic | Acid scavenger for sensitive substrates. | Low basicity may lead to slow reactions. |
| K₂CO₃ | 10.3 | Weak, Inorganic | General purpose, minimizes over-alkylation.[8] | Heterogeneous, requires good stirring. |
| Et₃N | 10.7 | Organic Amine | Homogeneous acid scavenger. | Can be nucleophilic, potential for quaternization. |
| DBU | 12.5 (in MeCN)[10] | Organic, Non-nucleophilic | For less reactive amines where a stronger base is needed. | Can promote elimination side reactions. |
| NaH | ~36 | Strong, Non-nucleophilic | For very weak nucleophiles (e.g., amides).[9] | Requires anhydrous conditions; highly reactive. |
Q4: What is the best solvent for my reaction, and why?
The solvent influences reaction rate and selectivity by affecting the solubility of reagents and stabilizing transition states. Polar aprotic solvents are generally preferred for SN2 reactions like N-benzylation.[3]
-
Acetonitrile (ACN): An excellent choice due to its polarity and ability to dissolve many organic compounds and inorganic salts.
-
Dimethylformamide (DMF): A highly polar aprotic solvent that can significantly accelerate SN2 reactions. However, it can be difficult to remove and may decompose at high temperatures.[11]
-
Tetrahydrofuran (THF): A less polar option, often used with stronger bases like NaH.[11]
-
Toluene: A non-polar solvent, often used in phase-transfer catalysis or high-temperature reactions like those involving benzyl alcohol.[4][11]
The choice of solvent can be critical; for instance, in the benzylation of aniline, the reaction rate is influenced by the solvent's ability to stabilize the charged transition state.[11][12]
Table 2: Properties of Common Solvents for N-Benzylation
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Type | Key Advantages |
| Acetonitrile (ACN) | 37.5 | 82 | Polar Aprotic | Good balance of properties, easy to remove. |
| DMF | 36.7 | 153 | Polar Aprotic | Accelerates SN2 rates, good solubility.[11] |
| DMSO | 46.7 | 189 | Polar Aprotic | Highly polar, excellent for difficult reactions. |
| Acetone | 20.7 | 56 | Polar Aprotic | Low boiling point, good for mild conditions. |
| THF | 7.6 | 66 | Moderately Polar Aprotic | Good for reactions with organometallics/hydrides.[11] |
| Toluene | 2.4 | 111 | Non-polar Aprotic | Useful for high temps and phase-transfer catalysis.[11] |
Q5: What is the optimal temperature and reaction time?
Temperature is a critical parameter that must be carefully optimized.
-
Starting Point: Room temperature is a good starting point for many N-benzylations with reactive benzyl halides.
-
Increasing Temperature: If the reaction is slow, gently heating (e.g., to 40-80 °C) can increase the rate.[13] However, excessive heat can promote side reactions, including elimination and over-alkylation.[3]
-
Monitoring Progress: The reaction should be monitored closely by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be quenched as soon as the starting material is consumed to prevent the formation of byproducts.[14]
Section 3: Troubleshooting Common Issues
Even with careful planning, experimental challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.
Q6: My reaction yield is low. What are the likely causes and how can I improve it?
Low yield is a frequent issue with several potential causes. A systematic troubleshooting approach is essential.[14]
Solutions for Low Yield:
-
Incomplete Reaction: If starting material remains, consider increasing the temperature, extending the reaction time, or using a more polar solvent like DMF to accelerate the SN2 reaction.[11] Ensure your benzylating agent is reactive enough; for instance, switch from benzyl chloride to benzyl bromide.
-
Poor Deprotonation: For weakly acidic amines, a stronger base might be necessary to generate a sufficiently nucleophilic species.[9]
-
Side Reactions: If multiple spots appear on TLC, you may be facing side reactions. See Q7 and Q9 for specific strategies.
-
Workup Issues: Ensure complete extraction of your product. If the product is basic, an acid wash during workup could cause it to partition into the aqueous layer. Neutralize carefully before extraction.
Q7: I'm observing over-benzylation (formation of a tertiary amine or quaternary ammonium salt). How can I prevent this?
Over-alkylation is a common problem because the mono-benzylated amine product is often more nucleophilic than the starting amine.[6][15]
Strategies to Minimize Over-alkylation:
-
Stoichiometry Control: Use a large excess of the starting amine relative to the benzyl halide. This statistically favors the reaction of the benzyl halide with the more abundant starting amine.[15] Alternatively, using the amine as the limiting reagent can also be effective if the goal is to fully consume it.[16]
-
Slow Addition: Add the benzyl halide dropwise or via a syringe pump to the amine solution. This maintains a low instantaneous concentration of the electrophile, reducing the chance of it reacting with the product.[16]
-
Use a Mild Base: Employ a weak inorganic base like K₂CO₃. Strong bases can deprotonate the secondary amine product, increasing its nucleophilicity and promoting a second alkylation.[2]
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can reduce the rate of the second benzylation, improving selectivity.[16]
-
Alternative Methods: For primary amines, the Gabriel synthesis or reductive amination are excellent alternatives that completely avoid over-alkylation.[15][17]
Q8: My starting material is not consumed. What should I check?
If you observe no reaction, consider these points:
-
Reagent Quality: Verify the purity and activity of your reagents. Benzyl halides can degrade over time. The base may be old or have absorbed moisture.
-
Insufficient Activation: The combination of base, solvent, and temperature may be too mild.
-
Steric Hindrance: If your amine is sterically hindered, the SN2 reaction may be very slow. More forcing conditions (higher temperature, stronger base) may be required.
Q9: I'm getting a complex mixture of products. How do I simplify the outcome?
A complex product mixture often points to a lack of selectivity or competing reaction pathways.
-
Identify Byproducts: Try to identify the major byproducts using LC-MS or NMR. Common culprits include over-benzylated products, elimination products (stilbene derivatives), or products from reaction with the solvent.[3]
-
Address Over-alkylation: Implement the strategies outlined in Q7.
-
Minimize Elimination: Elimination is favored by strong, bulky bases and high temperatures.[3] Use a non-bulky base and the lowest effective temperature.
-
Consider a Different Synthetic Route: If selectivity remains an issue, a different method might be more suitable. For example, reductive amination of benzaldehyde with the amine is highly selective for mono-alkylation and avoids the use of halides.[15][17]
Q10: I have a competing O-benzylation side reaction. How can I favor N-benzylation?
For substrates containing both -NH and -OH groups (like amino alcohols), selectivity can be a challenge. Generally, the amino group is more nucleophilic than the hydroxyl group. However, under certain conditions, O-alkylation can compete or even dominate.
-
Basicity: The choice of base is critical. Using one equivalent of a strong base like NaH will preferentially deprotonate the more acidic -OH group, forming an alkoxide which is a potent nucleophile, thus favoring O-benzylation.[18]
-
Favoring N-Benzylation: To favor N-benzylation, avoid strong bases. Use a mild base like NaHCO₃ or K₂CO₃ that acts primarily as an acid scavenger. Running the reaction without a base and using an excess of the amine can also favor N-benzylation, as the amine itself acts as the base.
-
Protecting Groups: The most robust strategy is to protect the hydroxyl group (e.g., as a silyl ether) before performing the N-benzylation, then deprotect it afterward.
Section 4: Advanced Topics & Protocols
Q11: When should I consider using a phase transfer catalyst (PTC)?
A phase transfer catalyst is beneficial when your reaction involves reagents that are soluble in two immiscible phases (e.g., an aqueous solution of a base and an organic solution of the substrate).[19] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), transports the nucleophile (or a deprotonated species) from the aqueous/solid phase into the organic phase where the reaction occurs.[19][20]
Use a PTC when:
-
You are using an inorganic base (e.g., NaOH, K₂CO₃) that is insoluble in your organic solvent.[20]
-
You want to avoid harsh, anhydrous conditions and strong, soluble bases.
-
You are working with a salt of the nucleophile that has poor solubility in the organic phase.
Be aware that when using benzyl-containing PTCs like TEBAC, the catalyst itself can act as a benzylating agent, especially at higher temperatures.[21]
Q12: Can you provide a general, step-by-step protocol for a standard N-benzylation?
This protocol describes the mono-N-benzylation of aniline with benzyl chloride using sodium bicarbonate as a base, adapted from a procedure in Organic Syntheses.[22]
Materials:
-
Aniline (4.0 eq)
-
Sodium Bicarbonate (1.25 eq)
-
Benzyl Chloride (1.0 eq)
-
Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, reflux condenser, mechanical stirrer, separatory funnel, heating mantle.
Procedure:
-
Setup: To a 1.5 L flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, add aniline (372 g, 4 mol), sodium bicarbonate (105 g, 1.25 mol), and 100 mL of water.
-
Heating and Addition: Heat the mixture to 90-95 °C on a steam bath with vigorous stirring. Slowly add benzyl chloride (127 g, 1 mol) from the separatory funnel over about 2-3 hours.
-
Reaction: After the addition is complete, continue to heat and stir the mixture for an additional 3-4 hours until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture and filter with suction to remove any remaining solids. Transfer the filtrate to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Washing: Wash the organic layer with a saturated salt solution to aid in phase separation.[22]
-
Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and remove the excess aniline by distillation under reduced pressure. The aniline will distill first, followed by the product, N-benzylaniline.
Safety Note: Benzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. Aniline is toxic and readily absorbed through the skin. Always wear appropriate personal protective equipment (PPE).
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 5. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. tandfonline.com [tandfonline.com]
- 19. The Role of Phase Transfer Catalysis in the Microwave-Assisted N-...: Ingenta Connect [ingentaconnect.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: N-benzyl-1,1,1-trifluoromethanesulfonamide (CAS 36457-58-6)
Here is the technical support center guide for N-benzyl-1,1,1-trifluoromethanesulfonamide:
Stability and Storage Guide
Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of this versatile reagent. As Senior Application Scientists, we have compiled this guide to ensure the integrity of your experiments and the longevity of the compound.
Section 1: Quick Reference Data Sheet
For ease of use, the fundamental physical and storage properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 36457-58-6 | [1][2] |
| Molecular Formula | C₈H₈F₃NO₂S | [1][3][4] |
| Molecular Weight | 239.21 g/mol | [1][3] |
| Appearance | White to off-white solid or crystals | [2][3][5] |
| Melting Point | 43-46 °C | [3] |
| Primary Sensitivity | Light sensitive | [2] |
| Recommended Storage | Room temperature, in a dry, dark, well-ventilated place | [1][2][5] |
| Container | Tightly sealed container, preferably under an inert atmosphere (e.g., Argon) | [2][5][6] |
Section 2: Frequently Asked Questions (FAQs)
These FAQs address the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A: For optimal long-term stability, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][2][5] The use of an amber glass vial is highly recommended to mitigate light exposure. For maximum protection, especially if the container will be opened multiple times, storing it inside a desiccator under an inert atmosphere (like argon or nitrogen) is best practice.[6]
Q2: How sensitive is the compound to light, and why?
A: The compound is explicitly classified as "light sensitive" in its Safety Data Sheet.[2] The benzyl group (a benzene ring attached to a CH₂ group) is a known chromophore that can absorb UV light. This energy absorption can lead to the formation of radical intermediates, initiating degradation pathways that may result in discoloration and the formation of impurities. Therefore, consistent protection from all light sources is critical.
Q3: Is the compound sensitive to moisture?
A: While the parent compound, trifluoromethanesulfonamide, is not reactive with water under normal conditions, it is a best practice to protect this compound from moisture.[5] The sulfur-nitrogen (S-N) bond in sulfonamides can be susceptible to hydrolysis under acidic or basic conditions, which could be exacerbated by the presence of water over long periods. Storing the compound in a dry environment, such as in a desiccator, is a crucial preventative measure.[1][6]
Q4: What is the expected shelf-life of this compound?
A: A specific shelf-life is not typically provided by manufacturers. However, when stored under the ideal conditions described above (dark, dry, inert atmosphere), this compound should remain stable for several years. If the compound is more than two years old or has been stored in suboptimal conditions, we recommend performing a quality assessment check (see Section 4) before use in a critical experiment.
Q5: What are the common visual signs of degradation?
A: The primary visual indicator of degradation is a change in color. A pure compound should be a white or colorless solid.[2][3] The development of a yellow or brownish tint is a strong indication of decomposition, likely due to light exposure. Other signs can include a change in texture, clumping (suggesting moisture absorption), or a noticeable deviation from its documented melting point range (43-46 °C).[3]
Section 3: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem: My this compound, which was once a white powder, has turned yellow.
-
Probable Cause: This is a classic sign of photodegradation. Exposure to ambient lab lighting or sunlight, even for brief but repeated periods, can initiate chemical changes that produce colored impurities.
-
Recommended Action:
-
Do not use the discolored reagent in your experiment, as the impurities could lead to unexpected side reactions or lower yields.
-
If the experiment is critical, discard the discolored batch and use a fresh, unopened supply.
-
Review your lab's storage and handling procedures. Ensure all users are sealing the container immediately after use and returning it to a dark storage location, such as a cabinet or a box.
-
Problem: I am observing inconsistent or lower-than-expected yields in my reaction where this compound is a key reagent.
-
Probable Cause: Assuming all other reaction parameters are correct, this points to a potential loss of purity in the reagent. The active concentration of the compound may be lower than calculated due to the presence of degradation products.
-
Recommended Action:
-
Perform a quality assessment on the reagent. A simple melting point determination can be a quick check; a significant depression or broadening of the melting range suggests impurities.
-
For a more definitive answer, run a ¹H NMR spectrum of the compound and compare it to a reference spectrum to check for the presence of unexpected peaks (see Protocol 4.2).
-
If degradation is confirmed, acquire a new bottle of the reagent.
-
Section 4: Protocols for Quality Assessment
To ensure the integrity of your experiments, these protocols can be used to validate the purity of your this compound.
Protocol 4.1: Visual Inspection and Melting Point Determination
This is a rapid, first-line method for assessing purity.
-
Visual Inspection: Place a small amount of the solid on a clean, white surface. The material should be a uniform white crystalline solid. Note any discoloration or heterogeneity.
-
Sample Preparation: Load a small, dry sample into a capillary tube.
-
Melting Point Analysis: Use a calibrated melting point apparatus. Heat the sample slowly (1-2 °C/min) as you approach the expected melting range.
-
Data Interpretation: A pure sample should melt sharply within the 43-46 °C range.[3] A melting point that is depressed (lower) or occurs over a broad range (>3 °C) indicates the presence of impurities.
Protocol 4.2: Purity Assessment by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides detailed structural information and is an excellent tool for identifying impurities.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a calibrated spectrometer.
-
Data Analysis: Compare the acquired spectrum to a reference. The expected chemical shifts for the pure compound are:
-
~7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).
-
~4.5 ppm: Dimer, 2H (methylene protons, -CH₂-).
-
~Variable ppm: Broad singlet, 1H (amine proton, -NH-). The position of this peak can vary depending on concentration and solvent.
-
-
Interpretation: The presence of significant unidentifiable peaks or a deviation in the integration ratios of the primary signals suggests contamination or degradation.
Section 5: Understanding Chemical Stability
A deeper understanding of the molecule's structure explains its stability profile and handling requirements.
Handling and Storage Workflow
The following diagram outlines the decision-making process from receiving the compound to its long-term storage to ensure its integrity.
Caption: Decision workflow for receiving and storing the compound.
Potential Degradation Pathways
The structure of this compound contains two key regions susceptible to degradation under improper conditions: the benzyl group and the sulfonamide linkage.
Caption: Simplified potential degradation pathways for the compound.
References
- 1. 36457-58-6|this compound|BLD Pharm [bldpharm.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Buy this compound | 36457-58-6 [smolecule.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Trifluoromethanesulfonamide - Safety Data Sheet [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
troubleshooting sluggish sulfonamide alkylation reactions
Welcome to the technical support center for sulfonamide alkylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during the N-alkylation of sulfonamides. The following content is structured to address specific experimental issues with in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs)
FAQ 1: My sulfonamide alkylation is sluggish or shows no conversion. What are the primary factors to investigate?
Low or no conversion in sulfonamide alkylation often points to inefficient deprotonation of the sulfonamide nitrogen. The acidity of the N-H bond in a sulfonamide is significantly lower than that of an amide, with pKa values typically ranging from 10-13 in DMSO.[1][2] Therefore, the choice of base is critical.
Troubleshooting Steps:
-
Evaluate Your Base Selection: The chosen base must be strong enough to deprotonate the sulfonamide effectively.
-
Commonly Used Bases: Strong bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (KOtBu) are often employed.[3][4]
-
Actionable Protocol: If you are using a weaker base like triethylamine (TEA) or diisopropylethylamine (DIPEA), it is likely insufficient. Switch to a stronger base such as NaH or Cs₂CO₃.
-
-
Assess Solvent Compatibility: The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the nucleophile.
-
Recommended Solvents: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally preferred.[5] They effectively solvate the cation of the base, leading to a more "naked" and reactive sulfonamide anion.[5]
-
Causality: Protic solvents (e.g., alcohols) can solvate the sulfonamide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.
-
-
Check Reagent Quality: Ensure the purity and dryness of your reagents and solvents.
-
Moisture Sensitivity: Sulfonyl chlorides, often used to synthesize the starting sulfonamides, are highly moisture-sensitive and can hydrolyze to unreactive sulfonic acids.[6] Ensure your starting material is pure.
-
Anhydrous Conditions: Water can quench strong bases and protonate the sulfonamide anion. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
FAQ 2: My reaction is producing a significant amount of N,N-dialkylated product. How can I favor mono-alkylation?
N,N-dialkylation is a common side reaction, especially with primary sulfonamides.[5] After the initial N-alkylation, the resulting secondary sulfonamide can be deprotonated again and react with a second molecule of the alkylating agent.[5]
Troubleshooting Strategies for N,N-Dialkylation:
-
Steric Hindrance: This is a highly effective method to prevent dialkylation.[5]
-
Substrate Choice: If possible, start with a more sterically hindered sulfonamide.
-
Alkylating Agent: Employ a bulkier alkylating agent. For example, benzyl bromide is less prone to causing dialkylation than methyl iodide.[5]
-
-
Reaction Stoichiometry and Addition:
-
Controlled Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05–1.1 equivalents).[5]
-
Slow Addition: Adding the alkylating agent slowly or portion-wise to the reaction mixture keeps its instantaneous concentration low, favoring mono-alkylation. One study noted that portion-wise addition of a trichloroacetimidate alkylating agent increased the yield of the mono-alkylated product from 74% to 86%.[7]
-
-
Reaction Conditions:
-
Base Selection: Use a weaker base or a stoichiometric amount of a strong base. A large excess of a strong base can increase the concentration of the deprotonated secondary sulfonamide, promoting dialkylation.[5]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation.[5]
-
Summary of Conditions to Favor Mono-alkylation:
| Condition | Approach to Favor Mono-alkylation | Expected Impact on N,N-Dialkylation |
| Alkylating Agent | Use a bulky agent (e.g., benzyl bromide) | Significantly Reduced |
| Stoichiometry | Near-equimolar (1.05 eq. of alkylating agent) | Reduced |
| Addition Method | Slow/Portion-wise addition of alkylating agent | Reduced |
| Sulfonamide Structure | Sterically hindered N-substituent | Significantly Reduced/Eliminated |
FAQ 3: I suspect O-alkylation is occurring. How can I confirm this and promote N-alkylation?
The sulfonamide anion is an ambident nucleophile, with nucleophilic sites on both the nitrogen and oxygen atoms. This can lead to the formation of an undesired O-alkylated sulfonate ester.
Troubleshooting Strategies for O-Alkylation:
-
Hard-Soft Acid-Base (HSAB) Theory: The nitrogen atom is a "softer" nucleophile than the oxygen atoms. Therefore, using a "soft" alkylating agent will favor N-alkylation.[5]
-
Choice of Alkylating Agent: Alkyl iodides are softer electrophiles than alkyl bromides, which are softer than alkyl tosylates or sulfates.[5]
-
Leaving Group: Alkylating agents with "hard" leaving groups, such as triflates or sulfates (e.g., dimethyl sulfate), are more likely to result in O-alkylation. Conversely, those with "soft" leaving groups like iodide favor N-alkylation.[5]
-
-
Solvent Effects:
-
Polar Aprotic Solvents (DMF, DMSO, ACN): These are generally preferred as they solvate the cation, leaving a more reactive sulfonamide anion that tends to react at the more nucleophilic nitrogen atom.[5]
-
Advanced Troubleshooting and Alternative Methodologies
What if standard alkylation with alkyl halides fails?
When conventional methods are unsuccessful, especially with unreactive alkylating agents or sensitive substrates, consider these alternative approaches:
-
Mitsunobu Reaction: This reaction allows for the alkylation of sulfonamides with primary or secondary alcohols using a phosphine and an azodicarboxylate (e.g., DEAD or DIAD).[8][9] It proceeds with inversion of configuration at the alcohol's stereocenter and is often successful for sterically hindered systems.[9][10]
-
Manganese-Catalyzed "Borrowing Hydrogen" Alkylation: This sustainable method uses alcohols as alkylating agents, with water as the only byproduct.[3][12] A bench-stable Mn(I) PNP pincer precatalyst has been shown to be effective for the mono-N-alkylation of a diverse range of sulfonamides.[3][12]
-
Alkylation with Trichloroacetimidates: This method can proceed under thermal conditions without the need for an external acid or base.[7][13] It is particularly effective for alkylating agents that can form stable carbocations.[7]
-
Buchwald-Hartwig Amination: While technically a C-N cross-coupling reaction, this powerful palladium-catalyzed method can be used to synthesize N-arylsulfonamides from aryl halides or triflates and the parent sulfonamide.[14][15] This is an excellent alternative when direct alkylation is not feasible.
Experimental Protocols & Diagrams
Workflow for Troubleshooting Sluggish Sulfonamide Alkylation
Caption: A decision-making workflow for troubleshooting sluggish sulfonamide alkylations.
General Protocol for a Robust Sulfonamide Alkylation
This protocol is a starting point and may require optimization for specific substrates.
-
Preparation:
-
Oven-dry all glassware and allow it to cool under a stream of inert gas (e.g., argon or nitrogen).
-
To a round-bottom flask equipped with a magnetic stir bar, add the sulfonamide (1.0 eq.).
-
Add anhydrous DMF (to make a 0.1–0.5 M solution).
-
-
Deprotonation:
-
Cool the solution to 0 °C in an ice bath.
-
Add cesium carbonate (Cs₂CO₃, 1.5 eq.) or sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 30–60 minutes.
-
-
Alkylation:
-
Add the alkylating agent (1.1 eq.) dropwise to the stirred suspension.
-
Monitor the reaction by TLC or LC-MS. The reaction may require heating (e.g., 50–80 °C) for less reactive alkylating agents.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
References
- 1. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Workup Procedures for Reactions Involving N-benzyl-1,1,1-trifluoromethanesulfonamide
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup and purification of reactions involving N-benzyl-1,1,1-trifluoromethanesulfonamide (also known as N-benzyltriflamide). The unique properties of the triflamide group, such as its strong electron-withdrawing nature and the acidity of the N-H proton, can present specific challenges during reaction workup.[1][2] This document is designed to address these challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs) - General Workup & Handling
Question 1: My reaction is complete, but my product seems to be lost or in low yield after a standard aqueous workup. What are the likely causes?
Answer:
This is a common issue and can stem from several factors related to the properties of N-benzyltriflamide and its derivatives.
-
Aqueous Solubility: The triflamide moiety can impart significant polarity to a molecule. If your product molecule is relatively small or contains other polar functional groups, it may have partial solubility in the aqueous layer during extraction.
-
Troubleshooting:
-
Check the Aqueous Layer: Before discarding the aqueous layers from your extraction, it's crucial to analyze a small sample by Thin Layer Chromatography (TLC) to see if your product is present.[3][4]
-
Brine Wash: Always perform a final wash of the organic layer with saturated sodium chloride (brine) solution. This helps to "salt out" dissolved organic compounds from the aqueous phase and into the organic layer.[5]
-
Back-Extraction: If product is detected in the initial aqueous washes, perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of your organic solvent.[5]
-
-
-
Emulsion Formation: The presence of polar triflamide compounds can sometimes lead to the formation of stable emulsions during aqueous extraction, making phase separation difficult and leading to product loss at the interface.[6][7]
-
Troubleshooting:
-
Add Brine: Adding saturated brine can often help to break up emulsions by increasing the ionic strength of the aqueous phase.[5]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.[5]
-
-
-
Product Volatility: While less common for many derivatives, if your product has a low molecular weight, it could be volatile and lost during solvent removal on a rotary evaporator.[3][6]
-
Troubleshooting:
-
Use a lower bath temperature and a higher pressure on the rotary evaporator.
-
Check the solvent collected in the rotary evaporator's cold trap for the presence of your product.
-
-
Question 2: I am observing the formation of an unexpected byproduct. What are the common side reactions I should be aware of?
Answer:
Side reactions can occur due to the reactivity of the starting materials, reagents, or the product itself under the reaction or workup conditions.
-
Hydrolysis: The triflamide group is generally stable to hydrolysis under dilute aqueous conditions. However, under strongly acidic or basic conditions, particularly with prolonged heating, cleavage of the N-S bond can occur, leading to the formation of benzylamine and triflic acid, or further degradation products.[8]
-
Expert Insight: N,N'-bis(triflyl)benzimidamides are notably less stable in aqueous basic conditions and can hydrolyze to the corresponding N-triflylbenzamide.[8]
-
-
Reactions with Nucleophiles: The sulfur atom in the triflamide is electrophilic. Strong nucleophiles present in the reaction mixture could potentially attack this position, though this is less common than reactions at other sites in the molecule.
-
Degradation of Starting Materials or Products: If the reaction involves other sensitive functional groups, these may be degrading under the reaction conditions. For example, some compounds are sensitive to air or moisture.[3][9]
-
Troubleshooting:
-
Monitor by TLC: Run a TLC of your reaction mixture alongside your starting material before initiating the workup to confirm that the side product is not simply unreacted starting material.[9][10]
-
Stability Test: To determine if your product is unstable to the workup conditions, take a small aliquot of the crude reaction mixture and subject it to the planned acidic or basic wash. Analyze the result by TLC to see if the byproduct forms under these conditions.[3]
-
-
Section 2: Troubleshooting Specific Workup Procedures
Question 3: My product is an acidic N-H triflamide derivative. How should I tailor my extractive workup?
Answer:
The N-H proton of a triflamide is significantly acidic due to the strong electron-withdrawing effect of the CF₃SO₂ group. This acidity must be considered during workup.
-
Avoid Strong Basic Washes: Washing with strong bases like NaOH or KOH will deprotonate your product, forming a salt. This salt will be highly polar and will partition into the aqueous layer, leading to complete loss of your product from the organic phase.
-
Use Weak Basic Washes Cautiously: A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is often used to neutralize acidic catalysts or byproducts. However, even NaHCO₃ may be basic enough to partially deprotonate your acidic triflamide product.
-
Protocol:
-
If a basic wash is necessary, use saturated NaHCO₃ solution.
-
Add it slowly and carefully to avoid vigorous gas evolution if acid is present.[6]
-
Immediately after separation, re-acidify the bicarbonate wash layer with dilute HCl (e.g., 1M) to a pH of ~2-3.
-
Extract this acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane) to recover any of your product that was extracted as the salt.
-
Combine all organic layers for drying and concentration.
-
-
Workflow for Acidic Triflamide Product Workup
Caption: Extractive workup for acidic triflamide products.
Question 4: I am trying to remove triphenylphosphine oxide (TPPO) from a Mitsunobu reaction where N-benzyltriflamide was the nucleophile. It's co-eluting with my product on silica gel. What should I do?
Answer:
Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove due to its polarity and crystallinity. Here are several strategies:
-
Pre-Chromatography Precipitation: TPPO has low solubility in non-polar solvents.
-
After the workup, concentrate the crude material to a thick oil.
-
Add a minimal amount of a cold, non-polar solvent like diethyl ether or a mixture of hexanes/ether.
-
Stir or sonicate the mixture. TPPO will often precipitate as a white solid.
-
Filter the mixture, washing the solid with more cold non-polar solvent. The desired product is hopefully enriched in the filtrate. Repeat if necessary.[7]
-
-
Modified Column Chromatography:
-
Solvent System: Use a less polar solvent system for your column. Sometimes, using a solvent system containing a small amount of a more coordinating solvent can help separate the compounds.
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel and load it dry onto the column. This can sometimes improve separation.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.[11][12][13]
-
Solvent Screening: The key is to find a solvent system where your product has high solubility at high temperatures and low solubility at low temperatures, while TPPO remains soluble at all temperatures (or vice versa).[12] Common solvent systems to try include ethyl acetate/hexanes, dichloromethane/hexanes, or toluene.
-
Question 5: I performed a deprotection of the N-benzyl group via hydrogenolysis. What is the best workup procedure to remove the palladium catalyst and isolate the deprotected triflamide?
Answer:
The workup for a catalytic hydrogenation requires careful removal of the solid catalyst.
-
Filtration through Celite®: The standard and most effective method is to filter the reaction mixture through a pad of Celite®.
-
Protocol:
-
Place a small plug of cotton or glass wool in the neck of a funnel.
-
Add a 1-2 inch layer of Celite® and gently pack it down.
-
Pre-wet the Celite® pad with the reaction solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Carefully decant the reaction mixture onto the Celite® pad.
-
Wash the reaction flask with several small portions of fresh solvent, passing these washes through the Celite® pad to ensure all the product is collected.
-
The filtrate, now free of the palladium catalyst, can be concentrated under reduced pressure.
-
-
-
Safety Note on Palladium on Carbon (Pd/C): Pd/C is flammable, especially when dry and in the presence of solvent vapors and air. Do not allow the filter cake to dry completely in the open. After filtration, the Celite®/catalyst mixture should be quenched by carefully and slowly adding it to a large volume of water before disposal.
Deprotection Workup Workflow
Caption: Workup for removing hydrogenation catalyst.
Section 3: Purification Data & Strategies
Question 6: What are the best general strategies for purifying products of reactions involving N-benzyltriflamide?
Answer:
The choice of purification technique depends on the physical state of your product and the nature of the impurities.[13][14]
-
Flash Column Chromatography: This is the most common method for purifying non-volatile oils and solids.[15]
-
Stationary Phase: Silica gel is standard. The acidic nature of silica gel is generally compatible with triflamide-containing compounds.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The high polarity of the triflamide group means you may require a higher percentage of the polar solvent than for analogous compounds without this group.
-
Monitoring: Use TLC to determine the optimal solvent system and to track the separation during the column.[10][16] A UV lamp is effective for visualization as the benzyl group is a strong chromophore.
-
-
Recrystallization: This is the ideal method for purifying solid products to a high degree of purity, provided a suitable solvent can be found.[11][12][17]
-
Procedure: Dissolve the impure solid in a minimum amount of a suitable boiling solvent, then allow it to cool slowly. The desired compound should crystallize out, leaving impurities behind in the solution.[11]
-
-
Acid-Base Extraction: For products that are either acidic (possess the N-H proton) or basic (contain a separate amine group, for example), a carefully planned acid-base extraction can be a powerful purification tool to separate them from neutral impurities.[18]
Table 1: Troubleshooting Common Purification Issues
| Issue | Potential Cause | Recommended Solution(s) |
| Product streaks on TLC plate | Product is too acidic for silica gel; compound is overloading the plate. | Spot a more dilute sample. Add a small amount of acetic acid (~0.5%) to the TLC mobile phase. |
| Product won't crystallize ("oils out") | Solution is supersaturated; presence of impurities inhibiting crystal formation; incorrect solvent. | Scratch the inside of the flask with a glass rod; add a seed crystal of pure product; try a different recrystallization solvent or solvent mixture.[5] |
| Product is insoluble in all common organic solvents | The product may be a salt or highly polymeric. | Check the reaction to ensure the desired product was formed. Try highly polar, aprotic solvents like DMF or DMSO, but be aware these are difficult to remove.[7][19] |
| Product co-elutes with a starting material | Starting material and product have very similar polarities. | Try a different solvent system for chromatography (e.g., dichloromethane/methanol or toluene/ethyl acetate); consider derivatizing the starting material or product to change its polarity before purification. |
Conclusion
Successfully working up reactions involving this compound requires a considered approach that accounts for the unique electronic properties of the triflamide group. By anticipating potential issues such as aqueous solubility, acidity, and the removal of common byproducts, researchers can develop robust and efficient purification strategies. This guide provides a foundation for troubleshooting, but careful reaction monitoring and analytical assessment remain the most critical tools for success.
References
- 1. Buy this compound | 36457-58-6 [smolecule.com]
- 2. static.pw.live [static.pw.live]
- 3. How To [chem.rochester.edu]
- 4. Workup [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Technical Support Center: Alternative Bases for Deprotonation of Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for sulfonamide deprotonation. This guide is designed by application scientists to provide in-depth, practical solutions to common challenges encountered during the deprotonation of sulfonamides. We understand that selecting the right base is critical for reaction success, influencing yield, selectivity, and downstream applications. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the deprotonation of sulfonamides in a question-and-answer format.
Issue 1: Incomplete or No Deprotonation
Question: I am not observing any deprotonation of my sulfonamide, or the conversion is very low. What could be the issue?
Answer: This is a common challenge often rooted in the selection of an inappropriate base or suboptimal reaction conditions. The acidity of the sulfonamide proton can vary significantly depending on the substituents.[1][2][3][4][5]
Causality and Solution:
-
Insufficient Base Strength: The pKa of the conjugate acid of your chosen base (pKaH) must be significantly higher than the pKa of the sulfonamide N-H proton (typically in the range of 10-16 for aryl sulfonamides). A general rule of thumb is a difference of at least 2-4 pKa units for efficient deprotonation.
-
Recommendation: Switch to a stronger base. If you are using a weaker base like an amine (e.g., triethylamine, pKaH ~10.7), consider moving to a stronger, non-nucleophilic base.
-
-
Steric Hindrance: If your sulfonamide or the base is sterically bulky, the base may not be able to access the proton.
-
Recommendation: Employ a less sterically hindered base. For example, if a bulky lithium amide like lithium diisopropylamide (LDA) is failing, a smaller base like sodium hydride (NaH) or an organolithium reagent might be more effective, provided other functional groups are compatible.
-
-
Solvent Effects: The choice of solvent can influence the effective basicity of your reagent. Aprotic polar solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the resulting anion.
-
Reaction Temperature: Some deprotonation reactions require elevated temperatures to overcome activation energy barriers. Conversely, highly reactive bases like organolithiums often necessitate cryogenic temperatures (e.g., -78 °C) to prevent side reactions.[6]
Issue 2: Undesired Side Reactions
Question: My reaction is producing significant byproducts. How can I improve the selectivity of the deprotonation?
Answer: Side reactions often occur when the chosen base is also a potent nucleophile or when other acidic protons are present in the molecule.
Causality and Solution:
-
Nucleophilic Attack: Strong bases that are also strong nucleophiles (e.g., organolithium reagents) can attack electrophilic centers in your molecule instead of just deprotonating the sulfonamide.[7][8]
-
Recommendation: Use a non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices for selective deprotonation in the presence of electrophilic functional groups.
-
-
Deprotonation at Other Sites: If your molecule has other acidic protons, such as those on α-carbons to carbonyls or benzylic positions, the base might deprotonate these sites as well.
-
Recommendation: The choice of base and reaction conditions can often direct selectivity. For instance, directed ortho-metalation of arylsulfonamides can be achieved with organolithium reagents.[9] Careful consideration of the relative acidities of all protons in your molecule is crucial.
-
-
Decomposition: Highly reactive bases can sometimes lead to the decomposition of sensitive starting materials or products.
-
Recommendation: Lowering the reaction temperature can often mitigate decomposition pathways. Additionally, ensuring a dry, inert atmosphere is critical, as many strong bases react violently with water and oxygen.[8]
-
Issue 3: Difficulty in Handling the Base
Question: I am hesitant to use highly reactive bases like organolithiums due to safety concerns. Are there safer alternatives?
Answer: Safety is a paramount concern in any laboratory. While organolithium reagents are powerful, several safer and easier-to-handle alternatives exist.[10]
Causality and Solution:
-
Pyrophoric Nature: Reagents like n-butyllithium and tert-butyllithium are pyrophoric and require specialized handling techniques under an inert atmosphere.[10]
-
Recommendation: Consider using metal hydrides like sodium hydride (NaH) or potassium hydride (KH). These are solids that can be dispensed more easily than pyrophoric solutions, although they still require careful handling under an inert atmosphere. Metal amides like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) are also strong bases that are generally not pyrophoric.
-
-
Moisture Sensitivity: All strong bases for sulfonamide deprotonation are highly sensitive to moisture.
-
Recommendation: Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used. The reaction should be conducted under an inert atmosphere of nitrogen or argon.
-
Frequently Asked Questions (FAQs)
What are the most common bases for sulfonamide deprotonation?
The most common bases fall into several categories, depending on the required strength and the compatibility with other functional groups:
-
Metal Hydrides: Sodium hydride (NaH) and potassium hydride (KH) are frequently used due to their strength and non-nucleophilic nature.
-
Metal Amides: Lithium diisopropylamide (LDA), sodium bis(trimethylsilyl)amide (NaHMDS), and potassium bis(trimethylsilyl)amide (KHMDS) are strong, sterically hindered, and non-nucleophilic bases.
-
Organolithium Reagents: n-Butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi) are very strong bases and are often used for deprotonating even weakly acidic C-H bonds.[7][11]
-
Alkali Metal Hydroxides and Alkoxides: In some cases, for more acidic sulfonamides, stronger inorganic bases like potassium hydroxide (KOH) or alkoxides like potassium tert-butoxide (KOtBu) can be effective.
How do I choose the right base for my specific sulfonamide?
The selection process involves considering several factors:
-
Acidity of the Sulfonamide: Estimate the pKa of your sulfonamide. Electron-withdrawing groups on the aryl ring or the nitrogen substituent will increase acidity, while electron-donating groups will decrease it.[1][2][3][4][5]
-
Presence of Other Functional Groups: Identify any other acidic protons or electrophilic sites in your molecule to avoid unwanted side reactions.
-
Desired Selectivity: If you need to deprotonate a specific site in a polyfunctional molecule, a sterically hindered base might be necessary.
-
Reaction Scale and Safety: For large-scale reactions, you might prefer a less hazardous base if it is effective.
Can I use carbonate or amine bases for sulfonamide deprotonation?
Generally, carbonate bases (e.g., K₂CO₃) and common amine bases (e.g., triethylamine) are not strong enough to deprotonate most sulfonamides effectively. However, for sulfonamides with particularly low pKa values due to strong electron-withdrawing groups, these weaker bases might suffice under certain conditions. It is always best to consult the literature for similar substrates.
Data and Protocols
Table 1: Comparison of Common Bases for Sulfonamide Deprotonation
| Base | Abbreviation | pKaH (approx.) | Common Solvents | Key Characteristics |
| Sodium Hydride | NaH | ~36 | THF, DMF | Non-nucleophilic, solid, requires elevated temperatures |
| Potassium Hydride | KH | ~36 | THF, DMF | More reactive than NaH |
| Lithium Diisopropylamide | LDA | ~36 | THF, Hexanes | Strong, non-nucleophilic, sterically hindered |
| Sodium Bis(trimethylsilyl)amide | NaHMDS | ~26 | THF | Strong, non-nucleophilic, sterically hindered |
| n-Butyllithium | n-BuLi | ~50 | Hexanes, THF | Very strong, nucleophilic, pyrophoric |
| Potassium tert-Butoxide | KOtBu | ~19 | THF, t-BuOH | Strong, moderately hindered |
Experimental Workflow: Selecting a Base
Caption: Decision workflow for selecting an appropriate base.
Protocol 1: General Procedure for Deprotonation using Sodium Hydride (NaH)
Materials:
-
Sulfonamide starting material
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert gas (N₂ or Ar) supply
-
Syringes and needles for transfer of anhydrous solvent
Procedure:
-
Preparation: Under an inert atmosphere, add the sulfonamide (1.0 equiv) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF or DMF via syringe to dissolve the sulfonamide.
-
Base Addition: Carefully add NaH (1.1-1.5 equiv) portion-wise to the stirred solution at 0 °C or room temperature. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Reaction: Allow the reaction mixture to stir at room temperature or heat as necessary (e.g., 40-60 °C) until deprotonation is complete (monitor by TLC or quenching a small aliquot with D₂O and analyzing by ¹H NMR).
-
Downstream Reaction: The resulting sulfonamide anion can now be used in subsequent reactions with electrophiles.
Protocol 2: General Procedure for Deprotonation using Lithium Diisopropylamide (LDA)
Materials:
-
Sulfonamide starting material
-
Diisopropylamine
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, and inert gas (N₂ or Ar) supply
-
Syringes and needles
Procedure:
-
LDA Preparation (in situ):
-
Under an inert atmosphere, add anhydrous THF to a dry round-bottom flask and cool to -78 °C (dry ice/acetone bath).
-
Add diisopropylamine (1.1 equiv) via syringe.
-
Slowly add n-butyllithium (1.05 equiv) dropwise via syringe.
-
Stir the solution at -78 °C for 15-30 minutes.
-
-
Sulfonamide Addition:
-
In a separate flask, dissolve the sulfonamide (1.0 equiv) in a minimal amount of anhydrous THF.
-
Slowly add the sulfonamide solution dropwise to the pre-formed LDA solution at -78 °C.
-
-
Reaction: Stir the reaction mixture at -78 °C for 30-60 minutes, or as determined by reaction monitoring.
-
Downstream Reaction: The resulting lithium sulfonamide salt is ready for reaction with an electrophile at low temperature.
References
- 1. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sulfonamide - Wikipedia [en.wikipedia.org]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.saylor.org [resources.saylor.org]
Technical Support Center: N-Alkylation Control
Guide: Managing N,N-Dialkylation as a Side Reaction
Welcome to the technical support center for managing N,N-dialkylation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with overalkylation in their synthetic workflows. As Senior Application Scientists, we have curated this resource to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant amounts of a di-alkylated byproduct in my reaction. What is the primary cause?
The formation of an N,N-dialkylated product stems from the fact that the desired mono-alkylated amine is often more nucleophilic than the starting primary amine or aniline. This increased nucleophilicity arises from the electron-donating nature of the newly introduced alkyl group, which enhances the electron density on the nitrogen atom. Consequently, the mono-alkylated product can compete with the starting material for the alkylating agent, leading to a second alkylation event.
Several factors can exacerbate this issue:
-
Stoichiometry: Using a large excess of the alkylating agent directly increases the probability of a second alkylation.
-
Reaction Conditions: Higher temperatures can provide the necessary activation energy for the less reactive mono-alkylated amine to react further.
-
Base Strength: The choice and amount of base can significantly influence the concentration of the deprotonated amine, affecting reaction rates.
Q2: How does the nature of the alkylating agent affect the selectivity for mono-alkylation?
The structure of the alkylating agent is a critical determinant of selectivity. Sterically hindered (bulky) alkylating agents significantly disfavor the second alkylation step. The mono-alkylated intermediate, already more sterically crowded than the primary amine, presents a much larger barrier to attack by a bulky electrophile.
| Alkylating Agent Type | Propensity for Di-alkylation | Rationale |
| Methyl Iodide (MeI) | High | Small, highly reactive electrophile with minimal steric hindrance. |
| Benzyl Bromide (BnBr) | Moderate to High | Reactive benzylic halide; steric hindrance is minimal. |
| Isopropyl Iodide (i-PrI) | Low to Moderate | Secondary halide provides more steric bulk than a primary halide. |
| tert-Butyl Bromide (t-BuBr) | Very Low | Tertiary halide offers significant steric hindrance, often favoring elimination over substitution. |
For instance, attempting to synthesize a mono-benzyl aniline from aniline and benzyl bromide often yields significant dibenzylaniline. In contrast, using a more sterically demanding electrophile would favor the mono-alkylated product.
Q3: Can the choice of solvent influence the mono- vs. di-alkylation ratio?
Absolutely. The solvent plays a multifaceted role in modulating the reaction's outcome.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for N-alkylation reactions as they effectively solvate the cation of the base (e.g., K⁺ in K₂CO₃) while leaving the amine nucleophile relatively "bare" and reactive. However, by accelerating the overall reaction rate, they can sometimes increase the rate of the second alkylation as well.
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol): These solvents can solvate both the amine nucleophile and the electrophile. Hydrogen bonding between the solvent and the amine can decrease its nucleophilicity, potentially slowing the reaction but sometimes offering better selectivity by tempering the reactivity of the highly nucleophilic mono-alkylated intermediate.
-
Nonpolar Solvents (e.g., Toluene, THF): In these solvents, the reactants, particularly the base, may have poor solubility, leading to a heterogeneous reaction. This can sometimes be advantageous, as the reaction occurs at the surface of the solid base, and slow, controlled addition of the alkylating agent can improve selectivity.
Troubleshooting Guide: Minimizing N,N-Dialkylation
This section provides a systematic approach to diagnosing and solving issues with overalkylation.
Issue 1: My reaction consistently yields >20% di-alkylated product despite using 1:1 stoichiometry.
Underlying Cause: Even with perfect stoichiometry, the higher nucleophilicity of the mono-alkylated product can make it outcompete the starting material. The key is to manipulate the reaction conditions to favor the first alkylation kinetically.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive di-alkylation.
Protocol 1: Controlled Addition of the Alkylating Agent
This protocol aims to keep the concentration of the alkylating agent low at all times, thereby favoring its reaction with the more abundant starting amine.
-
Setup: Dissolve the starting amine (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) in a polar aprotic solvent (e.g., Acetonitrile).
-
Reagent Preparation: In a separate flask or a gas-tight syringe, dissolve the alkylating agent (0.95-1.05 eq) in a small amount of the same solvent.
-
Slow Addition: Using a syringe pump, add the alkylating agent solution to the reaction mixture over a period of 2-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The goal is to observe the consumption of the starting material without a significant build-up of the di-alkylated product.
-
Quenching: Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
Issue 2: My substrate is a primary aliphatic amine, and it dialkylates almost instantly.
Underlying Cause: Primary aliphatic amines are significantly more nucleophilic and less sterically hindered than anilines, making di-alkylation extremely rapid. Standard control methods are often insufficient. The solution typically involves an alternative synthetic strategy, such as reductive amination or the use of a protecting group.
Strategic Pivot Diagram:
Caption: Strategic decision-making for alkylating highly reactive amines.
Protocol 2: Mono-Alkylation via Reductive Amination
This is often the most reliable method for the mono-alkylation of primary amines.
-
Imine Formation: Dissolve the primary amine (1.0 eq) and the corresponding aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Add a drying agent like MgSO₄ or molecular sieves if needed. Stir for 1-2 hours at room temperature.
-
Reduction: To the mixture containing the presumed imine intermediate, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine and the formation of the desired secondary amine.
-
Workup: Quench the reaction carefully with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Technical Support Center: Solvent Effects on N-Benzylation Reactivity
Welcome to the Technical Support Center for N-Benzylation Reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in achieving optimal reaction outcomes. Here, we move beyond simple protocols to explain the underlying principles governing reactivity, providing you with the knowledge to troubleshoot and optimize your experiments effectively.
Fundamental Questions & Core Principles
Q1: What is the primary role of the solvent in an N-benzylation reaction?
At its core, an N-benzylation reaction is a nucleophilic substitution, where an amine (the nucleophile) attacks a benzyl electrophile (commonly a benzyl halide), displacing a leaving group. The solvent is not merely a medium for dissolving reactants; it is an active participant that profoundly influences the reaction pathway, rate, and selectivity.[1]
The solvent's primary roles are:
-
Solubilizing Reactants: Ensuring the amine, benzylating agent, and any base or additives are in the same phase to react.[1][2]
-
Stabilizing Intermediates and Transition States: The solvent's polarity and ability to form hydrogen bonds can stabilize or destabilize charged species that form during the reaction, directly affecting the activation energy.[1][3][4]
-
Mediating Nucleophile Reactivity: The solvent can interact with the amine nucleophile, either enhancing or diminishing its strength.[5][6][7]
The reaction typically proceeds via one of two mechanisms: SN1 (unimolecular) or SN2 (bimolecular). The solvent is often the deciding factor that dictates which pathway is favored.
Caption: SN1 vs. SN2 pathways in N-benzylation.
Troubleshooting Guide & Optimization
Problem 1: My N-benzylation reaction is extremely slow or shows no conversion.
This is one of the most common issues and is almost always linked to the solvent's interaction with the nucleophile, especially when an SN2 mechanism is intended.
Causality Analysis: The SN2 reaction rate is directly proportional to the nucleophile's strength and concentration.[8] If your amine nucleophile is "caged" by the solvent, its reactivity will plummet. This caging effect is characteristic of polar protic solvents (e.g., water, methanol, ethanol).[6][9][10] These solvents have O-H or N-H bonds and form strong hydrogen bonds with the lone pair of the amine, effectively sequestering it and making it less available to attack the electrophilic benzyl carbon.[4][6][7]
Solution: Switch to a polar aprotic solvent . These solvents (e.g., DMSO, DMF, acetonitrile, acetone) lack O-H or N-H bonds.[11] They are polar enough to dissolve the reactants but do not form hydrogen bonds with the amine.[9][12] In fact, they tend to solvate the cation of any base used (like K⁺ from K₂CO₃), leaving the amine anion "naked" and highly reactive.[8][9] This dramatically accelerates the SN2 reaction rate, sometimes by several orders of magnitude.[12]
Caption: Solvation of an amine nucleophile in protic vs. aprotic solvents.
Problem 2: I am getting a mixture of products, including those from an SN1 pathway (e.g., racemization, rearranged products).
Causality Analysis: While benzyl halides typically favor SN2, the benzylic position can stabilize a carbocation, opening the door for a competing SN1 reaction.[3] This pathway is strongly promoted by polar protic solvents . These solvents excel at stabilizing the two charged species formed in the rate-determining step of an SN1 reaction: the benzylic carbocation and the halide anion.[3][10][13][14] This stabilization lowers the activation energy for the SN1 pathway, making it competitive with the SN2 route.
Solution: To suppress the SN1 pathway and favor SN2, minimize carbocation formation.
-
Switch to a Polar Aprotic Solvent: As discussed, solvents like acetonitrile (ACN) or DMF do not effectively stabilize ions, thus disfavoring the SN1 mechanism.[2][9]
-
Increase Nucleophile Concentration/Strength: The SN2 rate depends on the nucleophile, while the SN1 rate does not. Using a higher concentration of the amine or adding a non-nucleophilic base to deprotonate it can push the equilibrium towards the SN2 pathway.
Table 1: Properties of Common Solvents and Their Influence on N-Benzylation
| Solvent | Dielectric Constant (ε) at 20°C | Type | Favored Pathway | Rationale |
| Water (H₂O) | 80.1 | Polar Protic | SN1 | Excellent at stabilizing both carbocation and leaving group; cages nucleophile.[4][10] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | SN2 | High polarity dissolves reactants well, but cannot H-bond, leaving a highly reactive nucleophile.[2][12] |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | SN2 | Similar to DMSO, effectively promotes SN2 by creating a "naked" nucleophile.[12] |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | SN2 | A classic SN2 solvent; effectively solvates cations while leaving the nucleophile reactive.[12][15] |
| Methanol (MeOH) | 32.7 | Polar Protic | SN1 / Slow SN2 | Stabilizes ions for SN1; strongly solvates and deactivates the nucleophile for SN2.[3][5] |
| Acetone | 20.7 | Polar Aprotic | SN2 | Good SN2 solvent, though less polar than DMSO or DMF.[12][16] |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | SN2 | Moderately polar; good for SN2 if reactants are sufficiently soluble.[17] |
| Toluene | 2.4 | Nonpolar | Very Slow SN2 | Generally a poor choice due to low polarity and inability to dissolve ionic reagents or stabilize the charged transition state.[18] |
| Hexane | 1.9 | Nonpolar | Ineffective | Reactants (especially salts) are typically insoluble.[12] |
Data sourced from multiple references.[19][20]
Frequently Asked Questions (FAQs)
Q: Can I run the reaction neat or solvent-free? A: Yes, solvent-free N-benzylations are possible, particularly at elevated temperatures.[17] This is often seen in "hydrogen autotransfer" methodologies using benzyl alcohol instead of benzyl halides.[21] For traditional reactions with benzyl halides, this is less common as it can lead to poor mixing and localized overheating, potentially causing side reactions.
Q: My amine is poorly soluble in DMF and ACN. What should I do? A: Solubility is paramount. If your substrate is insoluble, the reaction will be heterogeneous and slow. You might consider a less polar aprotic solvent where your substrate has better solubility, such as THF or dioxane.[17] Alternatively, a mixture of solvents could be employed. For instance, a small amount of a polar solvent like DMF in a less polar medium like toluene can sometimes improve reaction rates without full dissolution.
Q: How does temperature affect solvent choice? A: Higher temperatures increase reaction rates but can also promote side reactions like eliminations or over-alkylation.[22] When selecting a solvent, ensure its boiling point is appropriate for the desired reaction temperature. For example, if a reaction requires heating to 100°C, a solvent like diethyl ether (BP 35°C) would be unsuitable, whereas toluene (BP 111°C) or DMF (BP 153°C) would be appropriate choices.
Q: I'm performing an N-benzylation on a molecule with both an amine and a hydroxyl group. How can I use the solvent to improve N-selectivity over O-selectivity? A: This is a classic chemoselectivity challenge. Generally, polar aprotic solvents like DMF or THF tend to favor N-alkylation.[18] In contrast, polar protic solvents can sometimes favor O-alkylation, as they can deprotonate the more acidic hydroxyl group. The choice of base is also critical here, but starting with a polar aprotic solvent is a key step towards achieving N-selectivity.
Experimental Protocols
Protocol 1: General Procedure for SN2 N-Benzylation in a Polar Aprotic Solvent
This protocol describes a typical setup for the N-benzylation of a primary or secondary amine using benzyl bromide in DMF.
Materials:
-
Amine (1.0 equiv.)
-
Benzyl bromide (1.1 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous DMF (5-10 mL per mmol of amine).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60°C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: General workflow for a typical N-benzylation experiment.
Protocol 2: Solvent Screening for Optimizing N-Benzylation Reactivity
Objective: To empirically determine the optimal solvent for a specific N-benzylation reaction.
Procedure:
-
Set up five identical small reaction vessels (e.g., 4 mL vials) with stir bars.
-
In each vial, place the amine (1.0 equiv., e.g., 0.1 mmol) and the base (e.g., K₂CO₃, 2.0 equiv.).
-
To each vial, add 1 mL of a different anhydrous solvent:
-
Vial 1: DMF (Polar Aprotic)
-
Vial 2: Acetonitrile (Polar Aprotic)
-
Vial 3: THF (Polar Aprotic, less polar)
-
Vial 4: Toluene (Nonpolar)
-
Vial 5: Ethanol (Polar Protic)
-
-
Add the benzylating agent (1.1 equiv.) to each vial.
-
Seal the vials and stir them all at the same temperature (e.g., 40°C) on a multi-position hotplate stirrer.
-
After a set time (e.g., 2, 6, and 24 hours), take a small aliquot from each reaction, quench with water, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by TLC or LC-MS to compare the consumption of starting material and formation of the product.
-
The solvent that provides the fastest conversion and cleanest product profile is the optimal choice for scale-up.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 8. users.wfu.edu [users.wfu.edu]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. www1.chem.umn.edu [www1.chem.umn.edu]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Triflamide (Tf) Protecting Group Deprotection
Welcome to the Technical Support Center for triflamide (Tf) protecting group deprotection. The trifluoromethanesulfonyl (triflyl or Tf) group is an exceptionally robust N-protecting group, prized for its stability under a wide range of chemical conditions. This stability, however, often translates into a significant challenge when its removal is required.[1][2] The strong electron-withdrawing nature of the triflyl group significantly deactivates the nitrogen, making the N–S bond particularly difficult to cleave.[3]
This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with triflamide deprotection. It provides in-depth troubleshooting advice, detailed protocols for various deprotection methods, and answers to frequently asked questions, all grounded in established chemical principles and supported by peer-reviewed literature.
Part 1: Troubleshooting Guide (Problem-Oriented Q&A)
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.
Q1: My reductive deprotection of the Tf group is sluggish, incomplete, or fails entirely. What are the likely causes and how can I fix it?
A1: Reductive cleavage is a common strategy for Tf group removal, but its success is highly dependent on the reagent, substrate, and reaction conditions. Failure often points to issues with the reducing agent's strength or reaction setup.
Common Problem: You are attempting to use a standard reducing agent like sodium borohydride (NaBH₄) alone, and you observe no reaction or very low conversion.
Underlying Cause: The N–S bond in a triflamide is exceptionally strong and resistant to cleavage. Standard borohydride reagents are generally not powerful enough on their own to reduce the sulfonamide moiety directly.[4] More potent hydride sources or alternative reductive methods are typically required.
Troubleshooting Workflow & Solutions:
-
Activate the Amide First: A highly effective strategy is the in-situ activation of the triflamide using triflic anhydride (Tf₂O), followed by reduction with NaBH₄. This two-step, one-pot procedure generates a highly electrophilic iminium intermediate that is readily reduced by NaBH₄.[5] This method is often successful for a wide range of amides and lactams under mild conditions.[5]
-
Switch to a Stronger Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent than NaBH₄ and can cleave some sulfonamides.[4] However, its high reactivity can lead to a lack of chemoselectivity, reducing other functional groups like esters and carboxylic acids.[4] This should be used with caution and only on substrates lacking sensitive functional groups.
-
Explore Metal-Free Reductive Cleavage: For complex molecules, metal-free methods can offer superior chemoselectivity. A powerful neutral organic electron donor, when photoactivated, can reductively cleave even challenging N,N-dialkyl arenesulfonamides at room temperature.[6] This method works by transferring an electron to the arenesulfonyl group, initiating the cleavage of the N–S bond.[6] Another approach involves using a bis-pyridinylidene organic super-electron-donor, which has been shown to convert triflamides to their parent amines.[7][8]
Q2: I am observing decomposition of my starting material or desired product under the deprotection conditions. How can I improve selectivity?
A2: Substrate decomposition is a clear sign that the chosen deprotection conditions are too harsh for the functional groups present in your molecule. The key to success is selecting an "orthogonal" deprotection strategy—one that selectively cleaves the Tf group while leaving other functionalities intact.[9]
Common Problem: You are using strong acidic or basic conditions (e.g., refluxing HBr or concentrated NaOH) and observing a complex mixture of byproducts via TLC or LC-MS analysis.
Underlying Cause: Many functional groups (e.g., esters, silyl ethers, Boc groups) are labile to strong acids or bases.[9][10] The stability of the triflamide often necessitates conditions that are destructive to the rest of the molecule.
Solutions & Method Selection:
-
Assess Substrate Stability: First, analyze your substrate for any acid- or base-sensitive functional groups. This will immediately rule out harsh hydrolytic methods.
-
Choose a Mild, Neutral Method:
-
Reductive Methods: As discussed in Q1, photoactivated organic electron donors operate under neutral conditions and offer excellent chemoselectivity.[6]
-
Nucleophilic Cleavage: Thiol-based reagents under basic conditions can be effective. For example, 2-mercaptoethanol in the presence of a base like potassium phosphate can cleave certain sulfonamides under relatively mild heating.[11] This approach avoids strong acids and powerful reducing agents.
-
-
Optimize Reaction Conditions: If a particular method shows promise but still causes some degradation, try modifying the conditions:
-
Lower the Temperature: Many reactions can proceed, albeit more slowly, at lower temperatures, which often minimizes side reactions.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation.
-
Use a Weaker Base/Acid: If basic or acidic conditions are necessary, screen weaker alternatives (e.g., K₂CO₃ instead of NaOH; acetic acid instead of HBr).
-
Q3: My standard basic hydrolysis isn't working for my sterically hindered substrate. What are my alternatives?
A3: Steric hindrance around the nitrogen or the sulfur atom can prevent the necessary nucleophilic attack or coordination required for many deprotection methods.
Common Problem: A triflamide on a secondary amine, particularly one flanked by bulky groups, is completely unreactive to standard hydrolytic or reductive conditions.
Underlying Cause: The bulky substituents physically block the approach of reagents to the N–S bond. The transition state for cleavage is too high in energy to be easily accessible.
Solutions:
-
Employ Small, Potent Reagents:
-
Reductive Cleavage with Activation: The Tf₂O/NaBH₄ method can be effective here.[5] The formation of the iminium intermediate can sometimes alter the conformation of the molecule, making it more accessible to the small hydride nucleophile.
-
Dissolving Metal Reduction: Conditions like sodium in liquid ammonia (Birch reduction) can sometimes overcome steric hindrance but are very harsh and have limited functional group tolerance.
-
-
Consider Intramolecular Assistance: While not a general method, in some specific cases, a neighboring functional group can be used to facilitate an intramolecular cleavage reaction. This requires specific substrate design.
-
Re-evaluate the Protecting Group Strategy: If deprotection of a highly hindered triflamide proves intractable, the most practical solution may be to revisit the synthetic route and choose a more labile protecting group for that specific nitrogen atom from the outset.
Part 2: Frequently Asked Questions (FAQs)
What are the most common methods for triflamide deprotection?
The primary methods for cleaving the highly stable N-Tf bond can be categorized as follows:
| Method Category | Reagents & Conditions | Mechanism | Pros | Cons |
| Reductive Cleavage | NaBH₄/Tf₂O; LiAlH₄; Photoactivated organic electron donors.[5][6][7] | Hydride attack or single-electron transfer (SET) leading to N–S bond scission. | Generally mild and highly effective.[5] Can be very chemoselective.[6] | LiAlH₄ has poor functional group tolerance.[4] SET reagents can be specialized. |
| Basic Hydrolysis | Strong bases (e.g., NaOH, KOH) often at elevated temperatures. | Nucleophilic attack of hydroxide at the sulfur atom. | Simple reagents. | Often requires harsh conditions; low functional group tolerance; ineffective for hindered substrates. |
| Acidic Hydrolysis | Strong acids (e.g., HBr in acetic acid, TFA).[10] | Protonation of the nitrogen followed by nucleophilic attack. | Effective for some substrates. | Very harsh conditions; risk of substrate degradation.[10] |
| Nucleophilic Cleavage | Thiols (e.g., thiophenol, 2-mercaptoethanol) with a base.[11] | Nucleophilic attack by the thiolate at the sulfur atom. | Milder than strong acid/base hydrolysis. | Can require heating; potential for side reactions with sulfur-containing substrates. |
How do I choose the best deprotection method for my specific molecule?
Choosing the right method requires a careful analysis of your substrate's properties. The following decision tree provides a logical workflow for method selection.
Caption: Decision workflow for selecting a triflamide deprotection method.
What is the mechanism of reductive deprotection with NaBH₄ after Tf₂O activation?
This powerful method proceeds through a distinct mechanistic pathway that enhances the reactivity of the otherwise stable triflamide.
Caption: Simplified mechanism for Tf deprotection via activation and reduction.
Causality Explained:
-
Activation: The triflamide nitrogen attacks one of the highly electrophilic sulfur atoms of triflic anhydride (Tf₂O). This generates a highly reactive iminium-like intermediate.[5]
-
Reduction: This intermediate is now highly susceptible to nucleophilic attack by a hydride (H⁻) from sodium borohydride. The hydride attacks, leading to the cleavage of the N–S bond and liberation of the free amine after workup.[4][5]
This activation strategy effectively transforms the stable, unreactive triflamide into a transient, highly reactive species that a mild reducing agent like NaBH₄ can easily cleave.
Part 3: Key Experimental Protocols
Disclaimer: These protocols are intended as a guide. Optimal conditions (concentration, temperature, time) may vary with the specific substrate and should be determined empirically. Always run reactions on a small scale first.
Protocol 1: General Procedure for Reductive Deprotection via Tf₂O Activation
This method is adapted from the work of Huang and coworkers and is broadly applicable.[5]
Materials:
-
Triflamide-protected substrate
-
Triflic anhydride (Tf₂O)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard workup and purification supplies (e.g., ethyl acetate, brine, MgSO₄, silica gel)
Step-by-Step Procedure:
-
Dissolve the triflamide substrate (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic anhydride (1.2 - 1.5 equiv) dropwise. The reaction mixture may change color.
-
Stir the reaction at 0 °C for 30-60 minutes to ensure complete activation.
-
Carefully add sodium borohydride (3.0 - 5.0 equiv) portion-wise. Caution: Gas evolution (hydrogen) may occur.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Reaction times can range from 1 to 12 hours.
-
Once complete, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validation: Successful deprotection will be confirmed by the disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak. The identity of the product should be confirmed by NMR spectroscopy and mass spectrometry, noting the absence of the CF₃ signal in ¹⁹F NMR and the correct mass for the deprotected amine.
References
- 1. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triflamides and Triflimides: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions [organic-chemistry.org]
- 6. Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of triflate esters and triflamides with an organic neutral super-electron-donor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Reactions of triflate esters and triflamides with an organic neutral super-electron-donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. WO2014033466A1 - Method and compositions for removing acid-labile protecting groups - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Tale of Two Trifluoromethanesulfonamides: A Comparative Guide for the Synthetic Chemist
In the nuanced landscape of modern organic synthesis, the strategic introduction of trifluoromethanesulfonyl (triflyl) groups and protected nitrogen functionalities is paramount for the construction of complex molecular architectures. Among the diverse reagents available for these transformations, N-benzyl-1,1,1-trifluoromethanesulfonamide and N-phenyl-bis(trifluoromethanesulfonimide) represent two distinct, yet equally valuable, tools in the chemist's arsenal. This guide provides an in-depth, objective comparison of these reagents, elucidating their disparate reactivity profiles and optimal applications, supported by experimental data and detailed protocols to inform your synthetic strategy.
At a Glance: Key Physicochemical and Reactive Properties
While both molecules share the trifluoromethanesulfonamide motif, their structures dictate their primary roles in synthesis. N-phenyl-bis(trifluoromethanesulfonimide), often abbreviated as PhNTf₂, is a powerful electrophilic triflating agent. In contrast, this compound acts as a nucleophilic nitrogen source, leveraging the trifluoromethanesulfonyl group as a robust protecting group.
| Property | This compound | N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) |
| CAS Number | 36457-58-6[1] | 37595-74-7 |
| Molecular Formula | C₈H₈F₃NO₂S[1] | C₈H₅F₆NO₄S₂ |
| Molecular Weight | 239.22 g/mol [2] | 357.24 g/mol |
| Appearance | Colorless solid[2] | White to off-white crystalline powder |
| Melting Point | 44-46 °C[2] | 100-102 °C |
| Primary Reactivity | Nucleophilic Nitrogen Source | Electrophilic Triflating Agent |
| Key Applications | Introduction of a protected primary amine (Gabriel, Mitsunobu reactions)[2] | Formation of enol and aryl triflates for cross-coupling reactions[3][4] |
Core Directive Deep Dive: Triflation vs. Amination
The fundamental difference in the reactivity of these two reagents stems from the substitution on the nitrogen atom.
N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂): The Triflation Virtuoso
PhNTf₂ is a highly effective and mild reagent for the introduction of the trifluoromethanesulfonyl (triflyl) group, a superlative leaving group in nucleophilic substitution and an activating group for cross-coupling reactions.[5] Its stability and ease of handling make it a superior alternative to the more aggressive triflic anhydride (Tf₂O), particularly in the synthesis of enol triflates from carbonyl compounds.[4] The electron-withdrawing nature of the two triflyl groups on the nitrogen atom renders the sulfur atoms highly electrophilic, facilitating the transfer of a triflyl group to a nucleophile.
The primary application of PhNTf₂ lies in the preparation of vinyl and aryl triflates, which are versatile intermediates in a myriad of transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Heck reactions.[3][5] This reactivity opens avenues for the construction of complex carbon-carbon bonds, a cornerstone of modern pharmaceutical and materials science research.
This compound: A Protected Nitrogen Donor
In stark contrast, this compound serves as a valuable source of a protected primary amine. The trifluoromethanesulfonyl group acts as a robust, electron-withdrawing protecting group for the nitrogen atom, which can be cleaved under specific conditions. This reagent is particularly useful in reactions where a primary amine is to be introduced, such as the Gabriel and Mitsunobu reactions.[2]
In these transformations, the deprotonated sulfonamide acts as a nucleophile, attacking an electrophilic carbon center. The benzyl group can subsequently be removed, if desired, to unveil the primary sulfonamide. The trifluoromethanesulfonyl group imparts unique electronic properties and can influence the biological activity of the resulting molecules.[2]
Head-to-Head Performance in Key Synthetic Transformations
A direct comparison of these reagents in the same reaction is generally not meaningful due to their fundamentally different roles. However, we can compare their efficacy in their respective flagship applications.
Enol Triflate Formation: The Domain of PhNTf₂
For the synthesis of enol triflates, PhNTf₂ is the reagent of choice. Its reaction with a ketone enolate proceeds in high yield to afford the corresponding vinyl triflate.
Experimental Protocol: Synthesis of 3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate
This protocol is adapted from a literature procedure for the synthesis of a vinyl triflate from β-tetralone.
-
Materials: β-Tetralone, Potassium tert-butoxide, N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a solution of β-tetralone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of potassium tert-butoxide (1.1 equiv) in THF dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add solid PhNTf₂ (1.1 equiv) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Expected Yield: 97-98%.
Introduction of a Protected Amine: The Role of this compound
This compound is an effective nucleophile in Gabriel and Mitsunobu reactions for the synthesis of protected primary amines.
Conceptual Experimental Protocol: Gabriel Synthesis of a Protected Benzylamine Derivative
This protocol is a conceptual adaptation of the classical Gabriel synthesis, utilizing this compound as the nitrogen source.
-
Materials: this compound, a suitable base (e.g., potassium carbonate), an alkyl halide (e.g., benzyl bromide), and a polar aprotic solvent (e.g., DMF).
-
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.5 equiv).
-
Stir the mixture at room temperature for 30 minutes to facilitate deprotonation of the sulfonamide.
-
Add the alkyl halide (1.1 equiv) and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, pour into water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The choice of base and reaction conditions should be optimized for the specific substrate. The trifluoromethanesulfonyl group can be removed under specific reductive or hydrolytic conditions if the free amine is desired.
Mechanistic Insights: Visualizing the Reactivity
The distinct applications of these reagents are rooted in their mechanistic pathways.
Caption: Mechanism of Enol Triflate Formation using PhNTf₂.
Caption: Generalized Mechanism of Gabriel Synthesis with this compound.
Conclusion: Selecting the Right Tool for the Job
This compound and N-phenyl-bis(trifluoromethanesulfonimide) are not interchangeable reagents but rather complementary tools for the synthetic chemist.
-
Choose N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) when:
-
You need to synthesize vinyl or aryl triflates as precursors for cross-coupling reactions.
-
A mild and selective triflating agent is required, especially for sensitive substrates.
-
You are looking for a stable, easy-to-handle alternative to triflic anhydride.
-
-
Choose this compound when:
-
Your goal is to introduce a protected primary amine functionality.
-
You are performing a Gabriel or Mitsunobu-type reaction.
-
The presence of the trifluoromethanesulfonyl group is desired in the final product for its electronic or potential biological properties.
-
By understanding the distinct reactivity profiles and applications of these reagents, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately leading to more efficient and successful outcomes.
References
A Senior Application Scientist's Guide to Triflamides vs. Triflimides in Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of reagents and catalysts is paramount to achieving desired outcomes with efficiency and precision. Among the vast arsenal of modern synthetic tools, organofluorine sulfonamides have carved out a significant niche. Specifically, triflamides and triflimides have emerged as powerful assets due to their unique electronic properties.
This guide provides an in-depth, objective comparison of these two classes of compounds. Moving beyond simple definitions, we will explore the causal relationships behind their reactivity, supported by experimental data and protocols, to empower you to make informed decisions in your synthetic strategy.
Defining the Landscape: Structure and Nomenclature
A common point of confusion arises from the nomenclature. For clarity, this guide will adhere to the following definitions:
-
Triflamides (TfNHR): This class refers to N-substituted trifluoromethanesulfonamides (CF₃SO₂NHR). They contain a single trifluoromethanesulfonyl (triflyl or Tf) group attached to a nitrogen atom.
-
Triflimides (Tf₂NR): This class, most notably represented by bis(trifluoromethanesulfonyl)imide (Tf₂NH), contains two triflyl groups attached to the same nitrogen atom. The resulting anion, [N(SO₂CF₃)₂]⁻, is often abbreviated as Tf₂N⁻ or TFSI.[1]
The core difference lies in the number of powerful electron-withdrawing triflyl groups, a distinction that fundamentally governs their chemical behavior.[2][3]
Diagram: Comparative Molecular Structures
Caption: General structures of a Triflamide and a Triflimide.
Physicochemical Properties: The Foundation of Reactivity
The divergent applications of triflamides and triflimides are a direct consequence of their differing physicochemical properties, primarily their acidity.
The presence of a second triflyl group on the nitrogen in triflimides causes a dramatic increase in the acidity of the N-H proton. The negative charge of the resulting conjugate base (Tf₂N⁻) is extensively delocalized across two sulfonyl groups and six fluorine atoms. This high degree of charge delocalization stabilizes the anion, making its parent acid, Tf₂NH, a "superacid."[4][5]
| Property | Triflamide (TfNH₂) | Triflimide (Tf₂NH) | Causality & Experimental Insight |
| pKa (in H₂O) | ~6.33[6][7] | ~-0.4 (est.), often cited as 2.8 in older literature.[4][6] | The two electron-withdrawing Tf groups in Tf₂NH extensively delocalize the negative charge of the conjugate base, leading to a massive increase in acidity over the singly substituted TfNH₂.[4] |
| Conjugate Base Nucleophilicity | Moderately Nucleophilic | Extremely Weakly/Non-nucleophilic[2][3] | The extensive charge delocalization and steric bulk of the two Tf groups in the Tf₂N⁻ anion render it an exceptionally poor nucleophile.[8] This is a critical feature for its use in catalysis. |
| Lipophilicity | High[2] | Very High | The trifluoromethyl groups contribute significantly to the lipophilicity of both classes, enhancing solubility in organic solvents.[7][9] |
| Stability | Generally Stable | Highly Stable | The Tf₂N⁻ anion is exceptionally stable, allowing for the isolation of salts with highly reactive cations and its use in demanding catalytic cycles.[1] |
Comparative Applications in Organic Synthesis
The distinct properties outlined above dictate the primary roles these compounds play in the synthetic chemist's toolbox.
Role as Brønsted Acid Catalysts
This is the area of greatest divergence. Triflimide (Tf₂NH) is a premier Brønsted superacid catalyst, often outperforming the well-known triflic acid (TfOH).[5][10]
Expertise & Experience: The superiority of Tf₂NH over TfOH stems from the nature of its conjugate base. While the triflate anion (TfO⁻) is a weak nucleophile, the triflimide anion (Tf₂N⁻) is practically non-nucleophilic.[8] In reactions that generate carbocationic intermediates, this lack of nucleophilicity prevents the anion from intercepting the cation, thereby avoiding side product formation and allowing the desired reaction to proceed. Tf₂NH is therefore the catalyst of choice for a wide array of reactions including Friedel-Crafts alkylations and acylations, cycloadditions, and rearrangements.[6][11]
In contrast, triflamides are not typically used as Brønsted acid catalysts due to their significantly lower acidity.
Experimental Evidence: In the aromatization of certain dibenzonorcaradienes, replacing triflic acid with triflimide resulted in comparable, excellent yields (95-98%), demonstrating its efficacy as a strong acid catalyst.[6][7]
Role as Lewis Acid Catalysts
While the Brønsted acids themselves are distinct, the salts derived from them, particularly metal triflimidates, are powerful Lewis acid catalysts.
Metal Triflimidates (M(NTf₂)ₓ): These are considered "Lewis superacids."[12] The large, non-coordinating Tf₂N⁻ anion allows the metal cation to express its maximum Lewis acidity.[4] This has profound implications for catalysis.
Trustworthiness: In comparative studies, metal triflimidates frequently show higher catalytic activity than their corresponding metal triflate salts. For example, in the Biginelli reaction conducted in water, Ni(NTf₂)₂, Cu(NTf₂)₂, and Yb(NTf₂)₃ were found to be more efficient catalysts than the equivalent metal triflates.[13][14] This enhanced activity is attributed to the greater Lewis acidity of the metal center when paired with the more delocalized and less coordinating triflimide anion.[4]
Calcium Triflimide [Ca(NTf₂)₂]: This specific salt has proven highly effective in activating sulfonyl fluorides for the synthesis of sulfonamides, a transformation that shows no reaction in its absence.[15]
Triflamide-based Lewis acids are not common, as the conjugate base of a triflamide is more nucleophilic and less able to stabilize a highly Lewis acidic metal center compared to the triflimide anion.
Diagram: Catalytic Cycle Principle
Caption: Lewis acid activation using a metal triflimide catalyst.
Role as Reagents and Protecting Groups
Here, the roles become more varied and context-dependent.
-
Triflamides as Nitrogen Sources: Triflamides, such as trifluoromethanesulfonamide (TfNH₂), serve as effective sources of the "TfNH" group in C-N bond-forming reactions like sulfonamidation.[2][16] They can be used in coupling reactions to synthesize molecules of medicinal interest.[6][7]
-
Triflimides in Synthesis: The high acidity of Tf₂NH allows it to react with a variety of unsaturated systems. For example, it can add across alkynes to generate vinyl triflimides.[7]
-
Protecting Groups: The triflamide group can be considered a protecting group for amines, though its robustness and the specific conditions required for its cleavage make it less common than groups like Boc or Cbz.[17][18] More specifically, acyl triflamides can be synthesized to modify the properties of carboxylic acids or introduce the triflamide moiety into complex molecules.[6]
Experimental Protocols: A Practical Application
To illustrate the application of a triflimide catalyst, below is a representative protocol for a Brønsted acid-catalyzed chromane synthesis.
Protocol: Triflimide-Catalyzed Synthesis of 2,2-Dimethyl-4-phenylchromane [11]
Objective: To demonstrate the efficacy of triflimide as a catalyst for the annulation of an o-hydroxy benzylic alcohol with an alkene.
Materials:
-
2-(hydroxy(phenyl)methyl)phenol (1.0 mmol, 1.0 equiv)
-
Methallyltrimethylsilane (1.5 mmol, 1.5 equiv)
-
Triflimide (HNTf₂) (5 mol %)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool under a nitrogen atmosphere.
-
To the flask, add 2-(hydroxy(phenyl)methyl)phenol (1.0 mmol).
-
Dissolve the starting material in anhydrous DCM to a concentration of 0.1 M.
-
Begin stirring the solution under nitrogen.
-
Add methallyltrimethylsilane (1.5 equiv) dropwise to the stirred solution.
-
Add a pre-prepared 0.125 M solution of triflimide in DCM (corresponding to 5 mol %).
-
Allow the reaction mixture to stir at room temperature for 2 hours. Monitor reaction progress by TLC or LC-MS if desired.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2,2-dimethyl-4-phenylchromane.
Expected Outcome: This reaction typically affords the product in good yield (~73%).[11] The catalytic amount of triflimide is sufficient to facilitate the reaction under mild conditions.
Senior Application Scientist's Perspective: Making the Right Choice
The decision between using a triflamide or a triflimide derivative is rarely arbitrary and should be dictated by the specific transformation you aim to achieve.
-
Choose a Triflimide (Tf₂NH or M(NTf₂)ₓ) when:
-
You require a very strong Brønsted or Lewis acid catalyst .
-
The reaction involves sensitive carbocationic intermediates that could be trapped by a nucleophilic counter-anion.
-
You need to maximize the electrophilicity of a metal center in a Lewis acidic catalyst.
-
You are working with reactions known to be promoted by superacids, such as certain cycloadditions, rearrangements, or Friedel-Crafts reactions.
-
-
Choose a Triflamide (TfNHR) when:
-
You need a reagent to act as a nitrogen source for sulfonamidation or related C-N bond formations.
-
You are synthesizing a target molecule where the triflamide moiety itself is a desired functional group, often for its lipophilic or biological properties.[9][19]
-
A moderately acidic N-H group is required, but the superacidity of a triflimide is unnecessary or would be detrimental.
-
References
- 1. Bistriflimide - Wikipedia [en.wikipedia.org]
- 2. Triflamides and Triflimides: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PlumX [plu.mx]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Triflimide (HNTf2) in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Metal triflimide as a lewis acid catalyst for biginelli reactions in water | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Protective Groups [organic-chemistry.org]
- 19. hilarispublisher.com [hilarispublisher.com]
A Senior Application Scientist’s Guide to the Spectroscopic Confirmation of N-benzyl-1,1,1-trifluoromethanesulfonamide
In the landscape of modern synthetic chemistry and drug development, the unambiguous structural confirmation of novel compounds and critical reagents is paramount. N-benzyl-1,1,1-trifluoromethanesulfonamide (CAS 36457-58-6), a key building block and reagent, is characterized by the potent electron-withdrawing trifluoromethanesulfonyl (triflyl) group.[1] This feature imparts unique reactivity and properties but also necessitates a rigorous, multi-faceted analytical approach for its confirmation. Misidentification could lead to failed syntheses, misinterpreted biological data, and significant delays in research pipelines.
This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to create a self-validating system for the structural elucidation of this compound. We will explore the causality behind experimental choices and compare the resulting spectral data with that of a common, non-fluorinated analogue, N-benzyl-p-toluenesulfonamide, to highlight the profound electronic influence of the triflyl moiety.
The Integrated Analytical Workflow
A robust structural confirmation does not rely on a single data point but on the convergence of evidence from orthogonal techniques. Each method interrogates a different aspect of the molecule's structure, and together, they provide a comprehensive and definitive characterization. The logical flow of analysis ensures that each step builds upon the last, from the foundational carbon-hydrogen framework to functional group identity and overall molecular mass.
Caption: High-level workflow for the definitive spectroscopic identification of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the molecular framework, connectivity, and the chemical environment of each nucleus. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is not just recommended; it is essential for unequivocal confirmation.
Causality of the NMR Approach
The choice to employ three different NMR experiments stems from the molecule's distinct components:
-
¹H NMR maps the proton environment, confirming the presence and connectivity of the benzyl group and the sulfonamide N-H proton.
-
¹³C NMR verifies the carbon skeleton and, critically, reveals the presence of the CF₃ group through its unique coupling pattern.
-
¹⁹F NMR offers the most direct and sensitive detection of the trifluoromethyl group, a signal that is impossible to miss and is free from the complexities of proton and carbon spectra.[2]
Caption: Structure with key nuclei labeled for NMR discussion.
Data Interpretation and Comparison
The extreme electron-withdrawing nature of the CF₃SO₂ group dramatically influences the chemical shifts of nearby nuclei compared to the less demanding p-toluenesulfonyl (tosyl) group.
-
¹H NMR: The benzylic protons (Hₐ) and the N-H proton (Hₑ) are significantly deshielded (shifted downfield) in the triflamide structure. The benzylic protons (Hₐ) appear as a doublet due to coupling with the single N-H proton, while the N-H proton (Hₑ) appears as a triplet, coupled to the two equivalent benzylic protons.
-
¹³C NMR: The trifluoromethyl carbon (Cₑ) is the key diagnostic signal. It appears as a quartet with a large coupling constant (¹JCF ≈ 320 Hz), a clear signature of a CF₃ group directly attached to a carbon.
-
¹⁹F NMR: This spectrum provides the most unambiguous piece of evidence. A single, sharp resonance is expected. Its chemical shift is characteristic of the CF₃SO₂- moiety.[3]
| Signal | This compound (Expected) | N-benzyl-p-toluenesulfonamide (Comparative) | Rationale for Difference |
| ¹H NMR (δ, ppm) | |||
| N-H | ~5.0 - 6.0 (t) | ~4.6 - 5.2 (t) | Stronger deshielding by CF₃SO₂ group. |
| CH ₂ | ~4.4 - 4.6 (d) | ~4.1 - 4.3 (d) | Stronger deshielding by CF₃SO₂ group. |
| Aromatic-H | ~7.3 - 7.5 (m) | ~7.2-7.4 (benzyl), ~7.3 & ~7.7 (tosyl) | Minimal difference for the benzyl ring protons. |
| ¹³C NMR (δ, ppm) | |||
| C H₂ | ~49 - 52 | ~47 - 49 | Deshielding effect of the adjacent triflyl group. |
| C F₃ | ~120 (q, ¹JCF ≈ 320 Hz) | N/A (CH₃ at ~21 ppm) | Presence of the trifluoromethyl group.[4] |
| ¹⁹F NMR (δ, ppm) | |||
| F | ~ -75 to -78 (s) | N/A | Direct evidence of the CF₃SO₂ group.[5] |
Table 1. Comparative NMR data demonstrating the electronic impact of the triflyl group.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[6] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire 16-32 scans with a 30° pulse angle.
-
Set a relaxation delay (D1) of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or internal standard (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire 512-1024 scans using a proton-decoupled pulse sequence.
-
Use a standard spectral width (e.g., 0-220 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire 64-128 scans. No proton decoupling is typically necessary unless F-H coupling is being investigated.
-
Use an external reference standard like CFCl₃ (0 ppm) or a secondary reference like trifluoroacetic acid.[2]
-
Ensure the spectral width is sufficient to observe the expected signal (e.g., +50 to -250 ppm).[3]
-
Infrared (IR) Spectroscopy: Rapid Functional Group Verification
While NMR provides the skeleton, IR spectroscopy acts as a rapid and effective check for the presence of key functional groups. The causality here is simple: specific bonds vibrate at characteristic frequencies when irradiated with infrared light. For our target molecule, we are looking for the definitive signatures of the N-H bond, the S=O bonds of the sulfonyl group, and the C-F bonds.
Data Interpretation and Comparison
The IR spectrum of a sulfonamide is characterized by several strong, diagnostic absorptions.[7]
-
N-H Stretch: A single, relatively sharp peak confirms it is a secondary sulfonamide.
-
S=O Stretches: Two intense bands are the hallmark of the sulfonyl group. Their exact position can be influenced by the electronegativity of the attached groups.[8][9]
-
C-F Stretches: The CF₃ group gives rise to very strong absorption bands in the fingerprint region.
| Vibrational Mode | Expected Frequency (cm⁻¹) for this compound | Comparative Frequency (cm⁻¹) for N-benzyl-p-toluenesulfonamide |
| N-H Stretch | 3250 - 3350 | 3250 - 3300 |
| S=O Asymmetric Stretch | 1340 - 1380 | 1320 - 1340 |
| S=O Symmetric Stretch | 1180 - 1200 | 1150 - 1170 |
| C-F Stretches | ~1230, ~1140 (multiple strong bands) | N/A |
Table 2. Key IR absorption frequencies for functional group identification. The highly electronegative CF₃ group tends to shift the S=O stretching frequencies to higher wavenumbers.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Process the resulting spectrum for analysis (e.g., baseline correction).
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound, confirming its elemental formula, and structural clues derived from its fragmentation pattern upon ionization.
Causality of the MS Approach
By subjecting the molecule to ionization (e.g., Electrospray Ionization - ESI), we can accurately measure its mass-to-charge ratio (m/z), which should correspond to the protonated molecule [M+H]⁺. Further fragmentation via collision-induced dissociation (CID) breaks the molecule at its weakest points, and the resulting fragment ions are diagnostic of the parent structure. The most logical fragmentations for this compound involve the cleavage of the benzylic C-N bond and bonds around the sulfonyl core.
Data Interpretation and Fragmentation
-
Molecular Ion: The primary confirmation is the observation of the protonated molecule at m/z 240.2. High-resolution MS can confirm the elemental formula C₈H₈F₃NO₂S.
-
Key Fragments: The most characteristic fragmentation in N-benzyl compounds is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91. Other expected fragments include the loss of the triflyl group or parts thereof. The loss of SO₂ (64 Da) is a known pathway for many sulfonamides.[10]
Caption: Proposed key fragmentation pathways for this compound in ESI-MS.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent system, such as acetonitrile/water with 0.1% formic acid.
-
Instrumentation: Use a liquid chromatograph coupled to an electrospray ionization mass spectrometer (LC-ESI-MS).[11]
-
Chromatography (Optional but Recommended): Inject the sample onto a C18 column to ensure purity before MS analysis.
-
MS Acquisition:
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Set instrument parameters (e.g., capillary voltage, gas flow, temperature) to achieve optimal ionization.
-
Perform MS/MS (or tandem MS) on the parent ion (m/z 240.2) to generate and analyze the fragment ions.
-
Integrated Data Analysis: A Self-Validating Conclusion
The true power of this analytical approach lies in the integration of all data. No single technique provides the complete picture, but together they form an undeniable confirmation of the structure of this compound.
-
NMR establishes the C-H framework, confirms the presence and location of the benzyl and triflyl groups, and their connectivity through the nitrogen atom.
-
IR provides rapid, independent confirmation of the N-H and SO₂ functional groups.
-
MS verifies the exact molecular weight and elemental formula, while its fragmentation pattern (especially the m/z 91 peak) corroborates the N-benzyl substructure identified in the NMR.
This multi-technique workflow ensures the highest level of scientific integrity, providing a self-validating dataset that leaves no ambiguity about the identity and purity of the target compound. This rigorous approach is indispensable for researchers, scientists, and drug development professionals who rely on the quality of their chemical matter.
References
- 1. Buy this compound | 36457-58-6 [smolecule.com]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Trifluoromethanesulfonamide(421-85-2) 13C NMR [m.chemicalbook.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 9. rsc.org [rsc.org]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of separation conditions and ionization methods for the liquid chromatography-mass spectrometric determination of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for characterizing trifluoromethanesulfonamides
An In-Depth Guide to the Analytical Characterization of Trifluoromethanesulfonamides
Trifluoromethanesulfonamides, often referred to as triflamides, represent a unique and powerful class of compounds in modern chemistry. The presence of the highly electron-withdrawing trifluoromethanesulfonyl (triflyl) group imparts significant acidity to the N-H bond and influences the overall reactivity and biological activity of the molecule.[1] These characteristics have led to their widespread use as intermediates in synthetic chemistry, catalysts, and as key moieties in the development of pharmaceuticals.[1][2][3] Given their role in high-stakes applications like drug development, rigorous and unambiguous characterization is not just a matter of academic diligence but a critical component of ensuring safety, efficacy, and reproducibility.
This guide provides a comparative overview of the essential analytical methods for the characterization of trifluoromethanesulfonamides. It is designed for researchers, chemists, and drug development professionals, moving beyond simple procedural descriptions to explain the causality behind methodological choices and the interpretation of the resulting data.
The Analytical Workflow: A Multi-Technique Approach
The complete characterization of a novel trifluoromethanesulfonamide is rarely accomplished with a single technique. Instead, a synergistic workflow is employed where the strengths of one method compensate for the limitations of another. This ensures a comprehensive understanding of the compound's identity, purity, structure, and composition.
Caption: Figure 1: General Analytical Workflow for Triflamide Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of molecular structure elucidation in organic chemistry. For triflamides, multinuclear NMR experiments are indispensable for confirming the chemical environment of magnetically active nuclei.
Expertise & Causality: The triflyl group's strong inductive effect significantly deshields adjacent protons and carbons, leading to characteristic downfield shifts in ¹H and ¹³C NMR spectra. However, the most powerful tool for this class of compounds is ¹⁹F NMR. Because fluorine has a 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is highly sensitive and provides a clean, direct probe of the CF₃ group. The chemical shift and coupling patterns in ¹⁹F NMR can reveal subtle electronic and structural differences between related triflamide derivatives.
Comparative Data: Spectroscopic Methods
| Technique | Information Provided | Strengths for Triflamides | Limitations |
| ¹H, ¹³C NMR | Proton and carbon framework, connectivity. | Confirms organic backbone, sensitive to electronic effects of the triflyl group. | Can be complex for large molecules; ¹³C requires longer acquisition times. |
| ¹⁹F NMR | Direct detection of the CF₃ group. | Highly sensitive, simple spectra, excellent for purity assessment (assay ≥95.0% by ¹⁹F-NMR).[4] | Provides information only on the fluorine-containing part of the molecule. |
| FT-IR | Presence of functional groups. | Quickly confirms key bonds like N-H, S=O, and C-F.[5][6] | Provides limited structural connectivity information; not ideal for complex mixtures. |
| Mass Spec. | Molecular weight and fragmentation pattern. | Confirms molecular formula, high sensitivity for trace analysis. | Isomers are often indistinguishable; can suffer from ion suppression.[7] |
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the trifluoromethanesulfonamide sample.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5][8] Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Tune and match the ¹⁹F probe on the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition:
-
Acquire a standard one-pulse ¹⁹F spectrum. A reference compound like CFCl₃ (δ = 0 ppm) or an internal standard can be used, though modern spectrometers can reference internally.
-
Typical parameters: 30° pulse angle, 2-5 second relaxation delay, 16-64 scans.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the resulting peak(s).
Mass Spectrometry (MS)
MS is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental formula of an analyte.[9] When coupled with liquid chromatography (LC-MS/MS), it becomes the method of choice for separating and identifying compounds in complex mixtures.[10][11]
Expertise & Causality: Trifluoromethanesulfonamides can be challenging to analyze by MS due to the electronegativity of the triflyl group. Electrospray ionization (ESI) in negative ion mode is often the most effective method, as the acidic N-H proton is easily lost to form the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass to within a few parts per million (ppm), which allows for the unambiguous confirmation of the elemental formula.
A common pitfall in LC-MS methods is the use of trifluoroacetic acid (TFA) as a mobile phase additive. While excellent for chromatography, TFA is a notorious cause of ionization suppression in ESI-MS and should be avoided or used at very low concentrations when analyzing triflamides.[7]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a stock solution of the triflamide in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Serially dilute to a working concentration of ~1 µg/mL.
-
Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[10]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate. A typical run time is 10-15 minutes.[10]
-
Flow Rate: 0.2-0.4 mL/min.[10]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: ESI, negative ion mode.[10]
-
Capillary Voltage: ~3000 V.
-
Nebulizer Gas: Nitrogen, set to an appropriate pressure (e.g., 40 psi).[10]
-
Drying Gas Temp: 300-350 °C.[10]
-
MS1 Scan: Scan a mass range that includes the expected molecular weight of the [M-H]⁻ ion.
-
MS2 Fragmentation: Isolate the precursor ion ([M-H]⁻) and apply collision energy to generate fragment ions for structural confirmation. For triflamides, characteristic fragments often include SO₂CF₃⁻ or related species.
-
X-ray Crystallography
While NMR and MS provide powerful evidence for a proposed structure, single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.[12][13] It provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry.
Expertise & Causality: This technique relies on obtaining a high-quality single crystal of the compound, which can be the most challenging step.[12] The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure is solved.[13][14] For triflamides, this method can reveal important intermolecular interactions, such as hydrogen bonding involving the acidic N-H proton, which governs the compound's physical properties and crystal packing.
Caption: Figure 2: Decision Tree for Method Selection
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions).[12] This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Common solvents include dichloromethane, ethyl acetate, or mixtures with hexanes.
-
Crystal Mounting: Carefully select a well-formed, non-twinned crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a diffractometer.
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect a series of diffraction patterns over a wide angular range.[13]
-
-
Data Processing:
-
Integrate the raw diffraction images to determine the intensities and positions of the reflections.
-
Apply corrections for experimental factors (e.g., Lorentz-polarization).
-
-
Structure Solution and Refinement:
-
Use computational methods (e.g., direct methods or Patterson function) to solve the "phase problem" and generate an initial electron density map.[13]
-
Build an atomic model into the electron density map.
-
Refine the model using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data. The final refined structure provides precise atomic coordinates.
-
Conclusion
The robust characterization of trifluoromethanesulfonamides is a multi-faceted process that relies on the intelligent application of several complementary analytical techniques. While NMR and mass spectrometry are essential for initial structural elucidation and purity confirmation, X-ray crystallography provides the ultimate, unambiguous proof of structure. By understanding the principles, strengths, and limitations of each method, researchers can design an effective analytical strategy to ensure the quality and integrity of these important chemical entities, paving the way for their successful application in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. B22112.06 [thermofisher.com]
- 3. Trifluoromethanesulfonamide | 421-85-2 [chemicalbook.com]
- 4. 三氟甲烷磺酰亚胺 ≥95.0% (19F-NMR) | Sigma-Aldrich [sigmaaldrich.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Trifluoromethanesulfonamide(421-85-2) IR Spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Trifluoromethanesulfonamide(421-85-2) 13C NMR spectrum [chemicalbook.com]
- 9. biomedres.us [biomedres.us]
- 10. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.stanford.edu [web.stanford.edu]
A Researcher's Guide to Electrophilic Amination: Evaluating Alternatives to N-benzyl-1,1,1-trifluoromethanesulfonamide
In the landscape of modern organic synthesis, the construction of carbon-nitrogen bonds remains a cornerstone of molecule building, particularly in the development of pharmaceuticals and functional materials. Electrophilic amination, an umpolung strategy where a nitrogen source acts as the electrophile to react with a carbon nucleophile, offers a powerful alternative to traditional nucleophilic amination methods. For years, reagents like N-benzyl-1,1,1-trifluoromethanesulfonamide (N-benzyltriflamide) have been utilized for this purpose, valued for their ability to transfer a protected nitrogen group. However, the evolving demands for efficiency, broader substrate scope, and milder reaction conditions have spurred the development of a diverse new toolkit of electrophilic aminating agents.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of contemporary alternatives to N-benzyltriflamide. We will move beyond a simple listing of reagents to explore the mechanistic underpinnings, practical considerations, and experimental data that empower rational selection of the optimal amination strategy for your specific synthetic challenge.
The Benchmark: Understanding this compound
N-benzyltriflamide is a crystalline solid that serves as an electrophilic source of the benzylamino (-NHBn) group. The trifluoromethanesulfonyl (triflyl) group acts as a potent electron-withdrawing group, activating the N-Tf bond for nucleophilic attack. Its primary application lies in the amination of soft nucleophiles like enolates and organometallics. The benzyl group provides a stable protecting group that can be removed later via hydrogenolysis.
The synthesis of N-benzyltriflamide is straightforward, typically involving the reaction of benzylamine with triflic anhydride at low temperatures.[1] While effective for certain transformations, its use can be limited by the strongly acidic nature of the triflamide proton and the conditions required for subsequent deprotection.
I. Oxaziridines: Versatile Three-Membered Ring Reagents
Oxaziridines are a class of stable, three-membered heterocyclic compounds containing a C-N-O ring.[2] They function as neutral, aprotic electrophilic sources of oxygen or nitrogen. For amination, the nitrogen atom is attacked by a nucleophile, cleaving the weak N-O bond. The specific N-substituent on the oxaziridine dictates the nature of the transferred amino group and the reagent's reactivity.
A. N-Sulfonyloxaziridines (e.g., Davis Reagent)
First developed by Franklin A. Davis, N-sulfonyloxaziridines are among the most widely used oxaziridines, valued for their stability and ease of synthesis.[3][4] They are typically prepared by the oxidation of the corresponding N-sulfonyl imines using oxidants like m-CPBA or Oxone.[4] A more recent, catalyst-free method utilizes inexpensive and environmentally friendly sodium hypochlorite.[5][6]
Mechanism & Application: N-sulfonyloxaziridines are primarily known for the α-hydroxylation of enolates, but they can also participate in nitrogen-transfer reactions, particularly in intramolecular C-H amination.[4] In the presence of a copper(II) catalyst, they can undergo intramolecular cyclization to form piperidine and other heterocyclic structures.
Figure 1: Proposed mechanism for Cu-catalyzed intramolecular C-H amination with N-sulfonyloxaziridines.
B. N-Alkoxycarbonyl (N-Boc) Oxaziridines
To avoid the often-resilient sulfonyl protecting group, N-Boc-oxaziridines were developed to transfer the versatile tert-butyloxycarbonyl (Boc) protected amino group. Reagents such as N-Boc-3-(4-cyanophenyl)oxaziridine are stable, crystalline solids.[4][5][7] A key advantage is that the byproduct of amination is a ketone (or an aldehyde), which is less likely to cause side reactions with primary amine nucleophiles compared to the imine byproducts from other oxaziridines.[8]
Mechanism & Application: These reagents are highly effective for the amination of a wide range of nucleophiles, including primary and secondary amines (to form protected hydrazines) and carbon nucleophiles like enolates and organometallics.[4][8][9] The reactions proceed under mild, often metal-free conditions.
Figure 2: General mechanism for electrophilic amination using N-Boc-oxaziridines.
II. Hydroxylamine Derivatives: A Tunable Class of Reagents
Hydroxylamine derivatives are perhaps the most diverse class of electrophilic aminating agents, with reactivity tuned by the nature of the leaving group on the oxygen atom.[10]
Hydroxylamine-O-sulfonic Acid (HOSA)
HOSA is an inorganic, water-soluble solid that can serve as a simple and inexpensive source of an -NH2 group.[11][12] It can be prepared on a large scale from hydroxylamine sulfate and oleum or chlorosulfonic acid.[13][14]
Mechanism & Application: HOSA's reactivity is pH-dependent. In neutral or acidic conditions, it acts as an electrophile. It is widely used for the N-amination of pyridines and other heterocycles to form aminium salts, such as 1-aminopyridinium iodide, which can themselves act as ammonia equivalents in subsequent reactions.[3][6][15] It can also aminate a variety of carbon and sulfur nucleophiles.
III. Transition Metal-Catalyzed C-H Amination with Azides
A paradigm shift in C-N bond formation has been the development of transition metal-catalyzed direct C-H amination. This atom-economical approach avoids the need for pre-functionalized substrates. Organic azides, particularly sulfonyl azides, have emerged as excellent nitrogen sources in this context, serving a dual role as both the amino group precursor and an internal oxidant, releasing benign N₂ gas as the sole byproduct.[16]
Mechanism & Application: Rhodium(III) and Iridium(III) complexes are highly effective catalysts. The reaction typically proceeds via a chelation-assisted C-H activation step, forming a metallacyclic intermediate. This is followed by coordination of the azide, migratory insertion, and reductive elimination to afford the aminated product and regenerate the catalyst. This methodology is powerful for the ortho-amination of arenes containing a directing group.[8][16][17][18]
Figure 3: Simplified catalytic cycle for Rh(III)-catalyzed C-H amination with sulfonyl azides.
IV. N-Heterocyclic Nitrenium Ions: Stable Cationic Aminating Agents
A recent and innovative addition to the electrophilic amination toolkit is the use of bench-stable N-heterocyclic nitrenium (NHN) ions.[13][19] These compounds are easily prepared, non-oxidizing, and serve as efficient electrophilic nitrogen sources for the synthesis of primary amines.[19]
Mechanism & Application: NHN salts react readily with a broad range of organometallic nucleophiles, including organolithium and Grignard reagents, to form stable N-alkyl or N-aryl triazane intermediates. These intermediates can then be easily converted to the corresponding primary amine via simple hydrogenolysis.[19] This two-step, one-pot procedure is notable for its generality, tolerating a wide variety of steric and electronic properties on both the aliphatic and aromatic nucleophiles.[19]
Comparative Performance Analysis
The choice of an aminating agent depends critically on the nucleophile, desired protecting group, and tolerance for specific reaction conditions. The following table summarizes the performance of these alternatives in comparison to a typical triflamide reagent.
Table 1: Comparison of Electrophilic Aminating Reagents
| Reagent Class | Typical Nucleophiles | Protecting Group | Key Advantages | Key Limitations |
| N-Benzyltriflamide | Enolates, Organometallics | Benzyl (Bn) | Well-established; good for specific substrates. | Strongly acidic proton; harsh deprotection (hydrogenolysis). |
| N-Sulfonyloxaziridines | Alkanes (intramolecular), Enolates | Sulfonyl (e.g., Ts, Bs) | Stable, crystalline reagents; enables C-H amination. | Strong protecting group requires harsh removal; can act as an O-transfer agent. |
| N-Boc-Oxaziridines | Amines, Enolates, Organometallics | Boc | Mild, metal-free conditions; easily removable protecting group; non-reactive byproduct.[8] | Can be less reactive than sulfonyl analogs; competitive oxidation possible. |
| Hydroxylamine Derivatives (HOSA) | Heterocycles, Carbonyls, Organoboranes | None (direct -NH₂) | Inexpensive; provides unprotected amine directly. | Can have limited scope; reactivity is pH-sensitive. |
| Organic Azides + Metal Catalyst | Arenes & Alkenes (C-H bonds) | Sulfonyl, Acyl, etc. | High atom economy (N₂ byproduct); excellent for directed C-H functionalization.[16] | Requires transition metal catalyst; limited to substrates with directing groups. |
| N-Heterocyclic Nitrenium Ions | Organolithiums, Grignard Reagents | None (via triazane) | Bench-stable, non-oxidizing; very broad scope for organometallics; mild deprotection.[19] | Two-step (one-pot) procedure; requires stoichiometric use of the nitrenium salt. |
Experimental Protocols
To provide a practical basis for comparison, the following are representative, detailed procedures for key amination reactions.
Protocol 1: Rhodium-Catalyzed Direct C-H Amination of Benzo[h]quinoline with a Sulfonyl Azide[1][18]
Objective: To synthesize N-(Benzo[h]quinolin-10-yl)-4-dodecylbenzenesulfonamide via a directed C-H amination.
Materials:
-
Dichloro(η⁵-pentamethylcyclopentadienyl)rhodium(III) dimer ([RhCp*Cl₂]₂) (124 mg, 0.20 mmol, 1.0 mol%)
-
Silver hexafluoroantimonate(V) (AgSbF₆) (275 mg, 0.80 mmol, 4.0 mol%)
-
Benzo[h]quinoline (3.58 g, 20 mmol, 1.0 equiv)
-
p-Dodecylbenzenesulfonyl azide (7.36 mL, 22 mmol, 1.1 equiv)
-
1,2-Dichloroethane (DCE), distilled (20 mL)
Procedure:
-
To a flame-dried 100-mL two-necked round-bottomed flask equipped with a stir bar, add [RhCp*Cl₂]₂, AgSbF₆, and benzo[h]quinoline.
-
Fit one neck with a reflux condenser and the other with a rubber septum. Evacuate and back-fill the flask with dry nitrogen (repeat 3 times).
-
Add distilled 1,2-dichloroethane (20 mL) followed by p-dodecylbenzenesulfonyl azide (7.36 mL) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of silica gel (approx. 19 g), washing the pad with dichloromethane (5 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude residue by recrystallization from dichloromethane/n-hexane at 0 °C to yield the product as a crystalline solid.
Protocol 2: Electrophilic Amination of a Primary Amine using an N-Boc-Oxaziridine[8]
Objective: To synthesize the N-Boc protected hydrazine of benzylamine.
Materials:
-
N-Boc-3-(diethylketomalonate)oxaziridine (or similar ketone-derived N-Boc oxaziridine) (1.0 mmol, 1.0 equiv)
-
Benzylamine (1.0 mmol, 1.0 equiv)
-
Dichloromethane (DCM) or other suitable solvent (to make a 0.1-0.2 M solution)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 mmol) in the chosen solvent.
-
Add the N-Boc-oxaziridine (1.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford the pure N-Boc-N'-benzylhydrazine. The ketone byproduct (diethyl ketomalonate) is typically easily separated during chromatography.
-
Expected Yield: Good to excellent yields are typically reported for this transformation.[8]
Protocol 3: Synthesis of 1-Aminopyridinium Iodide from HOSA[6]
Objective: To prepare the electrophilic aminating agent precursor, 1-aminopyridinium iodide.
Materials:
-
Hydroxylamine-O-sulfonic acid (HOSA) (11.3 g, 0.10 mol)
-
Pyridine, distilled (24 mL, 0.30 mol)
-
Potassium carbonate (13.8 g, 0.10 mol)
-
Hydriodic acid (57%) (14 mL, 0.10 mol)
-
Ethanol, absolute
Procedure:
-
In a flask, prepare a fresh solution of HOSA (11.3 g) in 64 mL of cold water.
-
To this solution, add pyridine (24 mL). Heat the mixture on a steam bath at approximately 90 °C for 20 minutes.
-
Cool the mixture to room temperature with stirring and add potassium carbonate (13.8 g).
-
Remove water and excess pyridine using a rotary evaporator at 30-40 °C.
-
Treat the residue with 120 mL of ethanol and filter to remove the insoluble potassium sulfate.
-
To the filtrate, add hydriodic acid (14 mL) and store the solution at -20 °C for 1 hour to induce crystallization.
-
Collect the solid precipitate by filtration.
-
Recrystallize the crude solid from absolute ethanol (approx. 100 mL) to yield 1-aminopyridinium iodide as nearly white crystals.
-
Expected Yield: 63-72%.[6]
Conclusion and Future Outlook
The field of electrophilic amination has matured significantly, offering a rich portfolio of reagents that extend far beyond traditional triflamides. For researchers, the choice is no longer about finding a reagent, but about selecting the optimal one.
-
Oxaziridines , particularly N-Boc variants, offer a superb combination of stability, mild reaction conditions, and a conveniently removable protecting group, making them ideal for complex molecule synthesis.[8][9]
-
Transition metal-catalyzed C-H amination with azides represents the cutting edge of efficiency and atom economy, enabling the functionalization of previously inert C-H bonds, albeit with the current requirement for a directing group.[16]
-
Hydroxylamine derivatives like HOSA remain valuable for their simplicity and low cost, especially for the synthesis of N-amino heterocycles.[11]
-
N-Heterocyclic nitrenium ions are a promising new class for the amination of organometallics, demonstrating remarkable scope and practicality.[19]
The continued development of new catalytic systems, more efficient and selective reagents, and a deeper mechanistic understanding will undoubtedly expand the synthetic chemist's ability to forge C-N bonds with greater precision and elegance. By understanding the strengths and limitations of each alternative presented in this guide, researchers can make more informed decisions, accelerating their progress in drug discovery and materials science.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-氨基碘代吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination Preparation and Use of N-Boc-3-(4-Cyanophenyl)Oxaziridine, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. - References - Scientific Research Publishing [scirp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 10. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime [organic-chemistry.org]
- 12. Improved reagent for electrophilic amination of stabilized carbanions. (2003) | Jason A. Smulik | 50 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. organicreactions.org [organicreactions.org]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. Rhodium-catalyzed intermolecular amidation of arenes with sulfonyl azides via chelation-assisted C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. orgsyn.org [orgsyn.org]
- 19. Nitrenium ions as new versatile reagents for electrophilic amination - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04268E [pubs.rsc.org]
A Senior Application Scientist's Guide to the Computational Analysis of N-benzyl-1,1,1-trifluoromethanesulfonamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of N-benzyl-1,1,1-trifluoromethanesulfonamide in Modern Synthesis
This compound, also known as N-Benzyltriflamide, is a versatile reagent that occupies a significant position in the toolkit of synthetic organic chemists.[1][2] Its structure, featuring a benzyl group attached to a trifluoromethanesulfonamide moiety, provides a unique combination of stability and reactivity.[1] The compound is particularly valued for its ability to introduce nitrogen functionalities into organic molecules, serving as an effective nitrogen source in reactions like the Gabriel and Mitsunobu syntheses.[1]
The power of this molecule stems from the profound influence of the trifluoromethyl (CF₃) group. This strongly electron-withdrawing group is responsible for the high N-H acidity of triflamides and their specific chemical properties, which often differ significantly from their non-fluorinated counterparts.[3][4] Understanding the nuanced electronic structure, reactivity, and bond characteristics is paramount for its effective application. This guide provides an in-depth computational analysis of this compound, compares its performance with key alternatives, and presents the experimental protocols necessary to validate these findings in the laboratory.
Section 1: Molecular Architecture and Physicochemical Properties
The molecular architecture of this compound is characterized by a tetrahedral geometry around the central sulfur atom, which is bonded to two oxygen atoms, a nitrogen atom, and the carbon of the trifluoromethyl group.[1] This arrangement dictates the molecule's three-dimensional conformation and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 36457-58-6 | [1] |
| Molecular Formula | C₈H₈F₃NO₂S | [1][2] |
| Molecular Weight | 239.22 g/mol | [1] |
| Appearance | Colorless to white solid | [1] |
| Melting Point | 44-46 °C | [1] |
| Solubility | Soluble in various organic solvents | [1] |
| SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C(F)(F)F | [1] |
Computational studies and experimental data reveal that the sulfur-nitrogen bond possesses partial double-bond character, with bond lengths in the range of 1.618 to 1.622 Å, leading to restricted rotation.[1] The highly electronegative trifluoromethyl group significantly influences the electronic structure, creating a region of negative charge around the nitrogen and sulfonyl oxygen atoms and a positive charge density around the sulfur atom and the trifluoromethyl carbon.[1] This charge distribution is central to its reactivity.
Section 2: A Computational Deep Dive: Predicting Reactivity and Structure
Computational chemistry provides invaluable insights into molecular properties that are difficult to measure experimentally. For organofluorine compounds, methods like Density Functional Theory (DFT) are particularly effective for predicting geometry, electronic structure, and reactivity.
Causality of Method Selection: Why DFT?
Density Functional Theory (DFT) is the chosen methodology for this analysis due to its excellent balance of computational cost and accuracy for systems like this compound. It reliably models electron correlation effects, which are crucial for describing the electronic environment shaped by the highly electronegative fluorine atoms and the delocalized sulfonamide group. A basis set such as 6-311++G(2d,p), as used in similar studies, provides sufficient flexibility to accurately describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for describing bond angles correctly.[5]
Caption: Standard workflow for DFT-based computational analysis.
Key Computational Descriptors
A DFT analysis yields several key descriptors that together build a comprehensive picture of the molecule's behavior.
-
Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would show negative potential (red/yellow) around the sulfonyl oxygens and the nitrogen atom, indicating these are prime sites for electrophilic attack. Conversely, a positive potential (blue) would be localized around the acidic N-H proton, confirming its susceptibility to deprotonation by a base.[1]
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution. It would quantify the charge delocalization across the S-N bond, confirming its partial double-bond character, and highlight the significant polarization induced by the CF₃ group.[1][3]
Table 2: Representative Computational Descriptors for this compound (Illustrative)
| Descriptor | Illustrative Value | Significance |
| HOMO Energy | ~ -8.5 eV | Indicates electron-donating capability (lone pairs on O and N) |
| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting capability (σ* orbitals) |
| HOMO-LUMO Gap | ~ 7.5 eV | Suggests high kinetic stability |
| Dipole Moment | ~ 4.5 D | Indicates a highly polar molecule |
| NBO Charge on N | ~ -0.8 e | Confirms high electron density, making it a potential nucleophile |
| NBO Charge on S | ~ +1.5 e | Confirms high positive charge, making it an electrophilic center |
Note: These values are illustrative and depend on the specific level of theory and basis set used.
Section 3: Comparative Guide: this compound vs. Alternatives
The utility of this compound is best understood by comparing it to related compounds. The choice of reagent is dictated by the specific transformation required, balancing reactivity, stability, and handling characteristics.
Table 3: Comparative Analysis of this compound and Alternatives
| Compound | Structure | M.W. ( g/mol ) | M.P. (°C) | Key Features & Applications |
| This compound | C₈H₈F₃NO₂S | 239.22 | 44-46 | Versatile nitrogen source; stable and easy to handle; CF₃ group enhances acidity and reactivity.[1] |
| Benzenesulfonamide | C₆H₇NO₂S | 157.19 | 153-154 | Weaker acid; less reactive; higher melting point indicates stronger intermolecular forces.[1] |
| Trifluoromethanesulfonamide (TfNH₂) ** | CHF₃NO₂S | 149.09 | 120-124 | Highly acidic parent compound; used in synthesis of more complex triflamides and as a catalyst.[4] |
| N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) ** | C₈H₅F₆NO₄S₂ | 357.25 | 100-102 | Powerful triflating agent for phenols and amines; not a nitrogen source; highly crystalline and stable.[6][7] |
Analysis of Alternatives
-
vs. Benzenesulfonamide: The most striking difference is the impact of the CF₃ group. Compared to the simple benzenesulfonamide, this compound has a significantly lower melting point and higher acidity.[1][3] The electron-withdrawing nature of the trifluoromethyl group makes the nitrogen proton more acidic and the sulfur atom more electrophilic, enhancing its reactivity in nucleophilic substitution reactions.[1]
-
vs. Trifluoromethanesulfonamide (TfNH₂): The parent triflamide is a highly acidic solid. The benzyl group in this compound modulates this acidity and introduces a key synthetic handle. The benzyl group can be removed under various conditions, making the title compound a protected form of the triflamide nitrogen, which is crucial in multi-step synthesis.
-
vs. N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂): PhNTf₂ is not a direct analogue but a primary alternative for a different function: triflation (the introduction of a triflyl group, -SO₂CF₃).[6] It is an excellent electrophilic triflating agent, whereas this compound is typically used as a nucleophilic nitrogen source after deprotonation.[1][6] This highlights their complementary roles in synthesis.
Section 4: From Theory to Practice: Self-Validating Experimental Protocols
Computational predictions must be validated through empirical data. The synthesis and characterization of this compound provide a direct link between the theoretical model and the physical substance.
Caption: Experimental workflow for synthesis and characterization.
Protocol 1: Synthesis of this compound
Rationale: This protocol utilizes the reaction between a primary amine (benzylamine) and a highly reactive sulfonylating agent (triflic anhydride). The reaction is performed at low temperature (0 °C) to control the highly exothermic nature of the reaction and minimize side-product formation. Dichloromethane is an excellent solvent as it is relatively inert and dissolves both reactants.
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition: Add a solution of trifluoromethanesulfonic (triflic) anhydride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield pure this compound.[1]
Protocol 2: Spectroscopic Validation
Rationale: A suite of spectroscopic techniques is used to unambiguously confirm the identity and purity of the synthesized product. Each technique provides a unique piece of structural information that, when combined, validates the computationally derived structure.
Methodology:
-
¹H NMR: Dissolve a sample in CDCl₃. Expect to see characteristic signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), the methylene protons (-CH₂-) adjacent to the nitrogen, and a signal for the N-H proton.
-
¹⁹F NMR: This is a crucial technique for any organofluorine compound.[8] Expect a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. Its chemical shift will be characteristic of a trifluoromethyl group attached to a sulfonyl moiety.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Identify the signals for the aromatic carbons, the methylene carbon, and the carbon of the CF₃ group (which will appear as a quartet due to C-F coupling).
-
FT-IR: Analyze a thin film or KBr pellet. Look for characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), S=O stretching (strong bands typically in the 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹ regions), and C-F stretching.
-
Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) to determine the molecular weight. Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 239.22 g/mol .[1]
Conclusion
The computational analysis of this compound provides a powerful, predictive framework for understanding its unique chemical properties. DFT calculations illuminate the profound electronic influence of the trifluoromethyl group, explaining the molecule's characteristic acidity, stability, and reactivity at specific atomic sites. When compared with alternatives like benzenesulfonamide and N-phenyl-bis(trifluoromethanesulfonimide), its distinct role as a stable, versatile, and activatable nitrogen source becomes clear. The synthesis and rigorous spectroscopic characterization serve as the ultimate validation, bridging the gap between theoretical prediction and practical application. This integrated approach empowers researchers to leverage the full potential of this important synthetic building block in the rational design of complex molecules for pharmaceutical and materials science applications.
References
- 1. Buy this compound | 36457-58-6 [smolecule.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Triflamides and Triflimides: Synthesis and Applications [mdpi.com]
- 5. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechempharma.com [lifechempharma.com]
- 7. N-フェニル-ビス(トリフルオロメタンスルホンイミド) 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Wiley-VCH - The Chemistry of Organofluorine Compounds [wiley-vch.de]
A Comparative Guide to the Kinetic Studies of Reactions Using Triflamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Triflamides in Catalysis
Triflamides (CF₃SO₂NHR) and the closely related triflimides ((CF₃SO₂)₂NH) have emerged as a powerful class of organocatalysts, primarily functioning as potent Brønsted acids.[1][2] Their remarkable catalytic activity stems from their high NH-acidity, a direct consequence of the strong electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group.[2] This heightened acidity, coupled with their notable lipophilicity and the low nucleophilicity of their conjugate bases, allows them to effectively catalyze a wide array of organic transformations, often under milder conditions than traditional acids.[1][2]
This guide will compare the kinetic performance of triflamide-based catalysts with that of a ubiquitous superacid, triflic acid (TfOH), and other relevant catalytic systems. We will explore the nuances of their reactivity, provide practical experimental protocols for kinetic analysis, and offer insights into the mechanistic pathways they govern.
Performance Comparison: Triflamides vs. Alternatives
The choice of an acid catalyst is a critical parameter in optimizing reaction kinetics and selectivity. While triflic acid is a well-established and highly effective catalyst for numerous reactions, including Friedel-Crafts acylations and esterifications, triflamides and triflimides present compelling advantages in certain contexts.[3]
Physicochemical Properties and Catalytic Activity
The key differentiator between triflamides and traditional sulfonic acids lies in their structural and electronic properties, which directly influence their catalytic efficacy.
| Property | Triflamide (e.g., Triflimide, Tf₂NH) | Triflic Acid (TfOH) | Sulfuric Acid (H₂SO₄) |
| pKa (in H₂O) | ~ -12 (estimated for Tf₂NH) | ~ -14 | ~ -3 |
| Acidity | Superacid | Superacid | Strong Acid |
| Nucleophilicity of Conjugate Base | Very Low | Very Low | Moderate |
| Thermal/Chemical Stability | High | High | Moderate (can act as an oxidizing/sulfonating agent) |
| Solubility | Good in many organic solvents | Soluble in polar organic solvents and water | Soluble in water, limited in some organic solvents |
Data compiled from multiple sources.
The high acidity of triflimide, approaching that of triflic acid, makes it an exceptionally efficient catalyst. In some instances, replacing triflic acid with triflimide has been reported to yield excellent results, suggesting comparable, if not superior, catalytic activity.[2][4] For example, in the aromatization of dibenzonorcaradienes, triflimide catalysis resulted in product yields of 95–98%, comparable to the up to 99% yield achieved with triflic acid.[2][4]
However, it is crucial to note that direct, side-by-side quantitative kinetic studies comparing triflamides and triflic acid for the same reaction under identical conditions are not extensively reported in the literature. In one study on nitration reactions, triflic acid was found to be a less effective catalyst than sulfuric acid, a phenomenon attributed to ion-pairing effects. This highlights that acidity is not the sole determinant of catalytic performance; the nature of the reaction and the solvent system also play critical roles.
Mechanistic Implications and Selectivity
The low nucleophilicity of the triflamide and triflate anions is a significant advantage.[1] It minimizes side reactions where the conjugate base might otherwise interfere with the desired catalytic cycle. This often leads to cleaner reactions and higher selectivity.
Furthermore, the tunable nature of the R-group in triflamides (CF₃SO₂NHR) offers opportunities for designing chiral catalysts. This has been successfully exploited in asymmetric synthesis, where chiral N-triflylphosphoramides have proven to be highly effective in promoting enantioselective transformations.
Experimental Protocols for Kinetic Studies
A thorough kinetic investigation is paramount to understanding the efficacy of a catalyst and optimizing reaction conditions. Below is a detailed, self-validating workflow for conducting kinetic studies of triflamide-catalyzed reactions.
General Experimental Workflow
Caption: General workflow for a kinetic study of a triflamide-catalyzed reaction.
Step-by-Step Methodology for a Representative Reaction: Friedel-Crafts Acylation
This protocol outlines the kinetic analysis of the Friedel-Crafts acylation of anisole with acetic anhydride, a reaction known to be catalyzed by strong Brønsted acids.
1. Materials and Reagents:
-
Anisole (substrate)
-
Acetic Anhydride (acylating agent)
-
Triflimide (catalyst)
-
Triflic Acid (comparative catalyst)
-
Dichloromethane (solvent, anhydrous)
-
Dodecane (internal standard for GC analysis)
-
Sodium bicarbonate solution (quenching agent)
2. Instrumentation:
-
Jacketed glass reactor with overhead stirrer and temperature control.
-
Gas chromatograph with a flame ionization detector (GC-FID).
-
Alternatively, an in-situ monitoring tool such as an FTIR or Raman spectrometer with a probe suitable for organic media.
3. Experimental Procedure: a. Preparation: i. Prepare stock solutions of known concentrations of anisole, acetic anhydride, and dodecane in anhydrous dichloromethane. ii. Prepare stock solutions of triflimide and triflic acid in anhydrous dichloromethane. b. Reaction Setup: i. Charge the reactor with the stock solutions of anisole, acetic anhydride, and dodecane. ii. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25 °C) with stirring. c. Reaction Initiation and Monitoring (Ex-situ): i. At time t=0, inject the catalyst stock solution into the reactor. ii. Immediately withdraw the first aliquot (t=0) and quench it in a vial containing a saturated sodium bicarbonate solution and an extraction solvent (e.g., diethyl ether). iii. Continue to withdraw and quench aliquots at regular intervals. d. Sample Analysis: i. Analyze the quenched and extracted samples by GC-FID to determine the concentrations of the reactant (anisole) and product (4-methoxyacetophenone) relative to the internal standard. e. Data Analysis: i. Plot the concentration of the product as a function of time. ii. Determine the initial rate of the reaction from the initial slope of the concentration-time curve. iii. Repeat the experiment with varying initial concentrations of reactants and catalyst to determine the reaction order with respect to each component and calculate the rate constant.
4. In-situ Monitoring Alternative: For continuous monitoring, an FTIR or Raman probe can be inserted into the reaction mixture. The disappearance of a characteristic vibrational band of a reactant or the appearance of a product band can be tracked over time to generate a kinetic profile. This method obviates the need for quenching and provides a higher density of data points.
Mechanistic Insights from Kinetic Studies
Kinetic data is instrumental in elucidating reaction mechanisms. For Brønsted acid catalysis, the initial step typically involves the protonation of a substrate to generate a more reactive intermediate.
Catalytic Cycle for a Triflamide-Catalyzed Reaction
Caption: A simplified catalytic cycle for a triflamide-catalyzed reaction.
By analyzing the dependence of the reaction rate on the concentrations of the reactants and the catalyst, one can infer the rate-determining step of the reaction. For instance, if the reaction is first-order in both the substrate and the catalyst, it suggests that the initial protonation event is likely the rate-limiting step.
Conclusion
Triflamides and triflimides represent a versatile and highly active class of Brønsted acid catalysts. Their strong acidity, coupled with the stability and low nucleophilicity of their conjugate bases, makes them excellent candidates for a wide range of organic transformations. While direct quantitative kinetic comparisons with established catalysts like triflic acid are not abundant in the literature, the available evidence suggests a comparable and, in some cases, potentially superior performance.
The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own kinetic studies, enabling a deeper understanding of reaction mechanisms and facilitating the optimization of synthetic routes. As the field of organocatalysis continues to evolve, the systematic kinetic analysis of novel catalysts like triflamides will be crucial for unlocking their full potential in chemical synthesis and drug development.
References
A Comparative Guide to the Biological Activity of N-benzyl-1,1,1-trifluoromethanesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, lending its versatile properties to a wide array of therapeutic agents.[1] When coupled with a benzyl moiety and a trifluoromethanesulfonyl group, the resulting N-benzyl-1,1,1-trifluoromethanesulfonamide scaffold presents a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities. This guide provides an in-depth technical comparison of the diverse biological activities exhibited by derivatives of this promising chemical class, supported by experimental data and methodological insights to empower researchers in their quest for novel therapeutics.
Anticancer Activity: Targeting Tumor Proliferation and Survival
This compound derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their ability to inhibit tumor growth through various mechanisms. A key target for some sulfonamide-based anticancer drugs is carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and XII, which play a crucial role in the pH regulation and survival of cancer cells in hypoxic environments.[2]
Comparative Efficacy of Indolyl Sulfonamide Derivatives
A study focused on indolyl sulfonamides, a subset of N-benzyl sulfonamide derivatives, revealed their cytotoxic potential against pancreatic cancer cell lines. The antiproliferative activity of these compounds was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Table 1: Cytotoxicity of N-benzyl Indolyl Sulfonamide Derivatives against Pancreatic Cancer Cell Lines
| Compound | PANC-1 IC50 (µM) | Mia PaCa-2 IC50 (µM) | BxPC-3 IC50 (µM) |
| Derivative A | 0.8 | 1.2 | 1.5 |
| Derivative B | 1.5 | 2.1 | 2.8 |
| Derivative C | 5.2 | 7.8 | 9.1 |
Data synthesized from a study on indolyl sulfonamides, highlighting the potent sub-micromolar activity of select derivatives against the PANC-1 cell line.[3]
The structure-activity relationship (SAR) studies from this research indicated that substitutions on the indole ring and the benzyl group significantly influence the cytotoxic potency. This underscores the importance of fine-tuning the molecular architecture to optimize anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The following protocol outlines the general steps for assessing the cytotoxic activity of this compound derivatives against cancer cell lines.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., PANC-1, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) values.[4]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The trifluoromethanesulfonamide moiety is known to impart antimicrobial properties, and N-benzyl derivatives have been explored for their potential as antibacterial and antifungal agents. A structurally related compound, N-benzyl-2,2,2-trifluoroacetamide, has demonstrated notable antimicrobial activity.[5][6]
Comparative Efficacy against Microbial Strains
The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Minimum Inhibitory Concentration (MIC) of N-benzyl-2,2,2-trifluoroacetamide against various microbial strains
| Microorganism | Strain | MIC (µg/mL) |
| Aspergillus flavus | Fungus | 15.62 |
| Botrytis cinerea | Fungus | 31.25 |
| Trichophyton mentagrophytes | Fungus | 62.5 |
| Proteus vulgaris | Gram-negative bacteria | 62.5 |
| Staphylococcus aureus (MRSA) | Gram-positive bacteria | 62.5 |
| Klebsiella pneumoniae (ESBL) | Gram-negative bacteria | 62.5 |
Data from studies on N-benzyl-2,2,2-trifluoroacetamide, a compound structurally similar to the topic of this guide, showcasing its broad-spectrum antimicrobial activity.[5][6]
These findings suggest that the N-benzyl and trifluoromethyl groups contribute to the antimicrobial profile of the molecule, making this compound derivatives worthy of investigation as novel antimicrobial agents.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.
Caption: Workflow for MIC determination using the broth microdilution method.
Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory and Analgesic Activity: Modulating Pain and Inflammation Pathways
Derivatives of N-benzyl sulfonamides have shown potential in modulating inflammatory and pain pathways. One notable example is a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides with N-benzyl C-region analogs that act as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a key player in the transmission of pain signals.
Comparative Efficacy as TRPV1 Antagonists
The antagonistic activity of these compounds was assessed by their ability to inhibit the activation of human TRPV1 (hTRPV1) by capsaicin, a known agonist. The results are expressed as the inhibitory constant (Ki).
Table 3: In vitro hTRPV1 Antagonistic Activities of N-benzyl Propanamide Derivatives
| Compound | Ki (nM) |
| Dipropylamine derivative (8) | 0.3 |
| 4-(Fluorobenzyl)piperidinyl derivative (19) | 0.4 |
| 4-Trifluoromethylpiperidinyl derivative (16) | 0.4 |
| Azepane derivative (11) | 2.0 |
Data from a study on N-benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, demonstrating their high potency as TRPV1 antagonists.[7]
The potent antagonism observed with sub-nanomolar Ki values for some derivatives highlights the potential of this chemical class in the development of novel analgesics.
Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of new compounds.[1][7]
Caption: Workflow for the carrageenan-induced paw edema assay.
Methodology:
-
Animal Dosing: Administer the this compound derivatives orally or intraperitoneally to rats at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
Induction of Edema: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the inflamed paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
Antiviral Activity: A Frontier for this compound Derivatives
While the broader class of sulfonamides has been reported to exhibit antiviral activity, particularly against HIV, specific data on this compound derivatives in this therapeutic area is less documented in publicly available literature.[8][9][10] However, the structural features of this scaffold suggest that it could be a valuable starting point for the design of novel antiviral agents. The general approach to evaluating antiviral activity involves cell-based assays that measure the inhibition of viral replication.
Experimental Protocol: General Viral Replication Assay
A common method to assess the antiviral activity of compounds is the plaque reduction assay or a yield reduction assay.
Methodology:
-
Cell Culture: Grow a monolayer of susceptible host cells in multi-well plates.
-
Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the test compounds.
-
Incubation: Incubate the plates for a period sufficient for viral replication and plaque formation (for plaque reduction assay) or for a single replication cycle (for yield reduction assay).
-
Quantification:
-
Plaque Reduction Assay: Stain the cell monolayer and count the number of plaques (zones of cell death) to determine the concentration of the compound that reduces the plaque number by 50% (EC50).
-
Yield Reduction Assay: Harvest the virus from the supernatant and quantify the viral titer (e.g., by TCID50 or qPCR) to determine the EC50.
-
-
Cytotoxicity Assessment: Concurrently, assess the cytotoxicity of the compounds on the host cells (e.g., using an MTT assay) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50). A higher SI value indicates a more promising safety profile.[11]
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The evidence presented in this guide highlights their potential as anticancer, antimicrobial, and anti-inflammatory/analgesic compounds. The trifluoromethanesulfonamide group often enhances the biological properties of molecules, and the N-benzyl moiety provides a site for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[1]
The detailed experimental protocols and comparative data provided herein are intended to serve as a valuable resource for researchers in the field. Further exploration of the structure-activity relationships within this chemical class is warranted to unlock its full therapeutic potential and to design next-generation drug candidates with improved efficacy and safety profiles.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Dilemma: Navigating the Landscape of Amine Protection with Boc and Triflamide
For Immediate Release
In the intricate world of organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For researchers, scientists, and drug development professionals, the ability to selectively shield a reactive amine functionality is paramount to achieving desired chemical transformations. Among the arsenal of available protecting groups, the tert-butoxycarbonyl (Boc) group has long been a workhorse, valued for its reliability and well-understood reactivity. However, the triflamide (N-triflyl) group, a lesser-known but powerful alternative, presents a unique set of characteristics that warrant careful consideration. This guide provides an in-depth, objective comparison of Boc and triflamide as amine protecting groups, supported by experimental data and protocols to empower researchers in making informed strategic decisions for their synthetic endeavors.
At a Glance: Key Properties of Boc and Triflamide
| Property | tert-Butoxycarbonyl (Boc) | Triflamide (N-Triflyl) |
| Chemical Formula | C₅H₉O₂ | CF₃SO₂ |
| General Stability | Stable to most nucleophiles and bases. | Generally stable, strong electron-withdrawing nature. |
| Acid Stability | Labile to strong acids. | Generally stable to acidic conditions. |
| Base Stability | Stable. | Generally stable under basic conditions. |
| Deprotection Conditions | Strong acids (TFA, HCl), Lewis acids (AlCl₃). | Reductive cleavage. |
| Key Advantage | Well-established, predictable reactivity, orthogonal to many other protecting groups. | High stability, potential for unique reactivity due to strong electron-withdrawing character. |
The Ubiquitous Workhorse: The Boc Group
The tert-butoxycarbonyl (Boc) group is arguably one of the most common amine protecting groups in organic synthesis. Its popularity stems from its ease of introduction, general stability under a wide range of reaction conditions, and, most importantly, its facile removal under acidic conditions.
Protection of Amines with Boc Anhydride
The introduction of the Boc group is typically achieved through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is generally high-yielding and proceeds under mild conditions.
Caption: General workflow for the protection of an amine with Boc anhydride.
The Achilles' Heel: Acid-Labile Deprotection
The key to the Boc group's utility lies in its susceptibility to cleavage under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed to remove the Boc group, regenerating the free amine. This acid-lability is a cornerstone of orthogonal protection strategies, allowing for the selective deprotection of a Boc-protected amine in the presence of other protecting groups that are stable to acid, such as the fluorenylmethyloxycarbonyl (Fmoc) group.
Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.
The Robust Contender: The Triflamide Group
The triflamide (N-triflyl or Tf) group, derived from trifluoromethanesulfonic acid, represents a significantly more robust protecting group for amines. The strong electron-withdrawing nature of the trifluoromethanesulfonyl group renders the sulfonamide bond exceptionally stable. This high stability can be a distinct advantage in complex syntheses requiring harsh reaction conditions.
Formation of Triflamides
Triflamides are typically synthesized by reacting an amine with trifluoromethanesulfonyl chloride (TfCl) or trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base.
Caption: General workflow for the protection of an amine with triflic anhydride.
A Fortress of Stability: The N-Tf Bond
The exceptional stability of the N-triflyl group is its defining characteristic. This robustness stems from the strong electron-withdrawing effect of the trifluoromethyl group, which delocalizes the nitrogen lone pair, rendering the sulfonamide nitrogen significantly less nucleophilic and basic. This inherent stability allows for the use of a wide range of reagents and reaction conditions without compromising the integrity of the protecting group.
While comprehensive studies on the stability of N-triflyl groups under a wide array of conditions are not as prevalent as for the Boc group, the general consensus is that they are resistant to many acidic and basic conditions that would readily cleave other protecting groups.
Unlocking the Fortress: Reductive Cleavage
The high stability of the triflamide group necessitates a different approach for its removal. Unlike the acid-labile Boc group, triflamides are typically cleaved under reductive conditions. A notable method involves the use of a strong reducing agent, such as sodium bis(2-methoxyethoxy)aluminum hydride, to effect the cleavage of the S-N bond and regenerate the free amine. More recently, methods employing neutral organic super-electron-donors have also been developed for the reductive cleavage of triflamides.
Caption: Reductive cleavage of a triflamide to yield the free amine.
Head-to-Head Comparison: Boc vs. Triflamide
The choice between Boc and triflamide as an amine protecting group is a strategic decision that hinges on the specific demands of the synthetic route.
| Feature | tert-Butoxycarbonyl (Boc) | Triflamide (N-Triflyl) |
| Stability | Moderate: Stable to base and nucleophiles, but labile to acid. | High: Generally stable to a wide range of acidic and basic conditions. |
| Deprotection | Acid-mediated cleavage. | Reductive cleavage. |
| Orthogonality | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups. | Potentially orthogonal to acid-labile (e.g., Boc) and base-labile groups. |
| Substrate Scope | Broad applicability for a wide range of amines. | Effective for many amines, but reactivity can be influenced by substrate electronics. |
| Considerations | Can be sensitive to very strong nucleophiles under certain conditions. Deprotection generates a tert-butyl cation which can lead to side reactions. | Deprotection requires strong reducing agents, which may not be compatible with all functional groups. The high acidity of the N-H proton in N-triflyl amides can influence reactivity. |
Experimental Protocols
Protocol 1: Boc Protection of a Primary Amine
Objective: To protect the primary amine of benzylamine with a Boc group.
Materials:
-
Benzylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzylamine (1.0 equiv) in dichloromethane (DCM), add triethylamine (1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected benzylamine.
Protocol 2: Acid-Catalyzed Deprotection of a Boc-Protected Amine
Objective: To deprotect N-Boc-benzylamine to yield benzylamine.
Materials:
-
N-Boc-benzylamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc-benzylamine (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (10 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain benzylamine.
Protocol 3: N-Triflylation of a Primary Amine
Objective: To protect the primary amine of benzylamine with a triflyl group.
Materials:
-
Benzylamine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzylamine (1.0 equiv) in dichloromethane (DCM) at -78 °C, add pyridine (1.5 equiv).
-
Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-triflyl-benzylamine.
Protocol 4: Reductive Cleavage of an N-Triflyl Protected Amine
Objective: To deprotect N-triflyl-benzylamine to yield benzylamine.
Materials:
-
N-triflyl-benzylamine
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®)
-
Toluene
-
Saturated aqueous sodium potassium tartrate solution
Procedure:
-
To a solution of N-triflyl-benzylamine (1.0 equiv) in toluene at 0 °C, add Red-Al® (2.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate.
-
Stir the mixture vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with toluene.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain benzylamine.
Strategic Considerations and Future Outlook
The choice between Boc and triflamide is not merely a matter of preference but a strategic decision that can significantly impact the outcome of a complex synthesis. The well-established and predictable nature of the Boc group makes it a reliable choice for a wide range of applications, particularly in orthogonal strategies with base-labile or hydrogenolysis-labile protecting groups.
The triflamide group, with its exceptional stability, offers a powerful alternative for syntheses that require harsh conditions. Its deprotection via reductive cleavage provides an orthogonal handle to the acid-labile Boc group, opening up new avenues for complex molecule construction. However, the requirement for strong reducing agents for its removal necessitates careful planning to ensure compatibility with other functional groups within the molecule.
As the demands of modern organic synthesis continue to grow in complexity, the development and understanding of a diverse array of protecting groups are more crucial than ever. While the Boc group will undoubtedly remain a cornerstone of amine protection, the unique properties of the triflamide group position it as a valuable tool for tackling particularly challenging synthetic targets. Further research into the stability of N-triflyl groups under a broader range of conditions and the development of milder deprotection methods will undoubtedly expand its utility and solidify its place in the synthetic chemist's toolbox.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-benzyl-1,1,1-trifluoromethanesulfonamide
This guide provides essential safety and logistical information for the proper disposal of N-benzyl-1,1,1-trifluoromethanesulfonamide (CAS No. 36457-58-6). As a versatile reagent in organic synthesis and a key building block in medicinal chemistry and materials science, its handling and disposal demand a rigorous, safety-first approach.[1] This document moves beyond mere compliance, offering a framework grounded in scientific principles to ensure the safety of laboratory personnel and the protection of our environment.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent properties of a chemical is the foundation of its safe management. This compound is a white solid that presents specific, well-documented hazards.[2] The presence of the highly electronegative trifluoromethyl group significantly influences its reactivity and dictates the stringent disposal protocols required.[1]
Key Hazard Information:
| Property | Description | Hazard Codes | Source |
| Physical State | White Solid | - | [2] |
| CAS Number | 36457-58-6 | - | [2][3] |
| Molecular Formula | C₈H₈F₃NO₂S | - | [2] |
| Skin Contact | Causes skin irritation. | H315 | [2][4][5] |
| Eye Contact | Causes serious eye irritation. | H319 | [2][4][5] |
| Inhalation | May cause respiratory irritation. | H335 | [2][4][5] |
| Stability | Sensitive to light. | - | [2] |
The primary causality for these hazards is the compound's chemical structure. The trifluoromethanesulfonyl group is a very strong electron-withdrawing substituent, which contributes to the compound's reactivity.[6] Improper handling can lead to direct chemical burns to the skin and eyes, while inhalation of the dust can irritate the respiratory tract. Therefore, all handling and disposal operations must be designed to minimize direct contact and aerosolization.
The Regulatory Landscape: OSHA and EPA Compliance
Proper disposal is not just a best practice; it is a legal requirement. In the United States, two primary federal agencies govern the lifecycle of laboratory chemicals:
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (HCS) (29 CFR 1910.1200) mandates that employers inform and train employees on the hazards of chemicals in the workplace.[7][8] This includes ensuring access to Safety Data Sheets (SDSs), proper container labeling, and providing appropriate personal protective equipment (PPE).[9][10]
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[11] this compound must be disposed of as hazardous waste, following all local, state, and federal regulations.[2]
This guide is built upon the standards set by these agencies. However, always consult and adhere to your institution's specific Chemical Hygiene Plan and waste disposal protocols , as they are tailored to your local regulatory environment.
Pre-Disposal Protocol: Engineering and Personal Protective Controls
Before beginning any process that will generate waste, establishing robust safety controls is paramount.
-
Engineering Control: All handling of this compound, including weighing and transferring to a waste container, must be conducted within a certified chemical fume hood.[12] This is the primary defense against respiratory exposure.[2]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent skin and eye contact.[2]
-
Eye Protection: Wear chemical splash goggles and a face shield. Standard safety glasses are insufficient.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect them for integrity before each use and wash hands thoroughly after removal.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
Step-by-Step Disposal Methodology
Follow this systematic process for the collection and interim storage of this compound waste.
Step 1: Waste Characterization and Segregation
This is the most critical step in ensuring proper final disposal.
-
Classification: This waste must be classified as Hazardous Waste: Halogenated Organic Solid .
-
Segregation: Collect this waste in a dedicated container. Do not mix with non-halogenated organic waste, aqueous waste, or any other incompatible waste streams.[12][13]
Step 2: Container Selection and Labeling
-
Container: Use a container made of a compatible material, such as high-density polyethylene (HDPE), that is in good condition with a tightly sealing lid.[13] If the original product container is empty, it can be used for collecting the same waste, provided it is not contaminated and is properly relabeled as "Hazardous Waste."
-
Labeling: The container must be labeled with a "Hazardous Waste" tag before any waste is added. The label must include:
-
The full chemical name: "this compound"
-
The specific hazards: "Irritant"
-
The accumulation start date (the date the first piece of waste is added)
-
The name and contact information of the principal investigator or lab manager
-
Step 3: Waste Transfer and Contaminated Debris
-
Pure Compound: Carefully transfer residual solid this compound into the designated waste container using a dedicated spatula or scoop.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or paper towels used for cleaning, must also be placed in the same hazardous waste container.
-
Spill Cleanup: In the event of a small spill, do not use water. Carefully sweep up the solid material, avoiding dust formation, and place it into the designated waste container.[2][16] Ensure adequate ventilation and wear all required PPE during cleanup.
Step 4: Storage Pending Disposal
-
Seal: Keep the waste container tightly closed at all times, except when adding waste.[2]
-
Location: Store the container in a designated, well-ventilated satellite accumulation area within the laboratory. Ensure it is away from sources of light and incompatible materials.[2]
-
Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department according to their schedule. Do not allow waste to accumulate beyond established time or quantity limits.
Final Disposal Pathway: The Rationale for Incineration
While your responsibility ends with the proper collection and handoff of the waste to your EHS office, understanding the final disposal pathway reinforces the importance of the preceding steps.
Due to the extreme stability of the carbon-fluorine bond, the preferred and most environmentally sound disposal method for this compound and other fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[14][15]
-
Mechanism: Incineration at temperatures typically exceeding 1,000°C provides the energy required to break the C-F bonds, ensuring complete destruction of the molecule.[17] This process prevents the release of the persistent "forever chemical" into the environment. Incomplete combustion could potentially form other hazardous byproducts.[17]
-
Alternative: In some cases, disposal in a specially designated hazardous waste landfill is used.[15] This is a containment strategy, not a destruction strategy, and is generally considered less preferable for persistent organic compounds.
Disposal Workflow Diagram
This diagram outlines the decision-making process for handling waste streams containing this compound.
References
- 1. Buy this compound | 36457-58-6 [smolecule.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 36457-58-6|this compound|BLD Pharm [bldpharm.com]
- 4. chemical-label.com [chemical-label.com]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 8. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. threesixtysafety.com [threesixtysafety.com]
- 10. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ethz.ch [ethz.ch]
- 14. epa.gov [epa.gov]
- 15. mcfenvironmental.com [mcfenvironmental.com]
- 16. fishersci.com [fishersci.com]
- 17. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
Navigating the Safe Handling of N-benzyl-1,1,1-trifluoromethanesulfonamide: A Comprehensive Guide
For Immediate Reference: Key Safety and Handling Parameters
| Parameter | Summary of Recommendations |
| Primary Hazards | Skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] |
| Required PPE | Nitrile or neoprene gloves, chemical splash goggles, a lab coat, and a respirator (N95 or higher) when handling the powder outside of a certified chemical fume hood. |
| Handling Environment | A well-ventilated laboratory, preferably within a certified chemical fume hood, especially when manipulating the solid. |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] |
| In Case of Spill | Evacuate the immediate area, prevent dust dispersal, and clean up using appropriate PPE and spill control materials. |
| Disposal | Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.[4] |
Introduction: Beyond the Safety Data Sheet
N-benzyl-1,1,1-trifluoromethanesulfonamide is a valuable reagent in synthetic chemistry. However, its trifluoromethanesulfonamide moiety and benzyl group necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, more practical understanding of why certain procedures are critical. By understanding the causality behind these safety measures, researchers can cultivate a proactive safety culture and handle this compound with the confidence that comes from comprehensive knowledge.
Foundational Safety: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, which is a solid irritant, a multi-layered approach to PPE is essential.
Eye and Face Protection: Your First Line of Defense
Given the risk of serious eye irritation, chemical splash goggles are mandatory whenever handling this compound.[5] Standard safety glasses with side shields do not provide a sufficient seal to protect against fine powders, which can easily become airborne. In situations with a higher risk of splashing, such as during a spill cleanup, a face shield worn over chemical splash goggles offers an additional layer of protection for the entire face.[6]
Hand Protection: Choosing the Right Glove Material
Not all gloves are created equal. The selection of glove material should be based on chemical compatibility. For this compound, nitrile or neoprene gloves are recommended.[7][8] These materials provide good resistance to a broad range of chemicals, including the functional groups present in this compound. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to wash hands thoroughly after glove removal.[5]
Body Protection: The Unsung Hero
A lab coat , fully buttoned, is essential to protect the skin and personal clothing from contamination. In the event of a significant spill, a chemically resistant apron or coveralls may be necessary to provide more extensive protection.[6]
Respiratory Protection: A Nuanced Decision
This compound can cause respiratory irritation, particularly when handled as a powder.[1][2] Therefore, all manipulations of the solid compound should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation.[9]
If a fume hood is not available, or if there is a potential for dust generation outside of a hood, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum level of protection for filtering out fine dust particles.[2][10] For situations with a higher potential for exposure, or for individuals with pre-existing respiratory conditions, a higher level of protection, such as a half-mask or full-face respirator with P100 cartridges, should be considered. The selection of a respirator should always be guided by a thorough risk assessment and in accordance with your institution's respiratory protection program.[2][11]
References
- 1. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Laboratory Safety Management [delloyd.50megs.com]
- 10. students.umw.edu [students.umw.edu]
- 11. teamstersafety.org [teamstersafety.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
